Product packaging for 3-Iodo-4-methyl-1H-indazole(Cat. No.:CAS No. 885522-63-4)

3-Iodo-4-methyl-1H-indazole

Cat. No.: B1593265
CAS No.: 885522-63-4
M. Wt: 258.06 g/mol
InChI Key: PXSVQQMMVAVJNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Iodo-4-methyl-1H-indazole is a useful research compound. Its molecular formula is C8H7IN2 and its molecular weight is 258.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7IN2 B1593265 3-Iodo-4-methyl-1H-indazole CAS No. 885522-63-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-4-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-5-3-2-4-6-7(5)8(9)11-10-6/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSVQQMMVAVJNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NNC(=C12)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646518
Record name 3-Iodo-4-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885522-63-4
Record name 3-Iodo-4-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Iodo-4-methyl-1H-indazole synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Iodo-4-methyl-1H-indazole

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and FDA-approved drugs.[1] Functionalized indazoles, such as this compound, serve as versatile intermediates, enabling extensive structural modifications crucial for drug discovery programs, particularly in the development of kinase inhibitors.[2] The iodine atom at the C3 position provides a reactive handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the systematic exploration of chemical space to optimize potency and selectivity. This guide provides a comprehensive, field-proven pathway for the synthesis of this compound, grounded in established chemical principles and supported by detailed, actionable protocols for the research scientist.

Retrosynthetic Analysis and Strategic Approach

A robust synthesis of this compound hinges on a logical and efficient retrosynthetic strategy. The most reliable approach involves a two-stage process: first, the construction of the core 4-methyl-1H-indazole scaffold, followed by a highly regioselective iodination at the C3 position.

The primary disconnection is at the C3-Iodine bond. The C3 position of the 1H-indazole ring is inherently nucleophilic and represents the most kinetically and thermodynamically favored site for electrophilic substitution.[3] This high degree of predictability makes direct iodination of the 4-methyl-1H-indazole precursor the most scientifically sound and efficient forward-synthetic strategy.

A secondary disconnection of the indazole ring itself leads back to a readily available substituted aniline, 2,3-dimethylaniline, via a classical indazole synthesis involving diazotization and cyclization.

G This compound This compound 4-methyl-1H-indazole 4-methyl-1H-indazole This compound->4-methyl-1H-indazole C3-I Disconnection (Electrophilic Iodination) 2,3-dimethylaniline 2,3-dimethylaniline 4-methyl-1H-indazole->2,3-dimethylaniline N1-C7a & N1-N2 Disconnection (Jacobsen-type Synthesis)

Caption: Retrosynthetic analysis for this compound.

Core Synthesis Pathway: A Two-Stage Protocol

This section details the recommended synthetic route, optimized for yield, purity, and operational simplicity.

Stage 1: Synthesis of 4-methyl-1H-indazole from 2,3-Dimethylaniline

The construction of the indazole core from an ortho-substituted toluidine is a well-established transformation. This method leverages the diazotization of the amine, followed by an intramolecular cyclization involving the adjacent methyl group.[4]

Mechanism Insight: The process begins with the conversion of the primary aromatic amine of 2,3-dimethylaniline into a diazonium salt using sodium nitrite under acidic conditions. The resulting diazonium intermediate is unstable and, upon gentle heating or in situ, undergoes a cyclization reaction where the diazonium group is attacked by the electron-rich aromatic ring, leading to the formation of the pyrazole ring fused to the benzene core.

Experimental Protocol: 4-methyl-1H-indazole

  • Diazotization: In a flask equipped with a stirrer and cooled to 0-5 °C, dissolve 2,3-dimethylaniline (1.0 eq.) in a mixture of glacial acetic acid and propionic acid. Slowly add a concentrated aqueous solution of sodium nitrite (1.05 eq.) dropwise, ensuring the temperature remains below 10 °C.

  • Cyclization: After the addition is complete, allow the mixture to stir at low temperature for 30 minutes before letting it warm to room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.

  • Work-up: Once the reaction is complete, carefully pour the mixture into a beaker of ice water and neutralize with a saturated solution of sodium carbonate until the pH is ~8.

  • Extraction & Purification: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified via column chromatography on silica gel to yield pure 4-methyl-1H-indazole.

Stage 2: Regioselective C3-Iodination

With the 4-methyl-1H-indazole precursor in hand, the final step is the introduction of the iodine atom. The C3 position is the most electron-rich carbon on the indazole ring, making it highly susceptible to electrophilic attack.[3] The standard and most effective method employs molecular iodine in the presence of a strong base.[5][6]

Causality Behind Experimental Choices:

  • Reagents: Molecular iodine (I₂) is the electrophilic source. A strong base, such as potassium hydroxide (KOH), is crucial. It deprotonates the N1-H of the indazole, forming the indazolide anion. This anion is significantly more electron-rich than the neutral indazole, dramatically increasing the rate and efficiency of the electrophilic substitution by iodine.[6][7]

  • Solvent: N,N-Dimethylformamide (DMF) is an ideal solvent. It is polar aprotic, effectively solubilizing both the indazole substrate and the potassium indazolide salt, and it remains stable under the basic reaction conditions.

G cluster_0 Experimental Workflow: C3-Iodination A Dissolve 4-methyl-1H-indazole in DMF B Add KOH pellets (Formation of Anion) A->B C Add I₂ solution dropwise at RT B->C D Stir for 1-3h (Monitor by TLC) C->D E Quench with Na₂S₂O₄ (aq) & K₂CO₃ (aq) D->E F Filter & Dry Precipitate E->F

Caption: Step-by-step workflow for the C3-iodination of 4-methyl-1H-indazole.

Experimental Protocol: this compound

  • Reaction Setup: To a stirred solution of 4-methyl-1H-indazole (1.0 eq.) in DMF, add potassium hydroxide (KOH) pellets (2.0-2.5 eq.) and stir for 15 minutes at room temperature.

  • Iodination: Slowly add a solution of iodine (I₂) (1.5 eq.) in DMF dropwise to the mixture. A mild exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress by TLC until the starting material is fully consumed.

  • Work-up and Isolation: Pour the reaction mixture into a cold aqueous solution of sodium thiosulfate (Na₂S₂O₄) and potassium carbonate (K₂CO₃). A precipitate will form.[5]

  • Purification: Filter the solid, wash thoroughly with water, and dry under vacuum to afford this compound, typically as a solid with high purity. Further purification can be achieved by recrystallization if necessary.

Data Summary

The following table summarizes the typical reaction parameters for the critical C3-iodination step.

ParameterCondition / ReagentRationaleExpected Yield
Substrate 4-methyl-1H-indazolePrecursor scaffold-
Iodinating Agent Iodine (I₂)Electrophilic iodine source70-85%[5]
Base Potassium Hydroxide (KOH)Activates substrate via N-deprotonation
Solvent N,N-Dimethylformamide (DMF)Aprotic polar solvent, good solubility
Temperature Room Temperature (20-25 °C)Sufficient for rapid reaction post-anion formation
Time 1-3 hoursTypically sufficient for full conversion

Alternative Synthetic Considerations: The Sandmeyer Reaction

While direct iodination is the preferred route, an alternative pathway using a Sandmeyer reaction is conceptually viable, particularly if the requisite starting materials are available.[8][9] This multi-step process would involve:

  • Synthesis of 3-amino-4-methyl-1H-indazole.

  • Diazotization of the 3-amino group using sodium nitrite in a strong, non-nucleophilic acid (e.g., H₂SO₄) at 0-5 °C to form the diazonium salt.[10]

  • Introduction of an aqueous solution of potassium iodide (KI) to the diazonium salt, which displaces the diazonium group (N₂) with iodine.[11]

This pathway is considerably longer but offers excellent control over the regiochemistry of iodination, making it a valuable alternative in complex cases or for generating structural diversity.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a two-stage process involving the initial formation of the 4-methyl-1H-indazole core followed by a highly regioselective electrophilic iodination at the C3 position. The use of molecular iodine and potassium hydroxide in DMF provides a robust, scalable, and high-yielding protocol. This key intermediate stands as a valuable building block for medicinal chemists, enabling rapid diversification and the development of novel therapeutics targeting a range of diseases.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Iodo-4-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Profile of a Privileged Scaffold

The indazole core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3] The functionalization of this scaffold is a key strategy in drug discovery. This guide focuses on a specific, yet underexplored derivative: 3-Iodo-4-methyl-1H-indazole .

The introduction of an iodine atom and a methyl group onto the indazole ring is expected to significantly modulate its physicochemical and biological properties.[1] The iodine, in particular, provides a versatile handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, enabling the exploration of a wider chemical space.[4] This technical guide serves as a comprehensive resource for researchers, providing a detailed overview of the known and predicted physicochemical properties of this compound, along with robust, field-proven experimental protocols for their determination. While specific experimental data for this particular molecule is limited in publicly available literature, this document provides a framework for its systematic characterization, a critical step in advancing preclinical and formulation studies.

Compound Identity and Structural Elucidation

A precise understanding of a compound's fundamental identity is the cornerstone of all subsequent research.

Molecular Structure and Basic Information
  • Systematic Name: this compound

  • CAS Number: 885522-63-4[5][6]

  • Molecular Formula: C₈H₇IN₂[5][6]

  • Molecular Weight: 258.06 g/mol [5]

The molecular structure, presented below, consists of a bicyclic aromatic system where a benzene ring is fused to a pyrazole ring, with an iodine atom at the 3-position and a methyl group at the 4-position.

Caption: Molecular structure of this compound.

Spectroscopic Confirmation: A Protocol for NMR Analysis

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy [8][9]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[10] The choice of solvent is critical; DMSO-d₆ is often preferred for indazole derivatives as it allows for the observation of the exchangeable N-H proton.[8]

    • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm), unless calibrating to the residual solvent peak.[10]

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Optimize the magnetic field homogeneity through shimming.

    • Acquire a standard one-dimensional ¹H spectrum. Typical acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.[8] The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.[10]

    • Employ advanced techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of CH, CH₂, and CH₃ signals.[8]

  • Data Processing and Interpretation:

    • Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts (δ), coupling constants (J), and multiplicities to elucidate the complete molecular structure.

Core Physicochemical Properties: A Predictive and Experimental Framework

A comprehensive understanding of a compound's physicochemical properties is paramount for its development as a potential therapeutic agent, influencing everything from bioavailability to formulation.

Predicted Physicochemical Profile

In the absence of extensive experimental data, we can infer some properties of this compound based on its structure and data from similar compounds.

PropertyPredicted Value/ObservationRationale/Source
Appearance Likely a solid at room temperature.General observation for similar substituted indazoles.[1]
Melting Point Not AvailableRequires experimental determination.
Boiling Point Not AvailableRequires experimental determination.
pKa Indazole is amphoteric, with pKa values of 1.04 (for protonation) and 13.86 (for deprotonation).[11] The substituents will influence these values.The methyl group is weakly electron-donating, while the iodine atom's effect is more complex (inductive vs. resonance). Experimental determination is necessary for an accurate value.
LogP A calculated LogP of 2.47592 is available for the isomeric 3-Iodo-7-methyl-1H-indazole, suggesting moderate lipophilicity.[12]The position of the methyl group will slightly alter the LogP. An experimental value is needed for confirmation.
Melting Point Determination: A Measure of Purity and Identity

The melting point is a fundamental physical property used for identification and as an indicator of purity.[13] A pure crystalline solid will exhibit a sharp melting point range (typically 0.5-1.0°C), whereas impurities will depress and broaden this range.

Experimental Protocol: Capillary Melting Point Determination [14][15]

  • Sample Preparation:

    • Place a small amount of dry this compound onto a clean, dry watch glass.

    • Finely crush the sample into a powder using a spatula or a mortar and pestle.

    • Invert a capillary tube (one end sealed) and tap the open end into the powdered sample to collect a small amount.

    • Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom, aiming for a column height of 2-3 mm.

  • Measurement:

    • Place the prepared capillary tube into the heating block of a melting point apparatus.

    • For a first determination, heat the sample rapidly to get an approximate melting point.

    • Allow the apparatus to cool, then prepare a new sample.

    • Heat the new sample, and as the temperature approaches the approximate melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[14]

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the last crystal melts (T₂).

    • The melting point is reported as the range T₁ - T₂.

    • Perform the determination in duplicate or triplicate to ensure reproducibility.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_record Data Recording prep1 Crush sample to fine powder prep2 Pack 2-3 mm into capillary tube prep1->prep2 measure1 Insert into melting point apparatus prep2->measure1 measure2 Rapid heating for approximate range measure1->measure2 measure3 Slow heating (1-2°C/min) for accurate measurement measure2->measure3 record1 Record T₁ (first liquid) measure3->record1 record2 Record T₂ (all liquid) record1->record2 record3 Report melting range T₁ - T₂ record2->record3

Caption: Workflow for melting point determination.

Solubility Profile: A Critical Parameter for Drug Action

Solubility is a crucial physicochemical property that influences bioassay performance, formulation strategies, and intestinal absorption.[16] For drug discovery compounds, a common solubility criterion is greater than 60 µg/mL.[16]

2.3.1. Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound in solution after a small amount of a concentrated stock solution (typically in DMSO) is added to an aqueous buffer and any resulting precipitate is removed. It is a high-throughput method ideal for early-stage screening.[17]

Experimental Protocol: Kinetic Solubility (Nephelometry or UV Assay) [16][18]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Add the DMSO stock solution to a series of wells in a microtiter plate containing the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Allow the plate to incubate at a controlled temperature for a set period (e.g., 1-2 hours) to allow for precipitation.

  • Quantification:

    • Nephelometric Assay: Measure the light scattering caused by undissolved particles using a nephelometer. The solubility is the concentration at which a significant increase in scattering is observed.[16]

    • Direct UV Assay: Filter the solutions to remove any precipitate. Quantify the concentration of the dissolved compound in the filtrate using UV-Vis spectroscopy by comparing the absorbance to a standard curve.[16]

2.3.2. Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution. It is a more accurate but lower-throughput method, often referred to as the "shake-flask" method.[17][19]

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method) [16][19]

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, buffer at a specific pH).

  • Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G cluster_kinetic Kinetic Solubility cluster_thermo Equilibrium Solubility k1 Prepare DMSO stock solution k2 Add to aqueous buffer in microplate k1->k2 k3 Incubate (1-2 hours) k2->k3 k4 Quantify (Nephelometry or UV Spec) k3->k4 t1 Add excess solid to solvent t2 Agitate (24-48 hours) t1->t2 t3 Separate solid and liquid phases t2->t3 t4 Quantify supernatant (HPLC) t3->t4

Caption: Workflows for solubility determination.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

The most probable route involves the direct iodination of the commercially available starting material, 3-methyl-1H-indazole.[3] However, direct iodination of 3-methyl-1H-indazole can lead to a mixture of regioisomers (iodination at positions 4, 5, 6, and 7).[20] The regioselectivity is influenced by the choice of iodinating agent, solvent, and temperature.[20]

Hypothetical Protocol: Direct Iodination [20]

  • Reaction Setup: Dissolve 3-methyl-1H-indazole in a suitable solvent (e.g., acetonitrile, DMF).

  • Iodination: Add an iodinating agent such as N-Iodosuccinimide (NIS) or iodine (I₂) in the presence of a mild base.

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup and Purification: Quench the reaction, perform an aqueous workup, and extract the product with an organic solvent. The crude product will likely be a mixture of isomers requiring purification by column chromatography or preparative HPLC to isolate the desired this compound.[20]

Reactivity in Cross-Coupling Reactions

The carbon-iodine bond in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[4] These reactions are fundamental in medicinal chemistry for creating C-C and C-N bonds, allowing for the rapid diversification of the indazole scaffold to build libraries of potential drug candidates. The reactivity in these couplings is generally high for aryl iodides.[4]

Biological Context and Future Directions

While no specific biological activity has been reported for this compound itself, the indazole scaffold is a key component in many compounds targeting protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. Therefore, this molecule represents a valuable, yet underexplored, building block for the synthesis of novel kinase inhibitors and other potential therapeutic agents.[3] Future research should focus on its synthesis, full physicochemical characterization, and evaluation of its biological activity in relevant assays, such as kinase inhibition panels or antiproliferative screens.

References

An In-depth Technical Guide to the ¹H NMR Characterization of 3-Iodo-4-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Aimed at researchers, scientists, and professionals in drug development, this guide provides a detailed analysis of the ¹H NMR characterization of 3-iodo-4-methyl-1H-indazole. This document synthesizes predictive data based on foundational NMR principles and comparative analysis with structurally related analogues to offer a robust framework for spectral interpretation.

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The functionalization of the indazole ring with substituents such as iodine and methyl groups can significantly modulate its physicochemical and biological properties, making compounds like this compound valuable targets for drug discovery programs.[2] Accurate structural elucidation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is the cornerstone of this characterization.[3][4]

This guide offers a comprehensive exploration of the expected ¹H NMR spectral features of this compound. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage established principles of NMR spectroscopy and data from analogous substituted indazoles to predict and interpret the ¹H NMR spectrum.

Predicted ¹H NMR Spectrum

The chemical shifts and coupling constants in the ¹H NMR spectrum of this compound are dictated by the electronic and steric influences of the iodo and methyl substituents on the indazole ring. The iodine at the C3 position and the methyl group at the C4 position will exert distinct effects on the aromatic protons at positions 5, 6, and 7, as well as the N-H proton.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N1-H12.0 - 13.5br s-
H57.20 - 7.40d8.0 - 9.0
H66.90 - 7.10t7.0 - 8.0
H77.40 - 7.60d7.0 - 8.0
4-CH₃2.40 - 2.60s-

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Analysis of Predicted Chemical Shifts and Multiplicities:
  • N1-H: The proton on the nitrogen of the indazole ring is expected to appear as a broad singlet in the downfield region of the spectrum (12.0 - 13.5 ppm). Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. The chemical shift can be highly dependent on the solvent and concentration.[5]

  • Aromatic Protons (H5, H6, H7):

    • H7: This proton is situated ortho to the electron-donating methyl group and is expected to be the most deshielded of the aromatic protons, likely appearing as a doublet in the range of 7.40 - 7.60 ppm.

    • H5: This proton is meta to the methyl group and ortho to the C4 carbon. It is expected to resonate as a doublet between 7.20 and 7.40 ppm.

    • H6: Being ortho to two protons (H5 and H7), the H6 signal is predicted to be a triplet in the most upfield region of the aromatic signals, around 6.90 - 7.10 ppm.

  • Methyl Protons (4-CH₃): The protons of the methyl group at the C4 position will appear as a singlet in the upfield region of the spectrum, typically between 2.40 and 2.60 ppm.

Experimental Protocol for ¹H NMR Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra.

Sample Preparation
  • Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is essential. Common choices for indazole derivatives include deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for its ability to better solubilize polar compounds and for the clear observation of exchangeable protons like N-H.[4]

  • Concentration: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).[6]

Instrumental Parameters
  • Spectrometer Frequency: Data should be acquired on a spectrometer with a proton frequency of at least 300 MHz to ensure adequate signal dispersion.

  • Acquisition Parameters:

    • Pulse Angle: A 30-45° pulse angle is standard.

    • Relaxation Delay: A delay of 1-2 seconds between pulses is generally sufficient.

    • Acquisition Time: An acquisition time of 2-4 seconds is typical.

    • Number of Scans: Depending on the sample concentration, 8 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.

Structural Elucidation and Isomer Differentiation

The synthesis of this compound can potentially yield other regioisomers, such as 5-iodo, 6-iodo, or 7-iodo-4-methyl-1H-indazole. ¹H NMR is a powerful tool for distinguishing between these isomers due to the unique chemical shifts and coupling patterns each would exhibit.[3] For unambiguous structural confirmation, especially in the case of novel compounds, 2D NMR techniques are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify adjacent protons in the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and confirming the substitution pattern.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons, providing information about their spatial proximity and helping to confirm the regiochemistry.

Illustrative Workflow

The following diagram outlines the general workflow for the ¹H NMR characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Interpretation & Confirmation synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification sample_prep Sample Preparation (Solvent, Concentration) purification->sample_prep nmr_acq 1D ¹H NMR Acquisition sample_prep->nmr_acq nmr_2d 2D NMR (COSY, HSQC, HMBC, NOESY) nmr_acq->nmr_2d spectral_analysis Spectral Analysis (Chemical Shifts, Coupling) nmr_2d->spectral_analysis structure_elucidation Structure Elucidation spectral_analysis->structure_elucidation isomer_differentiation Isomer Differentiation structure_elucidation->isomer_differentiation final_confirmation Final Structure Confirmation isomer_differentiation->final_confirmation

Caption: Workflow for the synthesis, NMR analysis, and structural confirmation of this compound.

Conclusion

References

Mass spectrometry analysis of 3-Iodo-4-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Iodo-4-methyl-1H-indazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] As a substituted indazole, its precise structural characterization is paramount for understanding structure-activity relationships (SAR) and ensuring quality control during synthesis and formulation.[3] This document moves beyond standard operating procedures to detail the causality behind instrumental choices and analytical strategies. We will explore optimal ionization techniques, delve into predictable fragmentation patterns, and outline robust protocols for both high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) to achieve unambiguous structural elucidation.

Introduction: The Analytical Imperative for Substituted Indazoles

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including anti-cancer and anti-inflammatory agents.[1][3] The introduction of substituents, such as an iodine atom and a methyl group, onto the bicyclic ring system creates specific isomers like this compound. The iodine atom, in particular, makes this compound a valuable intermediate for further functionalization via cross-coupling reactions.[4]

Given that synthetic routes can produce a mixture of regioisomers (e.g., 5-iodo, 6-iodo, or 7-iodo variants), a rigorous and multi-faceted analytical approach is essential for unequivocal structural confirmation.[5][6] Mass spectrometry, with its high sensitivity and specificity, serves as a cornerstone technique for this purpose, enabling the determination of molecular weight, confirmation of elemental composition, and detailed structural characterization through fragmentation analysis.[7][8]

Foundational Physicochemical & Spectroscopic Properties

A successful mass spectrometry analysis begins with a fundamental understanding of the analyte's properties. While extensive experimental data for this specific isomer is not widely published, its properties can be calculated or inferred from its structure and data on related compounds.[1][2]

PropertyValueSource / Method
Molecular Formula C₈H₇IN₂Calculated[9]
Molecular Weight 258.06 g/mol Calculated[9]
Calculated Exact Mass 257.9654 uCalculated
CAS Number 885522-63-4[9]
Appearance Expected to be a solid at room temperatureInference[1]
Isotopic Signature Iodine has one stable isotope (¹²⁷I), so a characteristic M+2 peak, typical for chlorine or bromine, will be absent.[5]Isotopic Abundance Data

Strategic Selection of Ionization Techniques

The choice of ionization method is critical as it dictates the nature of the initial ions generated for analysis. The goal is to produce ions representative of the intact molecule with minimal unsolicited fragmentation, a principle best served by "soft" ionization techniques.

  • Electron Ionization (EI): As a "hard" ionization technique, EI bombards the sample with high-energy electrons, typically causing extensive fragmentation.[10][11] While the resulting fragments can be useful for structural fingerprinting, the molecular ion peak is often weak or entirely absent, making it difficult to determine the molecular weight. EI is generally unsuitable for a primary characterization of this molecule, especially when coupled with liquid chromatography.[12]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for low molecular weight, nonpolar species that are volatile enough to be nebulized and ionized by a corona discharge.[10] It is a viable option for this compound.

  • Electrospray Ionization (ESI): ESI is an exceptionally soft ionization technique ideal for polar and semi-polar molecules, making it highly compatible with liquid chromatography (LC).[11][13] It generates charged ions from a fine spray of liquid by applying a high voltage, typically resulting in a strong signal for the protonated molecule, [M+H]⁺.[11] For the structural elucidation of indazole derivatives, ESI is the preferred method as it preserves the molecular ion, which can then be subjected to controlled fragmentation in a tandem mass spectrometer.[3]

Causality: The selection of ESI is driven by the need to preserve the molecular integrity of the analyte for subsequent MS/MS analysis. The indazole core contains nitrogen atoms that are readily protonated, making it highly amenable to positive-mode ESI, which provides a strong [M+H]⁺ signal, the crucial starting point for structural confirmation.

Mass Spectrometric Workflow and Data Interpretation

A logical workflow ensures that data from multiple orthogonal techniques are used to build a comprehensive and definitive structural proof.[5]

cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation prep Dissolve in MeOH/ACN lc LC Separation (Isomer Separation) prep->lc Inject esi ESI Source (Ionization) lc->esi ms1 MS1 Scan (HRMS) (Accurate Mass) esi->ms1 ms2 MS/MS Scan (Fragmentation) ms1->ms2 Select [M+H]⁺ formula Elemental Formula Confirmation ms1->formula structure Structural Elucidation ms2->structure validation Structure Validated formula->validation structure->validation

Caption: A stepwise workflow for the structural validation of a target molecule.

High-Resolution Mass Spectrometry (HRMS): Elemental Composition

HRMS is essential for confirming the elemental composition of this compound.[3] Instruments like Orbitrap or Time-of-Flight (TOF) analyzers provide mass measurements with high accuracy, typically below 5 ppm.[14][15] This level of precision allows for the unequivocal determination of an empirical formula from the measured m/z of the protonated molecule.[14]

Ion SpeciesCalculated Exact Mass (m/z)
[C₈H₇IN₂ + H]⁺258.9729

A measured m/z value within a narrow tolerance (e.g., ±0.001 Da) of the calculated exact mass provides high confidence in the assigned elemental formula, C₈H₈IN₂⁺.

Tandem Mass Spectrometry (MS/MS): Structural Elucidation

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique used to determine the structure of a molecule.[16][17] In an MS/MS experiment, the protonated molecular ion ([M+H]⁺, m/z 258.97) is selected in the first mass analyzer, fragmented (e.g., via collision-induced dissociation), and the resulting product ions are analyzed in a second mass analyzer.[16] The fragmentation pattern provides a structural fingerprint of the molecule.

Proposed Fragmentation Pathways:

The fragmentation of the this compound ion is expected to proceed through several key pathways, influenced by the stability of the indazole ring and the nature of the substituents.

  • Loss of Iodine Radical (I•): A common fragmentation for iodo-aromatic compounds is the homolytic cleavage of the C-I bond, resulting in the loss of an iodine radical (mass ≈ 127 Da).

  • Loss of Methyl Radical (CH₃•): Cleavage of the C-C bond can lead to the loss of the methyl group.

  • Ring Cleavage: The indazole core itself can fragment, often involving the loss of stable neutral molecules like HCN.[18][19]

cluster_main parent [M+H]⁺ m/z 258.97 frag1 [M+H - I•]⁺ m/z 132.07 parent->frag1 - I• frag2 [M+H - CH₃•]⁺ m/z 243.95 parent->frag2 - CH₃• frag3 [M+H - I• - HCN]⁺ m/z 105.06 frag1->frag3 - HCN

Caption: Proposed MS/MS fragmentation of this compound.

Expected Fragments and Their Significance:

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossInferred Structural Moiety
258.97132.07I• (Iodine radical)Confirms the presence of iodine and leaves the 4-methyl-1H-indazole cation.
258.97243.95CH₃• (Methyl radical)Confirms the presence of the methyl group.
132.07105.06HCN (Hydrogen cyanide)Characteristic fragmentation of the indazole ring.[18]

By analyzing these fragment ions, particularly with HRMS to confirm their elemental compositions, the connectivity of the molecule can be pieced together, confirming the identity of this compound and distinguishing it from its isomers.

Experimental Protocols

The following protocols provide a self-validating system for the analysis of this compound.

Protocol 1: Sample Preparation
  • Stock Solution: Accurately weigh approximately 1.0 mg of the purified compound and dissolve it in 1.0 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.[5]

  • Working Solution: Perform a serial dilution of the stock solution with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 1-10 µg/mL. The formic acid aids in protonation for positive mode ESI.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates before injection.

Protocol 2: LC-HRMS (ESI+) Analysis for Accurate Mass
  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a UHPLC system.[3]

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

  • MS Conditions (Positive ESI):

    • Ionization Mode: ESI+.

    • Capillary Voltage: 3.5 - 4.0 kV.

    • Scan Range: m/z 100–500.

    • Resolution: > 60,000 FWHM.

    • Data Analysis: Extract the ion chromatogram for m/z 258.9729. Measure the mass of the corresponding peak and calculate the mass error in ppm. A mass error of < 5 ppm confirms the elemental composition.[14]

Protocol 3: Targeted MS/MS Analysis for Structural Confirmation
  • Instrumentation: Use a tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or ion trap).[20]

  • Acquisition Mode: Targeted MS/MS or Product Ion Scan.

  • Precursor Ion Selection: Set the first mass analyzer to isolate the [M+H]⁺ ion at m/z 258.97.

  • Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation. Optimize the energy to produce a rich spectrum of product ions.

  • MS2 Scan Range: Scan the second mass analyzer from m/z 50 up to 260.

  • Data Analysis: Compare the acquired product ion spectrum against the predicted fragmentation pattern. The presence of key fragments (e.g., m/z 132.07, 243.95, 105.06) provides definitive structural confirmation.

Conclusion

The mass spectrometric analysis of this compound is a multi-step process that requires a strategic approach. By combining soft ionization techniques like ESI with the power of high-resolution and tandem mass spectrometry, researchers can move beyond simple molecular weight determination to achieve unambiguous confirmation of both elemental composition and molecular structure. The protocols and fragmentation insights provided in this guide offer a robust framework for scientists and drug development professionals to ensure the identity, purity, and quality of this important chemical entity, thereby accelerating research and development efforts.

References

Solubility of 3-Iodo-4-methyl-1H-indazole in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Iodo-4-methyl-1H-indazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted indazole derivative of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is recognized as a "privileged structure" due to its prevalence in a wide range of biologically active molecules, including anti-cancer and anti-inflammatory agents.[1][2] The physicochemical properties of this compound, particularly its solubility in organic solvents, are critical parameters that influence its synthetic utility, formulation development, and biological screening. This guide provides a comprehensive overview of the predicted solubility of this compound based on its molecular structure and offers a detailed experimental protocol for its quantitative determination.

Introduction to this compound

Indazoles are bicyclic heterocyclic aromatic compounds composed of a benzene ring fused to a pyrazole ring.[1][2] The introduction of substituents, such as an iodine atom at the 3-position and a methyl group at the 4-position, significantly modulates the molecule's electronic and steric properties. The iodine atom, for instance, provides a synthetic handle for further functionalization via cross-coupling reactions, enabling the exploration of chemical space in drug discovery programs.[3]

A thorough understanding of the solubility of this compound is paramount for its practical application. Solubility dictates the choice of solvents for chemical reactions, purification methods like crystallization, and the preparation of stock solutions for biological assays. Poor solubility can be a significant hurdle in the drug development pipeline, impacting bioavailability and formulation options.

Predicted Solubility Profile

Based on these structural features, a predicted qualitative solubility profile in a range of common organic solvents is presented below.

Solvent Solvent Type Predicted Solubility Rationale
Dimethyl Sulfoxide (DMSO)Polar AproticHighThe high polarity and hydrogen bond accepting capability of DMSO are well-suited to dissolve the polar indazole core.
N,N-Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, DMF is a highly polar solvent capable of solvating the polar functionalities of the molecule.
Dichloromethane (DCM)ChlorinatedModerate to HighDCM's ability to dissolve a wide range of organic compounds, including those with moderate polarity, makes it a likely good solvent.
Tetrahydrofuran (THF)Polar Aprotic (Ether)ModerateTHF has a moderate polarity and can act as a hydrogen bond acceptor, suggesting it should be able to dissolve the compound.
Ethyl Acetate (EtOAc)Moderately PolarModerateAs a moderately polar solvent, ethyl acetate is expected to provide reasonable solubility.
Acetonitrile (ACN)Polar AproticModerateAcetonitrile's polarity should allow for the dissolution of this compound.
Methanol (MeOH) / Ethanol (EtOH)Polar ProticModerate to LowWhile the polar hydroxyl group can interact with the indazole, the overall non-polar character of the molecule may limit high solubility.
Hexanes / HeptaneNon-polarLowThe significant polarity of the indazole ring is likely to result in poor solubility in non-polar aliphatic solvents.
WaterPolar ProticVery Low / InsolubleThe large non-polar surface area of the molecule is expected to make it poorly soluble in water.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[4]

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess This compound mix Combine compound and solvent in a sealed vial prep_compound->mix prep_solvent Measure precise volume of solvent prep_solvent->mix shake Agitate at constant temperature (e.g., 25 °C) for 24-48 hours mix->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant through a 0.45 µm filter centrifuge->filter dilute Dilute a known volume of the saturated solution filter->dilute analyze Analyze by HPLC-UV or other quantitative method dilute->analyze calculate Calculate concentration (e.g., mg/mL) analyze->calculate

Caption: Workflow for solubility determination via the shake-flask method.

Step-by-Step Protocol

Materials:

  • This compound (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument

Procedure:

  • Preparation of the Slurry:

    • Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately add a known volume of the selected solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate for most organic compounds.

  • Phase Separation:

    • After equilibration, visually inspect the vial to confirm the presence of undissolved solid.

    • To separate the saturated solution from the excess solid, centrifuge the vial at a moderate speed (e.g., 5000 rpm for 10 minutes).

    • Carefully withdraw a portion of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any fine particulate matter.

  • Analysis:

    • Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

    • Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the calibration standards and the diluted sample by a validated analytical method, such as HPLC-UV.

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the solubility of this compound in the original undiluted saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Factors Influencing Solubility

The solubility of an organic compound is governed by several factors, including:

  • Polarity: As discussed, the principle of "like dissolves like" is a primary determinant. The polarity match between the solute (this compound) and the solvent is crucial.[4][5]

  • Temperature: For most solid organic compounds, solubility in organic solvents increases with temperature.[4] This is because the dissolution process is often endothermic.

  • Molecular Size and Shape: Larger molecules can be more difficult for solvent molecules to surround and dissolve.[4]

  • Crystal Lattice Energy: The strength of the intermolecular forces in the solid-state (crystal lattice) must be overcome by the interactions between the solute and solvent molecules for dissolution to occur.

Conclusion

While specific quantitative data on the solubility of this compound is scarce, a qualitative assessment based on its molecular structure predicts good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in a range of other common organic solvents. For drug development and synthetic chemistry applications, it is imperative to determine the quantitative solubility through rigorous experimental methods. The shake-flask method detailed in this guide provides a robust and reliable framework for obtaining this critical data, enabling informed decisions in research and development.

References

Introduction: The Strategic Value of a Substituted Indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Iodo-4-methyl-1H-indazole for Advanced Research and Development

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the strategic use of this compound. We will delve into its commercial availability, physicochemical characteristics, synthetic pathways, and critical applications as a versatile building block in modern drug discovery. The narrative is grounded in established chemical principles, providing not just protocols, but the strategic reasoning behind them.

The indazole nucleus is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including approved therapeutics like the kinase inhibitor Pazopanib.[1] This bicyclic heterocycle, composed of a fused benzene and pyrazole ring, is adept at forming key hydrogen bond interactions within biological targets.[1][2]

The subject of this guide, this compound, is a specifically functionalized derivative of significant interest. Its value lies in the precise arrangement of its substituents:

  • The indazole core provides the foundational scaffold for molecular recognition.

  • The iodo group at the 3-position acts as a versatile synthetic handle. Iodine is an excellent leaving group in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the late-stage introduction of diverse molecular fragments to explore the chemical space around the core.[2][3]

  • The methyl group at the 4-position serves to modulate the electronic properties and steric profile of the molecule, influencing its binding affinity and selectivity for target proteins.

This combination makes this compound a valuable starting material, particularly in the synthesis of targeted therapies like kinase inhibitors and as a building block for protein degraders.[4]

Physicochemical Properties

While extensive experimental data for this specific isomer is not always aggregated, its properties can be reliably calculated or inferred from closely related analogues. These parameters are fundamental for planning synthetic transformations, purification, and formulation.

PropertyValueSource
CAS Number 885522-63-4[4][5]
Molecular Formula C₈H₇IN₂[4][5]
Molecular Weight 258.06 g/mol [5][6][7]
Appearance Expected to be a solid at room temperature[8]
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols[8][9]
Storage Room temperature, protect from light[4][7]

Commercial Availability for Research Applications

This compound is commercially available from several chemical suppliers, positioning it as an accessible building block for research and development laboratories. It is crucial to note that this compound is typically sold for professional research and manufacturing use only and is not intended for medical or consumer applications.[4][5]

SupplierPurityAvailable QuantitiesCAS Number
Aladdin Scientificmin 97%1 gram885522-63-4[4]
Santa Cruz BiotechnologyResearch GradeInquire885522-63-4[5]

Note: Availability and product specifications are subject to change. Researchers should always consult the supplier's certificate of analysis for lot-specific data.

Synthesis and Chemical Reactivity

Synthetic Strategy: Regioselective Iodination

The synthesis of specifically substituted indazoles presents a common challenge: regioselectivity.[10] Direct electrophilic iodination of an indazole core can lead to a mixture of isomers, as different positions on the ring system exhibit varying degrees of nucleophilicity.[10][11]

For this compound, the most logical synthetic approach begins with the commercially available 4-methyl-1H-indazole. The key transformation is the selective introduction of an iodine atom at the C3 position. The C3 position of the indazole ring is often the most reactive towards electrophiles.[10]

Synthetic_Pathway cluster_0 Plausible Synthesis of this compound Start 4-methyl-1H-indazole (Starting Material) Reagents Iodinating Agent (e.g., I₂, NIS) + Base (e.g., KOH) in Solvent (e.g., DMF) Start->Reagents Electrophilic Iodination Product This compound (Target Compound) Reagents->Product Reaction Purification Workup & Purification (e.g., Column Chromatography) Product->Purification Isolation

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Iodination of 4-methyl-1H-indazole

This protocol is a representative method adapted from general procedures for indazole iodination.[12] It is a self-validating system; progress can be monitored by Thin-Layer Chromatography (TLC), and the final product's identity must be confirmed by analytical methods like NMR and Mass Spectrometry.

Materials:

  • 4-methyl-1H-indazole

  • Potassium hydroxide (KOH)

  • Iodine (I₂)

  • N,N-Dimethylformamide (DMF)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of 4-methyl-1H-indazole (1.0 eq) in DMF, add potassium hydroxide (2.0 eq) and stir at room temperature until the base fully dissolves.

  • Addition of Iodine: In a separate flask, dissolve iodine (1.5 eq) in a minimal amount of DMF. Add this iodine solution dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 3-5 hours.

  • Workup: Once the reaction is complete, pour the mixture into an aqueous solution of sodium thiosulfate and potassium carbonate to quench the excess iodine and neutralize the base. A precipitate may form.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the desired this compound isomer.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Core Application in Drug Discovery

The primary utility of this compound is as an intermediate for creating diverse libraries of molecules through cross-coupling reactions.[2] This allows for the systematic exploration of structure-activity relationships (SAR).

Kinase Inhibitor Synthesis

Many kinase inhibitors bind to the ATP pocket, with a "hinge-binding" motif being crucial for affinity. The indazole core is an excellent hinge-binder.[2] The 3-iodo group allows for the attachment of larger moieties that can extend into other regions of the ATP binding site to enhance potency and selectivity.

Kinase_Inhibitor_Concept cluster_1 Conceptual Application in Kinase Inhibitor Design BuildingBlock 3-Iodo-4-methyl- 1H-indazole Coupling Suzuki-Miyaura Cross-Coupling BuildingBlock->Coupling FinalInhibitor Final Kinase Inhibitor (Scaffold + R group) Coupling->FinalInhibitor C-C Bond Formation BoronicAcid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) BoronicAcid->Coupling Kinase Kinase ATP Binding Site FinalInhibitor->Kinase Binds to Target

Caption: Use of the building block in synthesizing a targeted kinase inhibitor.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for coupling an aryl boronic acid to the 3-position of the indazole core.

Materials:

  • This compound (1.0 eq)

  • Aryl boronic acid or pinacol ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

  • Base (e.g., Cesium carbonate, 1.5 eq)

  • Solvent (e.g., 4:1 Dioxane:Water)

Procedure:

  • Inert Atmosphere: To a reaction vessel, add the this compound, aryl boronic acid, palladium catalyst, and cesium carbonate.

  • Degassing: Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed dioxane and water solvent mixture.

  • Heating: Stir the mixture at an elevated temperature (e.g., 100 °C) under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting iodide is consumed (typically 4-12 hours).

  • Workup and Purification: After cooling to room temperature, dilute the reaction with water and extract with an organic solvent like ethyl acetate. Wash, dry, and concentrate the organic phase. Purify the residue via column chromatography to obtain the final coupled product.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not always readily available, data from analogous structures (e.g., other iodo-indazoles or substituted indazoles) can be used to establish prudent laboratory practices.[13][14]

  • General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid dust formation.[15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[14][15]

  • Toxicology: Substituted indazoles may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6][14]

  • First Aid:

    • Inhalation: Move to fresh air.[15]

    • Skin Contact: Immediately wash off with plenty of water.[14]

    • Eye Contact: Rinse cautiously with water for several minutes.[13]

    • Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[14]

Conclusion

This compound is a commercially accessible and highly valuable building block for medicinal chemistry and drug discovery. Its strategic combination of a privileged indazole scaffold and a synthetically versatile iodo group provides a direct route for the synthesis of complex molecules targeting a range of biological systems. Understanding its synthesis, reactivity, and proper handling is key to unlocking its full potential in the development of novel therapeutics.

References

The Versatile 1H-Indazole Scaffold: A Technical Guide to its Application in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the 1H-Indazole Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful drug discovery programs. The 1H-indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has earned its place as one such "privileged scaffold." Its thermodynamic stability, coupled with its ability to engage in a multitude of non-covalent interactions with biological targets, makes it a highly attractive starting point for the design of novel therapeutics.[1][2] The two nitrogen atoms within the pyrazole ring act as both hydrogen bond donors and acceptors, enabling the indazole core to mimic the interactions of other key heterocycles, like indole, while offering unique electronic properties.[2] This versatility has led to the development of a diverse array of clinically successful drugs, including the anti-cancer agents Niraparib, Axitinib, and Pazopanib, as well as the anti-inflammatory drug Benzydamine, underscoring the therapeutic significance of this remarkable scaffold.[1][3]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core applications of substituted 1H-indazoles in medicinal chemistry. We will delve into the key therapeutic areas where this scaffold has made a significant impact, explore the underlying mechanisms of action, and provide practical, field-proven insights into its synthetic elaboration and biological evaluation.

Therapeutic Applications of Substituted 1H-Indazoles: A Mechanistic Overview

The true power of the 1H-indazole scaffold lies in its adaptability. Judicious substitution around the core ring system allows for the fine-tuning of its pharmacological properties, leading to potent and selective agents across a spectrum of diseases.

Kinase Inhibition: Targeting the Engine Room of Cellular Signaling

Protein kinases play a central role in regulating a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The 1H-indazole core has proven to be an exceptional template for the design of potent kinase inhibitors.

The FGFR signaling pathway is crucial for cell proliferation, differentiation, and angiogenesis.[4] Aberrant FGFR signaling is implicated in various cancers. 1H-indazole derivatives have emerged as potent inhibitors of FGFRs.

Mechanism of Action: Substituted 1H-indazoles typically act as ATP-competitive inhibitors, binding to the hinge region of the kinase domain. The indazole nitrogen atoms form critical hydrogen bonds with the backbone amide and carbonyl groups of the hinge region, anchoring the inhibitor in the active site and preventing the binding of ATP.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds HSPG HSPG Cofactor HSPG->FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Cell_Response Cellular Responses (Proliferation, Survival, Angiogenesis) ERK->Cell_Response AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Response DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Cell_Response Indazole_Inhibitor 1H-Indazole Inhibitor Indazole_Inhibitor->FGFR Inhibits (ATP-competitive)

Structure-Activity Relationship (SAR) Insights:

The following table summarizes key SAR findings for 1H-indazole-based FGFR inhibitors, demonstrating how modifications to the scaffold impact inhibitory potency.

Compound IDR1 (Indazole N1)R2 (Indazole C3)R3 (Indazole C6)FGFR1 IC50 (nM)Reference
9d HH3,4-dichlorophenyl15.0[5]
9u HH4-(4-ethylpiperazin-1-yl)benzamido3.3[5]
19 HphenylamideH460[6]
34 H3-ethoxyphenylHNot specified[6]

This table is a representative summary and not an exhaustive list.

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[7] Its hyperactivation is a frequent event in human cancers. 1H-indazole derivatives have been developed as potent inhibitors of PI3K.

Mechanism of Action: Similar to FGFR inhibitors, 1H-indazole-based PI3K inhibitors are often ATP-competitive. They occupy the ATP binding pocket of the PI3K catalytic subunit, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger in this pathway.

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Indazole_Inhibitor 1H-Indazole Inhibitor Indazole_Inhibitor->PI3K Inhibits

Structure-Activity Relationship (SAR) Insights:

Compound IDR1 (Indazole N1)R2 (Indazole C3)R3 (Indazole C5/C6)PI3Kα IC50 (nM)Reference
10 H2-pyridylethynylH361[8]
6 HphenylethynylH>10,000[8]
13 H4-pyridylethynylH2,750[8]

This table is a representative summary and not an exhaustive list.

PARP Inhibition: Exploiting Synthetic Lethality in Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for the repair of single-strand DNA breaks (SSBs).[9] Inhibiting PARP in cancer cells with pre-existing defects in homologous recombination (HR), such as those with BRCA1/2 mutations, leads to a synthetic lethal phenotype, where the accumulation of unrepaired DNA damage results in cell death.[10] Niraparib, a potent PARP inhibitor with a 1H-indazole core, is a prime example of the successful application of this strategy.

Mechanism of Action: 1H-indazole-based PARP inhibitors not only block the catalytic activity of PARP but also "trap" the enzyme on the DNA at the site of damage.[11][12] This PARP-DNA complex is highly cytotoxic, as it obstructs DNA replication and leads to the formation of double-strand breaks (DSBs). In HR-deficient cells, these DSBs cannot be repaired, leading to genomic instability and apoptosis.

PARP_Inhibition_Mechanism cluster_dna_damage DNA Damage & Repair SSB Single-Strand Break (SSB) PARP PARP SSB->PARP Recruits DSB Double-Strand Break (DSB) SSB->DSB Replication Fork Collapse BER Base Excision Repair (BER) PARP->BER Initiates PARP->DSB Leads to BER->SSB Repairs HR Homologous Recombination (HR) DSB->HR Repairs Apoptosis Apoptosis DSB->Apoptosis in HR-deficient cells Cell_Survival Cell Survival HR->Cell_Survival Indazole_PARPi 1H-Indazole PARP Inhibitor Indazole_PARPi->PARP Inhibits & Traps

Anti-inflammatory and Neuroprotective Applications

The versatility of the 1H-indazole scaffold extends beyond oncology. Substituted indazoles have demonstrated significant potential as anti-inflammatory and neuroprotective agents.

Anti-inflammatory Activity: Certain 1H-indazole derivatives exhibit anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins.[12] Others have been shown to inhibit apoptosis signal-regulating kinase 1 (ASK1), a key component of the MAPK signaling pathway involved in inflammatory responses.[13]

Neuroprotective Effects: In the context of neurodegenerative diseases, 1H-indazole-based compounds have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme whose activity is linked to oxidative stress and neuronal damage.[14] Additionally, some derivatives act as modulators of voltage-dependent sodium channels, offering a potential therapeutic avenue for neuroprotection.[8]

Experimental Protocols: A Practical Guide

To translate the potential of the 1H-indazole scaffold into tangible results, robust and reproducible experimental methodologies are essential. This section provides detailed, step-by-step protocols for the synthesis of a key 1H-indazole intermediate and for a representative in vitro kinase assay.

Protocol 1: Synthesis of 1H-Indazole-3-carboxaldehyde

1H-Indazole-3-carboxaldehydes are versatile intermediates for the synthesis of a wide range of 3-substituted indazoles.[15][16] The following protocol describes an optimized procedure for their synthesis from the corresponding indoles via nitrosation.[15]

Synthesis_Workflow Start Start: Substituted Indole Reaction Reaction: Add Indole solution to Nitrosating Mixture at 0°C Start->Reaction Nitrosating_Mixture Prepare Nitrosating Mixture: NaNO2 + HCl in H2O/DMF Nitrosating_Mixture->Reaction Heating Heat to 80°C (for electron-poor indoles) Reaction->Heating If necessary Workup Aqueous Workup: Extraction with EtOAc Reaction->Workup Heating->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: 1H-Indazole-3-carboxaldehyde Purification->Product

Materials:

  • Substituted indole (1.0 equiv)

  • Sodium nitrite (NaNO2) (8.0 equiv)

  • Hydrochloric acid (HCl), 2 N aqueous solution (7.0 equiv)

  • Deionized water

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, ice bath, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • Preparation of the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium nitrite (8.0 equiv) in deionized water. Cool the solution to 0°C in an ice bath.

  • Slowly add the 2 N HCl solution (7.0 equiv) to the cooled sodium nitrite solution while stirring. Maintain the temperature at 0°C.

  • Keep the resulting mixture under an inert atmosphere (e.g., argon) for 10 minutes before adding DMF.

  • Reaction: In a separate flask, dissolve the substituted indole (1.0 equiv) in DMF.

  • Add the indole solution dropwise to the cold nitrosating mixture at 0°C with vigorous stirring.

  • Reaction Monitoring and Heating (if necessary): Monitor the reaction by thin-layer chromatography (TLC). For electron-rich indoles, the reaction may proceed to completion at room temperature. For electron-deficient indoles (e.g., nitro-substituted), heat the reaction mixture to 80°C and stir for several hours until the starting material is consumed.[15]

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1H-indazole-3-carboxaldehyde.

Protocol 2: In Vitro FGFR1 Kinase Assay (ADP-Glo™ Format)

This protocol outlines a general procedure for determining the in vitro potency (IC50) of a substituted 1H-indazole against FGFR1 using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Kinase_Assay_Workflow Start Start: Prepare Reagents Plate_Setup Plate Setup (384-well): Add Inhibitor/DMSO Start->Plate_Setup Add_Enzyme Add FGFR1 Enzyme & Substrate Plate_Setup->Add_Enzyme Add_ATP Initiate Reaction: Add ATP Add_Enzyme->Add_ATP Incubate_1 Incubate at RT (60 min) Add_ATP->Incubate_1 Add_ADP_Glo Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 Incubate at RT (40 min) Add_ADP_Glo->Incubate_2 Add_Detection Generate Luminescence: Add Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate at RT (30 min) Add_Detection->Incubate_3 Read_Plate Read Luminescence Incubate_3->Read_Plate

Materials:

  • Recombinant human FGFR1 kinase

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • Adenosine triphosphate (ATP)

  • 1H-indazole test compound

  • Dimethyl sulfoxide (DMSO)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the 1H-indazole test compound in DMSO (e.g., 10 mM).

    • Create a serial dilution of the test compound in kinase buffer to achieve the desired final concentrations for the assay. Also, prepare a vehicle control (DMSO in kinase buffer).

    • Dilute the FGFR1 enzyme and the peptide substrate in kinase buffer to the desired working concentrations.

    • Prepare the ATP solution in kinase buffer at a concentration that is near the Km for the enzyme.

  • Assay Setup:

    • To the wells of a 384-well plate, add 1 µL of the serially diluted test compound or vehicle control.

    • Add 2 µL of the FGFR1 enzyme/substrate mixture to each well.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes.

  • Luminescence Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent will convert the ADP generated in the kinase reaction to ATP, which is then used by luciferase to produce a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the 1H-indazole compound.

Conclusion and Future Perspectives

The 1H-indazole scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its inherent drug-like properties and synthetic tractability have enabled the development of a multitude of clinically relevant molecules targeting a diverse range of biological pathways. From potent kinase inhibitors that combat cancer to novel agents with the potential to treat inflammatory and neurodegenerative disorders, the applications of substituted 1H-indazoles continue to expand.

The future of 1H-indazole-based drug discovery remains bright. The exploration of novel substitution patterns, the development of more efficient and regioselective synthetic methodologies, and the application of advanced computational techniques will undoubtedly lead to the discovery of next-generation therapeutics with enhanced potency, selectivity, and safety profiles. As our understanding of the complex interplay of cellular signaling pathways deepens, the versatile 1H-indazole core is poised to remain a critical tool in the arsenal of medicinal chemists for years to come.

References

Electronic properties of the 3-iodo-1H-indazole scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Properties of the 3-iodo-1H-indazole Scaffold

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its strategic functionalization is paramount for the development of novel therapeutics. This guide focuses on the 3-iodo-1H-indazole variant, a key synthetic intermediate whose utility is fundamentally governed by its distinct electronic properties. The introduction of an iodine atom at the C3 position profoundly modulates the electron density, reactivity, and spectroscopic signature of the indazole core. We will explore the theoretical underpinnings of these properties through the lens of molecular orbital theory, detail practical synthetic and analytical protocols, and explain the causality behind experimental choices, providing a comprehensive resource for professionals in the field.

The Indazole Core: A Privileged Scaffold

Indazoles are bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring.[3] This arrangement results in a stable, 10 π-electron aromatic system according to Hückel's rule.[4] The indazole nucleus exists in tautomeric forms, with 1H-indazole being the most thermodynamically stable and predominant isomer.[3] Its structure serves as a bioisostere for native structures like indole, but the additional nitrogen atom provides a hydrogen bond acceptor site, potentially improving affinity to biological targets. This unique combination of features has cemented its role in a wide array of approved drugs, including kinase inhibitors for oncology.[3]

Impact of C3-Iodination on Electronic Structure and Reactivity

The functionalization of the indazole core is crucial for tuning its pharmacological profile. The introduction of an iodine atom at the C3 position is a key strategic move that leverages the unique electronic characteristics of the carbon-iodine bond.

The Nature of the Carbon-Iodine Bond

The reactivity of aryl halides in transition metal-catalyzed cross-coupling reactions is dictated by the bond dissociation energy of the carbon-halogen bond. This energy follows the trend: C-I < C-Br < C-Cl.[5] The relatively weak C-I bond in 3-iodo-1H-indazole makes it an excellent electrophile, particularly for reactions where the oxidative addition of the aryl halide to the metal center is the rate-determining step.[5][6] This enhanced reactivity makes 3-iodo-1H-indazole a preferred substrate over its bromo or chloro analogs for constructing complex molecules under milder conditions.

Influence on Ring Electron Density

The iodine atom influences the electronic landscape of the indazole ring in two primary ways:

  • Inductive Effect: As a halogen, iodine exerts an electron-withdrawing inductive effect (-I), pulling electron density away from the carbon atom to which it is attached.

  • Mesomeric Effect: Iodine possesses lone pairs of electrons that can be donated into the aromatic π-system, a positive mesomeric effect (+M).

These opposing effects, combined with iodine's high polarizability, create a unique electronic environment at the C3 position, rendering it highly susceptible to a variety of synthetic transformations. The presence of other electron-withdrawing groups, such as a nitro group, can further enhance the reactivity of the C-I bond towards oxidative addition.[6]

Theoretical Framework: A Computational Perspective

While extensive experimental data on the parent 3-iodo-1H-indazole is limited, its electronic properties can be accurately predicted using computational methods like Density Functional Theory (DFT).[7]

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[8] The energy gap (ΔE) between them is an indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.[8]

For 3-iodo-1H-indazole, the introduction of the heavy iodine atom is predicted to lower the energies of both the HOMO and LUMO levels compared to the parent 1H-indazole.[7] This often results in a reduced HOMO-LUMO gap, which aligns with the observed high reactivity of the molecule, particularly in reactions involving charge transfer.[7]

PropertyParent 1H-Indazole (Typical)3-iodo-1H-indazole (Predicted)Rationale
HOMO Energy ~ -6.0 to -6.5 eVLowerInfluence of the polarizable, electron-rich iodine atom.
LUMO Energy ~ -0.8 to -1.3 eVLowerContribution from the σ* orbital of the C-I bond.
HOMO-LUMO Gap (ΔE) ~ 5.0 to 5.5 eVSmallerThe lowering of the LUMO is often more pronounced.
Computational Workflow for Electronic Structure Analysis

A robust computational analysis provides invaluable predictive insights. The following workflow outlines a standard DFT-based approach for characterizing the electronic properties of 3-iodo-1H-indazole.

G cluster_input Input cluster_calc DFT Calculation cluster_output Output & Analysis mol_structure Define Molecular Structure of 3-iodo-1H-indazole geom_opt Geometry Optimization (e.g., B3LYP/6-311G) mol_structure->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc energy_min Confirm True Energy Minimum (No Imaginary Frequencies) freq_calc->energy_min elec_prop Electronic Property Calculation orbitals Analyze HOMO/LUMO Energies & Gap elec_prop->orbitals mep Generate Molecular Electrostatic Potential (MEP) Map elec_prop->mep energy_min->elec_prop

Caption: Standard DFT workflow for electronic property analysis.

Experimental Protocols and Characterization

The theoretical properties of 3-iodo-1H-indazole are validated and exploited through practical synthesis and characterization.

Synthesis of 3-iodo-1H-indazole

This protocol describes the direct iodination of 1H-indazole, a common and efficient method.[9][10]

Rationale: The reaction proceeds via electrophilic substitution. The use of a strong base like potassium hydroxide (KOH) deprotonates the indazole, forming an indazolide anion. This anion is highly nucleophilic and readily attacks molecular iodine (I₂), leading to regioselective iodination at the electron-rich C3 position. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this transformation.

Step-by-Step Protocol:

  • Preparation: To a solution of 1H-indazole (1.0 equiv.) in DMF, add potassium hydroxide (2.0 equiv.) in portions. Stir the mixture at room temperature.

  • Iodination: In a separate flask, dissolve iodine (1.5-2.0 equiv.) in DMF. Add this solution dropwise to the indazole mixture.

  • Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Pour the reaction mixture into an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to quench any unreacted iodine.[9][11] An off-white or pale solid should precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 3-iodo-1H-indazole.[11]

Application in Synthesis: The Suzuki-Miyaura Cross-Coupling

The enhanced reactivity of the C-I bond makes 3-iodo-1H-indazole an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)-I(L₂) (Palladacycle) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)-R(L₂) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Coupled Product) reductive_elimination->product sub_start Ar-I (3-iodo-1H-indazole) sub_start->oxidative_addition boronic_start R-B(OR)₂ (Boronic Acid/Ester) boronic_start->transmetalation base_start Base (e.g., K₂CO₃) base_start->transmetalation Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Step-by-Step Protocol:

  • Inert Atmosphere: Add 3-iodo-1H-indazole (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (5 mol%), and a base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (1.5-2.0 equiv.) to a reaction vessel.[11]

    • Causality: An inert atmosphere (N₂ or Ar) is critical to prevent the oxidation of the active Pd(0) species, which would inhibit catalysis. The base is required to facilitate the transmetalation step, forming a more nucleophilic organoborate species.

  • Solvent Addition: Add a degassed solvent system, typically a mixture like dioxane and water (4:1).[11]

  • Heating: Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired 3-substituted-1H-indazole product.

Conclusion

The electronic properties of the 3-iodo-1H-indazole scaffold are defined by the unique nature of its C-I bond. This bond imparts high reactivity, making the molecule a versatile and indispensable building block in synthetic chemistry. Its lower bond dissociation energy facilitates efficient participation in palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery and materials science. A thorough understanding of its electronic structure, predictable through computational modeling and verifiable through experimental protocols, empowers researchers to strategically design and execute synthetic routes to novel and potentially life-saving molecules.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Iodo-4-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 3-Aryl-4-methyl-1H-indazoles

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. Specifically, the functionalization of the indazole core at the 3-position with aryl moieties opens a vast chemical space for the development of novel therapeutics, including kinase inhibitors for oncology and agents targeting central nervous system disorders. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging the crucial C-C bond between an aryl halide and an organoboron species, lauded for its functional group tolerance, generally high yields, and mild reaction conditions.[1][2]

This document provides a detailed guide to the Suzuki-Miyaura coupling of 3-iodo-4-methyl-1H-indazole. We will delve into the mechanistic underpinnings of the reaction, present a robust and adaptable experimental protocol, and discuss critical parameters for optimization and troubleshooting. The presence of the 4-methyl group introduces electronic and steric nuances that will be considered in the rationale for the proposed methodology. While some Suzuki-type reactions have been successfully performed on unprotected 3-iodoindazoles, the influence of the N-H proton on the catalytic cycle often warrants consideration of N-protection for consistent and high-yielding results.[3]

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding these steps is crucial for rational optimization and troubleshooting.

Suzuki_Miyaura_Coupling pd0 Pd(0)L2 Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R-Pd(II)-I(L2) (Organopalladium Complex) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_aryl_intermediate R-Pd(II)-Ar(L2) transmetalation->pd_aryl_intermediate boronate Ar-B(OR)3- (Activated Boronate) boronate->transmetalation base Base (e.g., K2CO3) base->boronate boronic_acid Ar-B(OH)2 (Arylboronic Acid) boronic_acid->base Activation reductive_elimination Reductive Elimination pd_aryl_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R-Ar (Coupled Product) reductive_elimination->product starting_material R-I (this compound) starting_material->oxidative_addition

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a Pd(II) intermediate. The reactivity for this step generally follows the trend I > Br > Cl, making iodoindazoles highly reactive substrates.[4]

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[4]

  • Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired 3-aryl-4-methyl-1H-indazole product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Experimental Protocols

This section provides a detailed, adaptable protocol for the Suzuki-Miyaura coupling of this compound. A microwave-assisted method is presented due to its potential for rapid reaction times and improved yields.[1]

Part 1: Synthesis of Starting Material: this compound

A common method for the synthesis of 3-iodoindazoles is the direct iodination of the corresponding indazole.

Materials:

  • 4-methyl-1H-indazole

  • Iodine (I₂)

  • Potassium hydroxide (KOH)

  • N,N-Dimethylformamide (DMF)

  • Saturated sodium bisulfite solution

  • Water

Procedure:

  • In a round-bottom flask, dissolve 4-methyl-1H-indazole (1.0 equiv.) in DMF.

  • Add potassium hydroxide (2.0 equiv.) to the solution and stir.

  • Slowly add a solution of iodine (1.5 equiv.) in DMF to the mixture.

  • Stir the reaction at room temperature for 3 hours.[5]

  • Quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bisulfite.

  • A precipitate will form. Filter the solid under vacuum and wash thoroughly with water.

  • Dry the solid to obtain this compound.

Part 2: Suzuki-Miyaura Coupling Protocol (Microwave-Assisted)

This protocol is adapted from successful procedures for the coupling of other 3-iodoindazoles and serves as an excellent starting point for optimization.[1]

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane

  • Water

  • Microwave vial

Procedure:

  • To a microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.).

  • Add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 ratio).

  • Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Place the vial in a microwave reactor and heat to 120-140°C for 30-60 minutes.[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions and considerations for the Suzuki-Miyaura coupling of 3-iodoindazoles, which can be applied to the this compound substrate.

ParameterRecommended Conditions & Rationale
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%): A robust, commonly used catalyst.[3] Pd(dppf)Cl₂ (2-5 mol%): Often effective for heteroaryl couplings.[2]
Ligand Triphenylphosphine (PPh₃): Implicit in Pd(PPh₃)₄. For challenging couplings, consider Buchwald ligands (e.g., SPhos, XPhos).
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equiv.): Inorganic bases are generally effective and well-tolerated.[2][4]
Solvent 1,4-Dioxane/Water, DME/Water, or Toluene/Water (4:1 to 10:1): A mixed aqueous system is often necessary to dissolve the base.[4]
Temperature 80-140°C: Higher temperatures, often achieved with microwave heating, can accelerate the reaction.
Boronic Acid Partner Arylboronic acids or their more stable pinacol esters can be used. A slight excess (1.1-1.5 equiv.) is recommended.

Discussion of Key Experimental Choices and Troubleshooting

The Role of the 4-Methyl Group

The methyl group at the 4-position of the indazole ring is an electron-donating group. This can slightly decrease the reactivity of the C-I bond towards oxidative addition compared to an unsubstituted indazole. However, 3-iodoindazoles are generally reactive enough that this effect is unlikely to impede the reaction under the recommended conditions.

To Protect or Not to Protect? The N-H Indazole

The N-H proton of the indazole can be acidic and may interfere with the catalytic cycle, potentially leading to lower yields or side reactions. While several protocols report successful couplings on unprotected 3-iodoindazoles, particularly with microwave heating, N-protection (e.g., with a Boc group) is a common strategy to ensure reproducibility and high yields.[1][3] If you encounter low yields or catalyst deactivation with the unprotected substrate, consider protecting the indazole nitrogen.

Troubleshooting Common Issues
  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere.

    • Poor Base Quality: Use a fresh, finely powdered, and anhydrous base.

    • Solvent Purity: Use dry, degassed solvents.[3]

    • Boronic Acid Degradation: Boronic acids can be unstable; use a fresh sample or consider converting it to a more stable pinacol ester.[3]

  • Formation of Side Products:

    • De-iodination: The formation of 4-methyl-1H-indazole is a common side reaction. Using a weaker base or a more sterically hindered ligand may help to suppress this pathway.[3]

    • Homocoupling of Boronic Acid: This can occur at higher temperatures or with prolonged reaction times.

Workflow Visualization

Suzuki_Workflow start This compound + Arylboronic Acid reaction Microwave Reaction (120-140°C, 30-60 min) start->reaction reagents Pd Catalyst Base Solvent reagents->reaction workup Aqueous Workup (Extraction) reaction->workup purification Column Chromatography workup->purification product 3-Aryl-4-methyl-1H-indazole purification->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and reliable method for the synthesis of novel 3-aryl-4-methyl-1H-indazoles. The provided protocol, leveraging microwave-assisted heating, offers a rapid and efficient starting point for researchers. Careful consideration of the catalyst system, base, and the potential need for N-protection will enable the successful application of this methodology in the synthesis of complex molecules for drug discovery and development.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Iodo-4-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Indazole Scaffold

The indazole moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a multitude of biologically active compounds. Its presence in approved drugs for oncology, inflammation, and antiemetic therapies underscores its significance. The functionalization of the indazole core, particularly at the C-3 position, is a critical strategy in the design of novel therapeutics. 3-Iodo-4-methyl-1H-indazole serves as a versatile and highly reactive building block for this purpose. The carbon-iodine bond at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, offering a powerful and efficient means to forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1]

This comprehensive guide provides detailed application notes and optimized protocols for the four most impactful palladium-catalyzed cross-coupling reactions with this compound: the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this key intermediate in their synthetic endeavors.

A Critical Consideration: The Role of the Indazole N-H Proton

A key experimental parameter to consider when working with this compound is the presence of the acidic N-H proton. This proton can interfere with the catalytic cycle in several ways, including reacting with the base or coordinating to the palladium center, which can lead to catalyst inhibition or undesired side reactions.[1] While some coupling reactions can proceed with the unprotected indazole, N-protection is often recommended, particularly for Sonogashira and Heck couplings, to ensure higher yields and cleaner reaction profiles.[1] The choice of protecting group, such as a Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group, can significantly influence the reaction outcome.[1] The protocols provided herein will address both protected and unprotected scenarios where applicable.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or a boronate ester.[2] This reaction is instrumental in synthesizing biaryl and vinyl-substituted indazoles.[3] For this compound, this allows for the introduction of a diverse array of aryl and vinyl groups at the 3-position.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium(0) species.[4] The cycle consists of three key steps: oxidative addition of the aryl iodide to the Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[4]

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR')2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific boronic acids.[3][5]

Materials:

  • This compound (1.0 equiv)

  • Aryl- or vinylboronic acid or boronate ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Microwave vial or round-bottom flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a microwave vial, add this compound, the boronic acid/ester, and the base.

  • Evacuate and backfill the vial with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Seal the vial and heat the mixture in a microwave reactor to 120-150 °C for 30-60 minutes, or alternatively, heat in a round-bottom flask at 80-100 °C for 4-12 hours.[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling Conditions
ParameterRecommended ConditionNotes
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄ is a common choice for unprotected indazoles.[3]
Base Na₂CO₃, K₂CO₃, Cs₂CO₃The choice of base is critical for activating the boronic acid.[5]
Solvent 1,4-Dioxane/H₂O, DME/H₂O, Toluene/H₂OA mixture of an organic solvent and water is typically used.[3][5]
Temperature 80-150 °CMicrowave heating can significantly reduce reaction times.[3]
N-Protection Optional but can improve yieldFor sensitive substrates, N-protection may be beneficial.[1]

Heck Reaction: Vinylation of the Indazole Core

The Heck reaction is a powerful tool for forming C-C bonds between an unsaturated halide and an alkene, yielding a substituted alkene.[6] This reaction is particularly useful for the synthesis of 3-vinyl-4-methyl-1H-indazoles.

Catalytic Cycle of the Heck Reaction

The Heck reaction mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by coordination and migratory insertion of the alkene. A subsequent β-hydride elimination releases the product and a hydridopalladium species, which is then converted back to the active Pd(0) catalyst by a base.

Heck_Reaction_Cycle cluster_main Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Alkene-Complex Ar-Pd(II)-I(L2)(Alkene) Ar-Pd(II)-I(L2)->Alkene-Complex Alkene Coordination Insertion-Product R-CH-CH-Pd(II)-I(L2) Alkene-Complex->Insertion-Product Migratory Insertion HPd(II)I(L2) HPd(II)I(L2) Insertion-Product->HPd(II)I(L2) β-Hydride Elimination Ar-Alkene Ar-Alkene Insertion-Product->Ar-Alkene Product HPd(II)I(L2)->Pd(0)L2 Reductive Elimination (Base)

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Experimental Protocol: Heck Reaction

N-protection of the indazole is often recommended for the Heck reaction to prevent side reactions.[1]

Materials:

  • N-protected this compound (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)

  • Phosphine ligand (e.g., PPh₃, 10 mol%)

  • Base (e.g., Et₃N or NaHCO₃, 2.0 equiv)

  • Solvent (e.g., DMF or acetonitrile)

  • Sealed tube or round-bottom flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a sealed tube, dissolve the N-protected this compound, the palladium catalyst, and the phosphine ligand in the solvent.

  • Add the base and then the alkene.

  • Seal the tube and heat the reaction mixture at 80-120 °C for 4-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Heck Reaction Conditions
ParameterRecommended ConditionNotes
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂Pd(OAc)₂ is a common and effective catalyst.[7]
Ligand PPh₃, P(o-tol)₃The choice of ligand can influence regioselectivity.
Base Et₃N, DIPEA, K₂CO₃An organic or inorganic base is required.[7]
Solvent DMF, NMP, AcetonitrilePolar aprotic solvents are typically used.[7]
Temperature 80-140 °CHigher temperatures are often necessary.[7]
N-Protection Highly recommendedPrevents N-alkylation and catalyst inhibition.[1]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[9] It is the premier method for synthesizing 3-alkynyl-4-methyl-1H-indazoles.

Catalytic Cycle of the Sonogashira Reaction

The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Product Cu(I)I Cu(I)I Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR->Ar-Pd(II)-I(L2) Cu(I)-C≡CR->Cu(I)I R-C≡CH R-C≡CH R-C≡CH->Cu(I)-C≡CR Base

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling

As with the Heck reaction, N-protection of the indazole is strongly advised for successful Sonogashira couplings at the 3-position.[10][11]

Materials:

  • N-protected this compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%)

  • Copper(I) iodide (CuI, 10 mol%)

  • Triphenylphosphine (PPh₃, 10 mol%)

  • Base (e.g., Et₃N or diisopropylamine)

  • Solvent (e.g., DMF or THF)

  • Round-bottom flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add the N-protected this compound, PdCl₂(PPh₃)₂, CuI, and PPh₃.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne via syringe.

  • Heat the reaction mixture at 60-80 °C for 12-48 hours.[12]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with water and extract with an organic solvent.

  • Wash the combined organic layers with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Data Summary: Sonogashira Coupling Conditions
ParameterRecommended ConditionNotes
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Both are commonly used and effective.[9]
Cu Co-catalyst CuIEssential for the activation of the alkyne.[9]
Base Et₃N, i-Pr₂NHActs as both a base and a solvent in some cases.[9]
Solvent DMF, THF, TolueneAnhydrous conditions are important.[9]
Temperature 60-80 °CGenerally milder conditions compared to Heck reactions.
N-Protection Highly recommendedPrevents side reactions and improves yields.[10]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds by coupling an amine with an aryl halide.[13][14] This reaction is invaluable for the synthesis of 3-amino-4-methyl-1H-indazoles, which are important pharmacophores.

Catalytic Cycle of the Buchwald-Hartwig Amination

The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine, and a strong base facilitates the deprotonation of the amine to form a palladium-amido complex. Reductive elimination then furnishes the desired arylamine and regenerates the Pd(0) catalyst.[13]

Buchwald_Hartwig_Cycle cluster_main Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Amine-Complex [Ar-Pd(II)-I(L2)(HNR'R'')]⁺ Ar-Pd(II)-I(L2)->Amine-Complex Amine Coordination Amido-Complex Ar-Pd(II)-NR'R''(L2) Amine-Complex->Amido-Complex Deprotonation (Base) Amido-Complex->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Amido-Complex->Ar-NR'R'' Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure that can be adapted for various primary and secondary amines.[15]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 2-5 mol%)

  • Bulky electron-rich phosphine ligand (e.g., Xantphos, RuPhos, 4-10 mol%)

  • Strong base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equiv)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Schlenk tube or sealed vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add the this compound, palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent and then the amine.

  • Seal the tube and heat the reaction mixture with stirring at 80-110 °C for 4-24 hours.[15]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary: Buchwald-Hartwig Amination Conditions
ParameterRecommended ConditionNotes
Catalyst Pd(OAc)₂, Pd₂(dba)₃Pre-catalysts can also be used for improved performance.[15]
Ligand Xantphos, RuPhos, BINAPBulky, electron-rich phosphine ligands are crucial.[16]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required.[15]
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are necessary.
Temperature 80-110 °CReaction temperature depends on the reactivity of the amine.[15]
N-Protection OptionalCan be beneficial, but many aminations proceed well without it.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling reactions of this compound are exceptionally powerful transformations for the synthesis of a diverse range of functionalized indazole derivatives. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions provide reliable and versatile routes to C-C and C-N bond formation at the 3-position of the indazole core. Careful consideration of the reaction parameters, particularly the choice of catalyst, ligand, base, and the potential need for N-protection, is paramount for achieving high yields and purity. The protocols and data presented in this guide serve as a robust starting point for researchers to explore the vast chemical space accessible from this valuable building block, paving the way for the discovery of new drug candidates and advanced materials.

References

Application Notes and Protocols: Strategic N-Protection in the Synthesis of 3-Iodo-4-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide provides an in-depth analysis of N-protection strategies crucial for the successful synthesis of 3-iodo-4-methyl-1H-indazole, a key building block in contemporary drug discovery. The indazole nucleus is a prevalent pharmacophore, and its precise functionalization is paramount for modulating biological activity.[1][2][3] This document navigates the complexities of regioselective N-protection of the 4-methyl-1H-indazole core, a critical step to facilitate selective C-3 iodination. We present detailed, field-proven protocols for the application and removal of two orthogonal protecting groups: tert-butoxycarbonyl (Boc) and 2-(trimethylsilyl)ethoxymethyl (SEM). The rationale behind experimental choices, troubleshooting guidance, and comparative data are provided to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction: The Synthetic Challenge of this compound

The synthesis of specifically substituted indazoles, such as this compound, presents a significant regiochemical challenge. The indazole core possesses two non-equivalent nitrogen atoms (N-1 and N-2), and direct alkylation or acylation often results in a mixture of isomers, complicating purification and reducing yields.[3] Furthermore, direct electrophilic iodination of the indazole ring typically occurs at the C-3 position, which in the case of an unprotected 4-methyl-1H-indazole, would be the desired outcome. However, the presence of the unprotected N-H can lead to side reactions and impact the overall efficiency.[4][5] Therefore, a robust N-protection strategy is essential to ensure a high-yielding and regioselective synthesis.

This guide will focus on two widely employed N-protecting groups, Boc and SEM, detailing their application in the synthesis of this compound. The choice of protecting group can significantly influence the subsequent synthetic steps, and a thorough understanding of their respective chemistries is crucial for success.

Strategic N-Protection: A Comparative Overview

The selection of an appropriate N-protecting group is a critical decision in the synthetic route. The ideal protecting group should be introduced in high yield, be stable to the conditions of subsequent reactions, and be selectively removed without affecting other functional groups.

Protecting GroupIntroduction ConditionsStabilityDeprotection ConditionsKey Advantages
Boc (Boc)₂O, base (e.g., TEA, DMAP)Stable to mild bases and nucleophilesAcidic conditions (e.g., TFA, HCl); some basic conditions (e.g., NaOMe in MeOH)[6][7][8]Readily available reagents, generally good yields for introduction.
SEM SEM-Cl, base (e.g., NaH)Stable to a wide range of conditionsFluoride source (e.g., TBAF) or acidic conditions (e.g., HCl)[1][2][9][10]Can direct ortho-lithiation, offering alternative functionalization pathways.[1][2][9][10]

Experimental Protocols: N-Protection of 4-methyl-1H-indazole

N-Boc Protection of 4-methyl-1H-indazole

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its general stability and facile removal under acidic conditions.[6][7][11]

Protocol 1: Synthesis of 1-Boc-4-methyl-1H-indazole

  • Materials:

    • 4-methyl-1H-indazole

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (TEA)

    • 4-(Dimethylamino)pyridine (DMAP)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of 4-methyl-1H-indazole (1.0 eq) in DCM, add TEA (1.5 eq) and a catalytic amount of DMAP.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of (Boc)₂O (1.2 eq) in DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-Boc-4-methyl-1H-indazole.

Causality Behind Experimental Choices:

  • The use of TEA as a base neutralizes the acid formed during the reaction, driving the equilibrium towards the product.

  • DMAP serves as a nucleophilic catalyst to accelerate the acylation of the indazole nitrogen.

  • The reaction is initiated at 0 °C to control the initial exotherm.

N-SEM Protection of 4-methyl-1H-indazole

The 2-(trimethylsilyl)ethoxymethyl (SEM) group offers an alternative protection strategy and is particularly useful when subsequent ortho-lithiation is desired.[1][2][9][10]

Protocol 2: Synthesis of 1-SEM-4-methyl-1H-indazole and 2-SEM-4-methyl-1H-indazole

  • Materials:

    • 4-methyl-1H-indazole

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a suspension of NaH (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-methyl-1H-indazole (1.0 eq) in anhydrous THF dropwise at 0 °C.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C and add SEM-Cl (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC. Note that this reaction may produce a mixture of N-1 and N-2 isomers, which can often be separated by chromatography.[2][9]

    • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the N-1 and N-2 SEM-protected isomers.

Causality Behind Experimental Choices:

  • NaH is a strong, non-nucleophilic base that effectively deprotonates the indazole nitrogen.

  • Anhydrous conditions are critical as NaH reacts violently with water.

  • The regioselectivity of SEM protection can be influenced by steric and electronic factors of the indazole ring.[2][3]

Synthesis of this compound: A Step-by-Step Workflow

The following section outlines the complete synthetic sequence starting from the N-protected 4-methyl-1H-indazole.

G cluster_protection N-Protection cluster_iodination C-3 Iodination cluster_deprotection N-Deprotection 4-methyl-1H-indazole 4-methyl-1H-indazole N-Protected 4-methyl-1H-indazole N-Protected 4-methyl-1H-indazole 4-methyl-1H-indazole->N-Protected 4-methyl-1H-indazole Boc₂O, TEA, DMAP or SEM-Cl, NaH N-Protected this compound N-Protected this compound N-Protected 4-methyl-1H-indazole->N-Protected this compound n-BuLi, I₂ This compound This compound N-Protected this compound->this compound Acid (for Boc) or TBAF (for SEM)

Synthetic workflow for this compound.
C-3 Iodination of N-Protected 4-methyl-1H-indazole

With the nitrogen atoms protected, the C-3 position can be selectively iodinated via lithiation followed by quenching with an iodine source.

Protocol 3: Synthesis of 1-Protected-3-iodo-4-methyl-1H-indazole

  • Materials:

    • N-Protected 4-methyl-1H-indazole (Boc or SEM protected)

    • n-Butyllithium (n-BuLi) in hexanes

    • Iodine (I₂)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous sodium thiosulfate solution

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the N-protected 4-methyl-1H-indazole (1.0 eq) in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Add a solution of iodine (1.2 eq) in anhydrous THF dropwise, again maintaining the temperature below -70 °C.

    • Continue stirring at -78 °C for 1-2 hours.

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature.

    • Add saturated aqueous sodium thiosulfate solution to quench any excess iodine.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the N-protected this compound.

Causality Behind Experimental Choices:

  • n-BuLi is a strong base that selectively deprotonates the C-3 position of the N-protected indazole.

  • The reaction is carried out at -78 °C to prevent side reactions and ensure the stability of the lithiated intermediate.

  • Iodine acts as the electrophile to introduce the iodo group at the C-3 position.

N-Deprotection Strategies

The final step in the synthesis is the removal of the N-protecting group to yield the target compound.

Deprotection of N-Boc-3-iodo-4-methyl-1H-indazole

Protocol 4: Acid-Mediated Deprotection

  • Materials:

    • 1-Boc-3-iodo-4-methyl-1H-indazole

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane/methanol

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 1-Boc-3-iodo-4-methyl-1H-indazole (1.0 eq) in DCM.

    • Add TFA (5-10 eq) or a solution of HCl in dioxane/methanol.

    • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

    • Carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

    • Extract the product with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product if necessary.

Deprotection of N-SEM-3-iodo-4-methyl-1H-indazole

Protocol 5: Fluoride-Mediated Deprotection

  • Materials:

    • 1-SEM-3-iodo-4-methyl-1H-indazole

    • Tetrabutylammonium fluoride (TBAF) solution in THF

    • Anhydrous Tetrahydrofuran (THF)

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 1-SEM-3-iodo-4-methyl-1H-indazole (1.0 eq) in anhydrous THF.

    • Add TBAF solution (1.5 eq) and stir the mixture at room temperature or with gentle heating.[1][2][9][10]

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

G Start Select N-Protecting Group Boc Boc Protection Start->Boc Orthogonality to base-labile groups SEM SEM Protection Start->SEM Potential for ortho-lithiation Iodination C-3 Iodination Boc->Iodination SEM->Iodination Boc_Deprotection Acidic Deprotection Iodination->Boc_Deprotection If Boc protected SEM_Deprotection Fluoride Deprotection Iodination->SEM_Deprotection If SEM protected Final_Product This compound Boc_Deprotection->Final_Product SEM_Deprotection->Final_Product

Decision-making workflow for N-protection strategy.

Conclusion

The synthesis of this compound necessitates a well-defined N-protection strategy to ensure high yields and regioselectivity. Both Boc and SEM protecting groups offer viable pathways, and the choice between them will depend on the overall synthetic plan and the presence of other functional groups in the molecule. The protocols detailed in this guide provide a robust foundation for researchers to successfully navigate the synthesis of this important pharmaceutical building block.

References

Application Notes and Protocols: Iodination of 4-Methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

<_- a="">

For: Researchers, scientists, and drug development professionals.

Introduction

The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Derivatives of indazole have demonstrated significant pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2] The strategic introduction of a halogen atom, such as iodine, onto the indazole ring can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic profiles. This application note provides a detailed experimental procedure for the regioselective iodination of 4-methyl-1H-indazole, a critical building block in the synthesis of novel therapeutic agents. While the C3 position of the indazole ring is typically the most nucleophilic and thus prone to electrophilic substitution, the presence of a substituent at this position, as in 3-methyl-1H-indazole, directs iodination to the benzo-fused ring.[3] This guide will focus on the synthesis of 3-iodo-4-methyl-1H-indazole, leveraging the directing effects of the existing methyl group.

Reaction Principle and Mechanistic Overview

The iodination of 4-methyl-1H-indazole is an electrophilic aromatic substitution reaction. N-Iodosuccinimide (NIS) is a widely used and effective iodinating agent for this transformation due to its mild nature and ease of handling.[3][4][5] The reaction proceeds via the attack of the electron-rich indazole ring on the electrophilic iodine atom of NIS. The regioselectivity is governed by the electronic and steric effects of the substituents on the indazole core. In the case of 4-methyl-1H-indazole, the C3 position is the most electronically activated site for electrophilic attack.

Diagram 1: Proposed Reaction Mechanism

Reaction_Mechanism cluster_intermediate Transition State 4M_Indazole 4-Methyl-1H-indazole TS Sigma Complex (Wheland Intermediate) 4M_Indazole->TS + NIS NIS N-Iodosuccinimide (NIS) Succinimide Succinimide NIS->Succinimide Accepts H+ Product This compound TS->Product - H+

Caption: Electrophilic substitution mechanism for the iodination of 4-methyl-1H-indazole.

Materials and Reagents

Reagent/MaterialGradeSupplierComments
4-Methyl-1H-indazole≥98%Commercially Available
N-Iodosuccinimide (NIS)≥98%Commercially AvailableLight-sensitive, store in a cool, dark place.[6]
Acetonitrile (ACN)AnhydrousCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Saturated Sodium Thiosulfate (Na₂S₂O₃)Prepared in-house
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Silica Gel230-400 meshCommercially AvailableFor column chromatography.

Experimental Protocol

Safety Precautions
  • N-Iodosuccinimide (NIS): Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7][8][9] Handle in a well-ventilated fume hood.[6][10] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][10]

  • Solvents: Acetonitrile, dichloromethane, ethyl acetate, and hexanes are flammable and/or toxic. Handle in a fume hood and away from ignition sources.

Diagram 2: Experimental Workflow

Experimental_Workflow Start Reaction Setup Reaction Stir at Room Temperature (Monitor by TLC) Start->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Product Analysis (NMR, MS) Purification->Characterization End Pure Product Characterization->End

Caption: A streamlined overview of the synthesis and purification process.

Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-methyl-1H-indazole (1.0 eq).

    • Dissolve the starting material in anhydrous acetonitrile (approximately 10 mL per mmol of 4-methyl-1H-indazole).

    • In a separate container, weigh out N-Iodosuccinimide (NIS) (1.1 eq).

    • Add the NIS to the solution of 4-methyl-1H-indazole in one portion.

  • Reaction Monitoring:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Aqueous Workup:

    • Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

    • Dissolve the residue in dichloromethane (DCM).

    • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted NIS.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel.[3][11] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of ethyl acetate in hexanes), is often effective for separating the desired product from any impurities or regioisomers.[11]

    • Collect the fractions containing the purified product, as identified by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Characterization

The structure and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the regiochemistry of the iodination.[3] For this compound, one would expect to see characteristic shifts for the aromatic protons and the methyl group.[2]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.[12]

Table of Expected Spectroscopic Data

TechniqueExpected Observations for this compound
¹H NMR Signals corresponding to the N-H proton, three aromatic protons, and the methyl group protons.
¹³C NMR Signals for the eight unique carbon atoms in the molecule.
MS (ESI) [M+H]⁺ peak corresponding to the molecular weight of the product.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or slightly increase the stoichiometry of NIS. Ensure the starting material and NIS are of high purity.[3]
Product loss during workup.Be cautious during the extraction and washing steps, as some product may have slight aqueous solubility.[3]
Formation of Multiple Products Over-iodination or formation of regioisomers.Carefully control the stoichiometry of NIS. Lowering the reaction temperature may improve selectivity.[3]
The choice of solvent can also influence the distribution of isomers.[3]
Difficulty in Purification Close-eluting impurities or isomers.Optimize the solvent system for column chromatography.[11] Recrystallization from a suitable solvent system could be an alternative purification method.[11]

Conclusion

This application note provides a reliable and detailed protocol for the iodination of 4-methyl-1H-indazole using N-Iodosuccinimide. By following these procedures and safety guidelines, researchers can effectively synthesize this compound, a valuable intermediate for the development of novel chemical entities in drug discovery and medicinal chemistry. The provided troubleshooting guide offers practical solutions to common experimental challenges, ensuring a higher success rate for this synthetic transformation.

References

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 3-Iodoindazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-3 Functionalized Indazoles

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1] The functionalization of the indazole ring, particularly at the C-3 position, is a critical strategy in drug discovery for modulating potency, selectivity, and pharmacokinetic properties. Among the various methods to achieve this, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its reliability and broad substrate scope in forming carbon-carbon bonds.[1][2]

Traditional Suzuki couplings, however, can be hampered by long reaction times and the potential for side reactions, especially with challenging heteroaryl substrates. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this landscape.[3] Microwave irradiation offers rapid, uniform heating of the reaction mixture, leading to dramatic accelerations in reaction rates, often reducing reaction times from hours to mere minutes.[4] This not only enhances productivity but can also lead to higher yields and cleaner reaction profiles by minimizing thermal degradation of sensitive compounds.[3][5][4]

This application note provides a comprehensive guide to the microwave-assisted Suzuki coupling of 3-iodoindazoles, a key building block for the synthesis of diverse chemical libraries. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols, and offer insights into troubleshooting common issues, thereby equipping researchers with the knowledge to confidently and efficiently synthesize novel 3-arylindazole derivatives.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[6] The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the 3-iodoindazole. This step forms a Pd(II) intermediate. The reactivity of the halide is crucial, with iodides being more reactive than bromides or chlorides.[6]

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid with a base, which forms a more nucleophilic boronate species.[9] This is often the rate-determining step of the reaction.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]

Microwave irradiation significantly accelerates this cycle by providing efficient and uniform heating, which increases the rate of each elementary step.[3][5][10]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L2->Oxidative_Addition 3-Iodoindazole Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L₂) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation (Ar'-B(OH)₂ + Base) Ar-Pd(II)-I(L2)->Transmetalation Ar'B(OH)₃⁻ Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Materials and Equipment
  • Substrates: 3-Iodoindazole and various arylboronic acids.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂].

  • Base: Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).

  • Solvent: A mixture of 1,4-dioxane and water is commonly used.

  • Microwave Reactor: A dedicated microwave synthesizer capable of controlled temperature and pressure reactions.

  • Glassware: Microwave reaction vials with crimp caps.

  • Reagents for Workup and Purification: Ethyl acetate, water, brine, anhydrous sodium sulfate or magnesium sulfate, and silica gel for column chromatography.

General Procedure for Microwave-Assisted Suzuki Coupling

The following is a generalized protocol and may require optimization for specific substrates.

experimental_workflow reagent_prep 1. Reagent Preparation reaction_setup 2. Reaction Setup in Microwave Vial reagent_prep->reaction_setup microwave_reaction 3. Microwave Irradiation reaction_setup->microwave_reaction workup 4. Reaction Workup microwave_reaction->workup purification 5. Purification workup->purification analysis 6. Product Analysis purification->analysis

Caption: Experimental workflow for microwave-assisted Suzuki coupling.

Step-by-Step Protocol:

  • Reaction Setup: In a microwave reaction vial, combine the 3-iodoindazole (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the palladium catalyst (2-5 mol%).

  • Solvent and Base Addition: Add the chosen base (2.0-3.0 eq.) followed by the solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Vial Sealing: Securely seal the vial with a crimp cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (typically 100-150 °C) for a specified time (usually 10-30 minutes). Monitor the reaction progress by TLC or LC-MS if possible.

  • Workup: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Scope and Representative Data

The microwave-assisted Suzuki coupling of 3-iodoindazoles is a versatile reaction compatible with a wide range of arylboronic acids bearing both electron-donating and electron-withdrawing substituents.

EntryArylboronic AcidProductTime (min)Temp (°C)Yield (%)
1Phenylboronic acid3-Phenyl-1H-indazole1512092
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-1H-indazole1512088
34-Chlorophenylboronic acid3-(4-Chlorophenyl)-1H-indazole2013085
43-Tolylboronic acid3-(3-Tolyl)-1H-indazole1512090
52-Naphthylboronic acid3-(Naphthalen-2-yl)-1H-indazole2013082
6Thiophene-2-boronic acid3-(Thiophen-2-yl)-1H-indazole2514075

Reaction conditions: 3-Iodoindazole (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 mmol), dioxane/H₂O (4:1, 5 mL), microwave irradiation.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficient temperature or time- Poor quality of boronic acid- Use a fresh batch of catalyst or a pre-catalyst.- Increase the reaction temperature and/or time.- Use freshly opened or purified boronic acid. Consider using the corresponding boronate ester for increased stability.[11][12]
Formation of homocoupled byproducts - Presence of oxygen in the reaction mixture- Decomposition of the boronic acid- Thoroughly degas the solvent and reaction mixture with an inert gas (e.g., argon or nitrogen) before heating.[13]- Use a higher quality boronic acid or a more stable boronate ester.
Decomposition of starting material or product - Excessive temperature or reaction time- Reduce the reaction temperature and/or time. Perform a time course study to find the optimal reaction duration.
Hydrolysis of ester or other sensitive functional groups - Strong basic conditions- Use a milder base such as potassium fluoride (KF) or cesium fluoride (CsF).[14]
Poor reproducibility - Inconsistent heating in a domestic microwave oven- Inconsistent quality of reagents- Use a dedicated scientific microwave reactor for precise temperature and pressure control.- Ensure consistent quality and stoichiometry of all reagents.

Conclusion

The microwave-assisted Suzuki-Miyaura cross-coupling of 3-iodoindazoles is a powerful and efficient method for the synthesis of 3-arylindazole derivatives. The significant reduction in reaction times, coupled with high yields and broad functional group tolerance, makes this an invaluable tool for medicinal chemists and researchers in drug discovery. By understanding the reaction mechanism and optimizing the reaction parameters as outlined in this guide, scientists can rapidly generate diverse libraries of indazole-based compounds for biological screening and lead optimization.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Iodo-1H-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Moiety and C-N Bond Formation

The indazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development. Its unique structural and electronic properties contribute to the biological activity of numerous pharmaceutical agents.[1] Consequently, the development of robust and versatile synthetic methodologies for the functionalization of the indazole core is of paramount importance. Among these transformations, the formation of carbon-nitrogen (C-N) bonds at the 3-position of the indazole ring is a key step in the synthesis of a diverse array of bioactive molecules, including kinase inhibitors and other targeted therapeutics.[2]

The Buchwald-Hartwig amination has emerged as a cornerstone technology for the construction of C-N bonds, offering a significant advantage over traditional methods like nucleophilic aromatic substitution or the Ullmann condensation, which often require harsh reaction conditions and have limited substrate scope.[1][3] This palladium-catalyzed cross-coupling reaction provides a mild and general route to arylamines and their derivatives, demonstrating broad functional group tolerance and accommodating a wide range of amine coupling partners.[3][4]

These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 3-iodo-1H-indazoles, a common and reactive starting material for the introduction of nitrogen-based substituents. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and provide insights into reaction optimization and troubleshooting, empowering researchers to effectively utilize this powerful transformation in their synthetic endeavors.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0)/palladium(II) redox couple.[5][6][7] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions.

.dot

Buchwald_Hartwig_Catalytic_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition AmineCoord Amine Coordination OxAdd->AmineCoord Ligand Exchange Deprotonation Palladium-Amido Complex AmineCoord->Deprotonation Deprotonation RedElim Reductive Elimination Deprotonation->RedElim Reductive Elimination HX_out [Base-H]+X- Deprotonation->HX_out RedElim->Pd0 Catalyst Regeneration Product_out 3-Amino-1H-indazole (Ar-NHR) RedElim->Product_out ArI_in 3-Iodo-1H-indazole (Ar-I) ArI_in->OxAdd Amine_in Amine (R-NH2) Amine_in->AmineCoord Base_in Base Base_in->Deprotonation

Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodo-1H-indazole to form a Pd(II) intermediate.[5][6][8] For aryl iodides, this step is generally fast.[9][10]

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[7]

  • Reductive Elimination: The final step involves the formation of the new C-N bond and the desired 3-amino-1H-indazole product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[3][5][8]

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination of 3-iodo-1H-indazoles is highly dependent on the judicious selection of the palladium source, ligand, base, and solvent.

ParameterCommon ChoicesRationale and Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ is a Pd(II) precursor that is reduced in situ to the active Pd(0) species.[1] Pre-catalysts, where the ligand is already coordinated to the palladium, can offer improved reactivity and reproducibility.[1]
Ligand Xantphos, BINAP, RuPhos, BrettPhosThe choice of phosphine ligand is critical.[1] Bulky and electron-rich biarylphosphine ligands are often preferred as they promote both oxidative addition and reductive elimination.[1][4] For heteroaromatic substrates, ligands like Xantphos and BINAP have shown good performance.[1][6]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction.[6] Sodium tert-butoxide is a common choice, but for base-sensitive substrates, weaker inorganic bases like potassium phosphate or cesium carbonate can be employed.[1][5]
Solvent Toluene, 1,4-Dioxane, THFAnhydrous, aprotic solvents are typically used.[1] The choice of solvent can impact the solubility of the reactants and catalyst, as well as the reaction temperature.[1][11] Toluene and dioxane are frequently used for their ability to reach the required reaction temperatures.[1]

Experimental Protocols

The following protocols are provided as a general guide for the Buchwald-Hartwig amination of 3-iodo-1H-indazoles. Optimization may be necessary for specific amine coupling partners.

Protocol 1: General Procedure with Sodium tert-Butoxide

This protocol is suitable for a wide range of primary and secondary amines.

Materials:

  • 3-Iodo-1H-indazole (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene (0.1 M)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

.dot

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube. B 2. Add 3-iodo-1H-indazole and the amine. A->B C 3. Evacuate and backfill with inert gas. B->C D 4. Add anhydrous toluene via syringe. C->D E 5. Heat the reaction mixture (80-110 °C) with stirring. D->E F 6. Monitor progress by TLC or LC-MS. E->F G 7. Cool to room temperature and quench with water. F->G H 8. Extract with an organic solvent (e.g., ethyl acetate). G->H I 9. Wash with brine, dry, filter, and concentrate. H->I J 10. Purify by column chromatography. I->J

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 3-iodo-1H-indazole, the amine, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the tube with nitrogen or argon (repeat three times).

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture with stirring at 80-110 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-1H-indazole derivative.

Protocol 2: Procedure with a Weaker Base (Cesium Carbonate)

This protocol is recommended for substrates that are sensitive to strong bases.

Materials:

  • 3-Iodo-1H-indazole (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • RuPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-Dioxane (0.1 M)

Procedure:

  • Follow the setup procedure as described in Protocol 1, substituting the appropriate reagents.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction as previously described.

  • Follow the work-up and purification steps as outlined in Protocol 1.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous conditions- Poorly chosen ligand or base- Use a fresh source of palladium catalyst.- Ensure all glassware is oven-dried and solvents are anhydrous.- Screen a variety of ligands and bases.[12]
Formation of Side Products - Hydrodehalogenation of the starting material- Dimerization of the aryl halide- Ensure a strictly inert atmosphere.- Lower the reaction temperature.- Use a more sterically hindered ligand.
Decomposition of Starting Material or Product - Base-sensitive functional groups- High reaction temperature- Switch to a weaker base such as K₃PO₄ or Cs₂CO₃.[5]- Reduce the reaction temperature and extend the reaction time.

Conclusion

The Buchwald-Hartwig amination is a highly effective and versatile method for the synthesis of 3-amino-1H-indazoles. By carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields and excellent functional group tolerance. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists engaged in the synthesis of novel indazole-based compounds for drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions for 3-Iodo-4-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-iodo-4-methyl-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we will delve into the nuances of this specific transformation, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges you might encounter. Our approach is grounded in mechanistic understanding to empower you to make informed decisions for successful reaction outcomes.

Introduction to the Suzuki Coupling of this compound

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] When applied to heteroaromatic systems like this compound, it opens a gateway to a diverse array of novel chemical entities. The indazole core is a privileged scaffold in medicinal chemistry, and its functionalization is of paramount importance.[4][5]

The general reactivity trend for aryl halides in the oxidative addition step, a critical phase in the catalytic cycle, is I > OTf > Br >> Cl.[6] This places this compound as a highly reactive coupling partner. However, the presence of the N-H acidic proton and the specific substitution pattern can introduce unique challenges. This guide will address these systematically.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the Suzuki coupling mechanism is crucial for effective troubleshooting. The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[1][7]

Suzuki_Coupling_Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition + Ar-I Ar-Pd(II)-I trans-ArPd(II)(I)L_n (Ar = 3-(4-methyl-1H-indazolyl)) Oxidative_Addition->Ar-Pd(II)-I Transmetalation Transmetalation Ar-Pd(II)-I->Transmetalation + [R'-B(OH)₃]⁻ Ar-Pd(II)-R trans-ArPd(II)(R')L_n Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Coupled_Product Ar-R' (Coupled Product) Reductive_Elimination->Coupled_Product Boronic_Acid_Activation R'-B(OH)₂ + Base → [R'-B(OH)₃]⁻ Boronic_Acid_Activation->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound.

  • Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium(II) complex. This step is facilitated by a base.[2][8][9]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the desired product and regenerating the Pd(0) catalyst.[1]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues you may face during your experiments.

Low to No Conversion

Q1: My reaction shows no or very low conversion of the starting material. What are the primary factors to investigate?

A1: Low conversion with a highly reactive substrate like an iodoindazole often points to issues with the catalyst, base, or reaction conditions rather than the substrate's inherent reactivity.

  • Catalyst Inactivity:

    • Cause: The palladium catalyst may be degraded or not properly activated. Pd(0) species are sensitive to oxidation.

    • Solution:

      • Use a fresh batch of catalyst. Store catalysts, especially Pd(0) sources like Pd(PPh₃)₄, under an inert atmosphere.

      • For challenging couplings, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can be more effective.[11][12]

  • Ineffective Base:

    • Cause: The base is crucial for activating the boronic acid for transmetalation.[3][8][9] Insufficient strength or poor solubility of the base can stall the reaction.

    • Solution:

      • Base Screening: While K₂CO₃ is a common choice, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, especially for N-heterocyclic substrates.[6][11]

      • Solubility: Ensure the base is finely powdered. The addition of water as a co-solvent (e.g., in dioxane/water or THF/water systems) can be critical for the solubility and efficacy of inorganic bases.[6]

  • Inappropriate Solvent or Temperature:

    • Cause: The solvent must dissolve all reaction components to a reasonable extent. The reaction may also require thermal energy to overcome activation barriers.

    • Solution:

      • Solvent Choice: Common solvent systems include 1,4-dioxane/water, THF/water, and DME/water.[2][6] For substrates with poor solubility, DMF can be an option, but be mindful of potential side reactions at higher temperatures.[13]

      • Temperature: If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increase it to 90-110 °C. Microwave heating can be a valuable tool for rapid optimization of reaction temperature.[6][14]

Side Product Formation

Q2: I'm observing a significant amount of 4-methyl-1H-indazole in my crude reaction mixture. What is causing this dehalogenation, and how can I minimize it?

A2: The formation of 4-methyl-1H-indazole is due to a dehalogenation side reaction, where the iodine atom is replaced by a hydrogen atom. This is a common issue, particularly with electron-deficient and N-heterocyclic halides.[11][15][16]

  • Mechanism of Dehalogenation: The primary culprit is often the formation of a palladium-hydride (Pd-H) species. This can arise from reactions with the base, solvent (e.g., alcohols), or trace water.[7][11] The Pd-H species can then undergo reductive elimination with the indazole moiety on the palladium center to yield the dehalogenated product.

  • Strategies for Mitigation:

    • Ligand Choice: Employing bulkier, more electron-rich ligands (e.g., Buchwald's biaryl phosphine ligands like SPhos or XPhos) can accelerate the desired cross-coupling pathway relative to dehalogenation.[11]

    • Base Optimization: Avoid strong alkoxide bases if possible. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally preferred.[11]

    • Solvent Selection: Use aprotic solvents like dioxane, THF, or toluene to minimize potential hydride sources.[11]

    • N-H Acidity: The acidic N-H proton of the indazole can sometimes participate in side reactions. While N-protection can suppress dehalogenation in some cases, it adds extra steps to the synthesis.[17] For unprotected indazoles, careful optimization of the base and ligand is key.[18][19]

Q3: My desired product is contaminated with a biaryl byproduct derived from the boronic acid. What is this homocoupling, and how can I prevent it?

A3: The formation of a symmetrical biaryl from the boronic acid is known as homocoupling. This side reaction consumes your boronic acid and complicates purification.[20][21]

  • Causes of Homocoupling:

    • Oxygen-Mediated: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product.[21][22]

    • Pd(II)-Mediated: If a Pd(II) salt is used as a precatalyst, it can directly react with the boronic acid, especially at the beginning of the reaction before the catalytic cycle is fully established.[21]

  • Prevention Strategies:

    • Rigorous Degassing: Thoroughly degas your solvent and reaction mixture to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[11][22]

    • Use of Pd(0) Catalysts: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce initial homocoupling, but these are often less stable.

    • Control Boronic Acid Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid is common, but a large excess can favor homocoupling.

Recommended Starting Conditions & Optimization Protocol

For a researcher starting with the Suzuki coupling of this compound, we recommend a systematic approach to optimization.

Table 1: Recommended Starting Conditions
ParameterRecommended Starting PointRationale
Palladium Catalyst PdCl₂(dppf) or XPhos Pd G3 (1-3 mol%)Good balance of activity and stability. XPhos ligands are often effective for N-heterocycles.[18][23]
Boronic Acid 1.2 equivalentsA slight excess drives the reaction to completion without promoting excessive homocoupling.
Base K₃PO₄ (2-3 equivalents)A strong, non-nucleophilic base often effective for N-heterocycles.[18]
Solvent 1,4-Dioxane / H₂O (4:1 to 10:1 v/v)Aprotic solvent with water to aid base solubility. The ratio can be optimized.[6]
Temperature 90-100 °CSufficient to drive the reaction without promoting excessive decomposition.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst oxidation and homocoupling.[22]
Experimental Protocol: Screening for Optimal Conditions

This protocol outlines a general procedure for screening reaction conditions.

  • Vessel Preparation: To an oven-dried reaction vial (e.g., a microwave vial) equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the finely powdered base (e.g., K₃PO₄, 2.5 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 5:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Analysis and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product to determine conversion and side product formation. Purify the desired product by column chromatography.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Reaction Issue? Low_Conversion Low/No Conversion Start->Low_Conversion Dehalogenation Dehalogenation Product Observed Start->Dehalogenation Homocoupling Boronic Acid Homocoupling Start->Homocoupling Catalyst Check Catalyst Activity - Use fresh catalyst - Try different Pd source/ligand (e.g., XPhos) Low_Conversion->Catalyst Possible Cause Base Optimize Base - Switch to K₃PO₄ or Cs₂CO₃ - Ensure fine powder & good solubility Low_Conversion->Base Possible Cause Conditions Adjust Conditions - Increase temperature - Screen solvents (Dioxane, THF) Low_Conversion->Conditions Possible Cause Ligand Change Ligand - Use bulkier, electron-rich ligand (e.g., SPhos, XPhos) Dehalogenation->Ligand Solution Base_Dehalo Modify Base - Use weaker inorganic base (K₂CO₃) - Avoid alkoxides Dehalogenation->Base_Dehalo Solution Degas Improve Degassing - Use freeze-pump-thaw - Maintain inert atmosphere Homocoupling->Degas Solution Stoich Check Stoichiometry - Avoid large excess of boronic acid Homocoupling->Stoich Solution

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

Conclusion

Optimizing the Suzuki coupling of this compound requires a systematic and mechanistically informed approach. By carefully selecting the catalyst, base, and solvent system, and by taking precautions to exclude oxygen, high yields of the desired coupled products can be achieved. This guide provides a robust framework for troubleshooting and optimization, empowering you to overcome common challenges in your synthetic campaigns.

References

Technical Support Center: Purification of Substituted Indazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the purification of substituted indazole isomers. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the significant challenge of separating N1 and N2 regioisomers. The formation of these isomeric mixtures is a common outcome in the functionalization of the indazole core, a privileged scaffold in medicinal chemistry.[1][2]

This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate common purification hurdles and achieve high-purity separation of your target compounds.

Frequently Asked Questions & Troubleshooting Guides
Q1: Why is separating N1 and N2 substituted indazole isomers so challenging?

Answer: The difficulty stems from the fundamental physicochemical properties of the isomers. The N1- and N2-substituted regioisomers often possess very similar steric profiles and molecular weights. The primary differentiator for chromatographic separation is their difference in polarity and dipole moment.[3]

  • Causality: The N1-substituted isomer (the 1H-indazole) is generally the thermodynamically more stable and less polar of the two.[4] The N2-substituted isomer (the 2H-indazole) is often formed under kinetic control and is typically more polar due to the lone pair on the N1 nitrogen contributing more significantly to the overall dipole moment. The magnitude of this polarity difference is highly dependent on the nature and position of the substituents on the indazole ring and the group attached to the nitrogen.[5] When this difference is minimal, the isomers exhibit very similar retention factors on standard stationary phases, leading to co-elution or poor resolution.

Q2: My N1/N2 isomers are co-eluting on my silica flash column. What are my primary troubleshooting steps?

Answer: This is the most common purification challenge. When simple isocratic elution with a standard solvent system (e.g., hexanes/ethyl acetate) fails, a systematic approach is required to enhance resolution.

  • Step 1: Optimize the Solvent System.

    • Rationale: The goal is to maximize the differential interaction of the isomers with the silica surface.

    • Action:

      • Reduce Eluent Strength: Decrease the concentration of the polar solvent (e.g., from 30% EtOAc in hexanes to 15%). This will increase the retention time of both isomers and may provide the separation needed.[6]

      • Introduce a Third Solvent (Ternary System): Add a small percentage (1-5%) of a solvent with different properties. For example, adding dichloromethane (DCM) or tert-Butyl methyl ether (TBME) to a hexane/EtOAc system can alter the selectivity. Adding a very polar solvent like methanol or isopropanol can drastically change interactions but must be done cautiously to avoid deactivating the silica.[6]

      • Utilize TLC for Rapid Screening: Before committing to a column run, screen multiple solvent systems in parallel using Thin Layer Chromatography (TLC) to find conditions that show any separation between the spots.[7]

  • Step 2: Modify the Stationary Phase.

    • Rationale: If solvent optimization fails, the stationary phase itself may not be suitable.

    • Action: Consider using alumina (neutral, acidic, or basic) or a bonded-phase silica gel (like Diol or Cyano) for your flash column. These materials offer different surface interactions (e.g., Lewis acid/base) that can exploit subtle electronic differences between the isomers.[7]

  • Step 3: Adjust Column Parameters.

    • Rationale: Improving column efficiency can sometimes resolve closely eluting peaks.

    • Action: Use a longer column or a column packed with smaller silica particles (if your system pressure allows). Decrease the flow rate to allow more time for equilibration between the mobile and stationary phases.[6]

Q3: When should I switch from flash chromatography to a high-performance technique like HPLC or SFC?

Answer: You should consider moving to HPLC (High-Performance Liquid Chromatography) or SFC (Supercritical Fluid Chromatography) when the separation is "difficult," meaning the resolution (Rs) is less than 1.0 on a flash system even after optimization, or when you require very high purity (>99%) for analytical or biological testing purposes.

  • Expertise-Driven Decision:

    • Flash Chromatography is a bulk purification technique, excellent for removing major impurities or separating isomers with a significant difference in polarity (ΔRf > 0.1 on TLC).[7]

    • Preparative HPLC offers significantly higher efficiency due to smaller particle sizes and uniform packing, making it ideal for resolving very similar compounds.[8] It is the go-to method for challenging isomer separations that are intractable by flash.

    • SFC is a powerful alternative to normal-phase HPLC. It uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, leading to fast, efficient separations with reduced solvent consumption.[9] It is particularly effective for separating polar nitrogen-containing heterocycles and chiral compounds.[10][11][12]

Q4: I have a very challenging separation. How do I develop a robust preparative HPLC method?

Answer: Method development for preparative HPLC should be systematic and begin with analytical scale experiments to conserve material.

  • Step 1: Column and Mobile Phase Screening (Analytical Scale).

    • Rationale: The key to HPLC separation is finding the right combination of stationary phase chemistry and mobile phase that provides the best selectivity for your isomer pair.

    • Action:

      • Normal-Phase HPLC: For less polar indazoles, screen silica, Diol, and Cyano (CN) columns. Test mobile phases like hexane/isopropanol or hexane/ethanol.[13]

      • Reversed-Phase HPLC: For more polar indazoles, screen C18, Phenyl-Hexyl, and embedded polar group columns. Test mobile phases like water/acetonitrile or water/methanol, often with additives like formic acid (0.1%) or TFA (0.1%) to improve peak shape.[14][15] Phenyl-based columns can be particularly effective for aromatic isomers due to potential π-π interactions.[16]

  • Step 2: Optimization and Scaling.

    • Rationale: Once a promising condition is found, optimize it for throughput and then scale it to a preparative column.

    • Action:

      • Gradient Optimization: Run a shallow gradient on the analytical column to maximize resolution.

      • Loading Study: Determine the maximum amount of sample you can inject on the analytical column before resolution is lost. This is critical for planning the preparative run.

      • Scale-Up: Use the optimized conditions on a larger preparative column with the same stationary phase. Adjust the flow rate and gradient time proportionally to the column volume.

Q5: Can I avoid chromatography altogether?

Answer: Yes, in some cases, classical techniques like recrystallization or acid-base extraction can be highly effective, scalable, and more cost-effective than chromatography.

  • Recrystallization:

    • Principle: This technique exploits differences in the solubility of the two isomers in a specific solvent or solvent mixture.[17] If one isomer is significantly less soluble than the other, it can be selectively crystallized from the solution.

    • When to Use: This is most effective when the isomeric mixture has a high proportion of one isomer (e.g., >80:20 ratio) and you can find a solvent system where one isomer crystallizes cleanly while the other remains in the mother liquor.[18] A patent for substituted indazoles specifically highlights the use of mixed aqueous solvents (e.g., ethanol/water, acetone/water) for this purpose.[19]

    • Troubleshooting: Finding the right solvent is key. Screen a wide range of solvents and solvent pairs. Techniques like slow cooling, slow evaporation, and vapor diffusion can be employed.[20] Seeding with a pure crystal of the desired isomer can sometimes induce selective crystallization.[18]

  • Acid-Base Extraction:

    • Principle: This method can only be used if the substituents on your indazole isomers impart a significant difference in their acidic or basic properties.[21]

    • When to Use: This is a niche technique for this specific problem. For example, if one isomer has a free carboxylic acid group and the other does not, you could dissolve the mixture in an organic solvent (e.g., ethyl acetate) and wash with a weak aqueous base (e.g., sodium bicarbonate). The isomer with the acid will form a salt and move to the aqueous layer, while the neutral isomer remains in the organic layer.[22][23] This is generally not applicable for standard N1/N2 alkylation isomers unless the alkyl group itself contains an acidic or basic functional group.

Visualized Workflows & Data
Decision Workflow for Isomer Purification

This diagram outlines a logical progression for tackling the purification of a newly synthesized mixture of indazole isomers.

G cluster_flash Flash Chromatography cluster_advanced Advanced Techniques start Crude Mixture (N1/N2 Isomers) tlc Analyze by TLC (Multiple Solvents) start->tlc flash_sep Separable by Flash? (ΔRf > 0.05) tlc->flash_sep Spots Visible flash_run Run Optimized Flash Column flash_sep->flash_run Yes adv_choice Choose Advanced Method: HPLC, SFC, or Crystallization flash_sep->adv_choice No / Co-elution pure_flash Pure Isomers flash_run->pure_flash Success hplc_sfc Develop HPLC/SFC Method (Analytical to Prep) adv_choice->hplc_sfc cryst Screen for Recrystallization adv_choice->cryst pure_adv Pure Isomers hplc_sfc->pure_adv cryst->pure_adv

Caption: Decision tree for selecting an appropriate purification technique.

Conceptual Basis of Separation

The separability of N1 and N2 isomers is fundamentally linked to their differing polarities, which arise from their distinct electronic structures.

G cluster_n1 N1-Isomer (1H-Indazole) cluster_n2 N2-Isomer (2H-Indazole) N1_Structure Benzenoid Structure Less Polar Thermodynamically Favored N1_Interaction Weaker Interaction with Silica N1_Structure->N1_Interaction N1_Elution Faster Elution (Lower Rf) N1_Interaction->N1_Elution N2_Structure Quinonoid-like Structure More Polar Kinetically Favored N2_Interaction Stronger Interaction with Silica N2_Structure->N2_Interaction N2_Elution Slower Elution (Higher Rf) N2_Interaction->N2_Elution

Caption: Relationship between isomer structure, polarity, and chromatographic behavior.

Table 1: Comparison of Primary Purification Techniques
FeatureFlash ChromatographyPreparative HPLCSupercritical Fluid Chromatography (SFC)Recrystallization
Primary Use Bulk, routine purificationDifficult separations, high purityDifficult separations, chiral, fastBulk, high purity (if applicable)
Resolution Low to ModerateHigh to Very HighVery HighBinary (All or Nothing)
Sample Loading High (grams to kg)Low to Moderate (mg to grams)Moderate (mg to grams)Very High (grams to kg)
Speed FastSlowVery FastVariable (hours to days)
Solvent Usage HighHighLowModerate
Cost / Run LowHighModerate to HighLow
Best For... Separating isomers with ΔRf > 0.1Baseline separation of co-eluting isomersPolar and chiral isomers, green chemistryMixtures with one dominant, crystalline isomer
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Flash Chromatography
  • Prepare Stock Solution: Dissolve ~5 mg of your crude isomer mixture in 0.5 mL of a suitable solvent (e.g., DCM or Ethyl Acetate).

  • Spot TLC Plates: Using a capillary spotter, spot the solution onto at least 4-5 different TLC plates (silica gel 60 F254).

  • Develop Plates: Place each plate in a developing chamber containing a different pre-equilibrated solvent system. Start with binary systems and progress to ternary if needed.

    • System 1 (Standard): 20% Ethyl Acetate in Hexanes

    • System 2 (Less Polar): 10% Ethyl Acetate in Hexanes

    • System 3 (Alternative Polarity): 20% TBME in Hexanes

    • System 4 (Ternary): 15% Ethyl Acetate / 5% DCM in Hexanes

  • Visualize and Analyze: After developing, visualize the plates under UV light (254 nm). Identify the solvent system that provides the largest separation (ΔRf) between the two isomer spots. The ideal Rf for the target compound is ~0.2-0.3 for good separation on a column.[7]

  • Run Column: Pack a flash column with silica gel and equilibrate with the chosen solvent system. Load the crude material (preferably dry-loaded) and elute, collecting fractions.

Protocol 2: General Method for Recrystallization
  • Solvent Selection: Place a small amount of the crude mixture (~20 mg) into several test tubes. To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) dropwise while heating until the solid just dissolves.

  • Induce Crystallization: Allow the tubes to cool slowly to room temperature, then place them in an ice bath. If crystals form in one solvent but not others, it is a promising candidate. Mixed solvent systems (e.g., Ethanol/Water) are often very effective.[19]

  • Scale-Up: Dissolve the bulk of the crude material in the minimum amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool undisturbed to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal. Then, cool further in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the ice-cold solvent to remove the mother liquor containing the more soluble isomer.[17]

  • Purity Check: Analyze the crystals and the mother liquor by TLC or LC-MS to determine the purity and assess the efficiency of the separation.

References

Technical Support Center: Catalyst Selection for Electron-Deficient 3-Iodoindazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions of electron-deficient 3-iodoindazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of these powerful synthetic transformations. Our focus is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Introduction: The Challenge of Electron-Deficient 3-Iodoindazoles

The indazole scaffold is a privileged motif in medicinal chemistry, and the C-3 position is a common site for diversification. While 3-iodoindazoles are excellent substrates for palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond, the presence of electron-withdrawing groups (EWGs) on the indazole core introduces a unique set of challenges. These EWGs, while often crucial for the biological activity of the target molecules, can significantly impact the electronic properties of the substrate, influencing catalyst activity, reaction rates, and the propensity for side reactions. This guide will equip you with the knowledge to overcome these challenges and achieve successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with electron-deficient 3-iodoindazoles.

Q1: Is N-protection of the indazole necessary for cross-coupling reactions?

A1: This is a critical consideration. While some Suzuki-type vinylations have been successfully performed on unprotected 3-iodoindazoles, N-protection is generally recommended for most cross-coupling reactions, especially for Sonogashira and Heck couplings.[1] The acidic N-H proton of the indazole can interfere with the catalytic cycle in several ways: it can react with the base, coordinate to the palladium center and inhibit catalysis, or lead to undesired side reactions.[1][2] The choice of protecting group (e.g., Boc, SEM, THP) can also influence the reaction outcome and should be chosen based on its stability to the reaction conditions and ease of removal.[1][3] For Sonogashira couplings of 3-iodoindazoles, N-protection has been shown to be essential for achieving good yields.[4][5]

Q2: How do electron-withdrawing groups (EWGs) on the indazole ring affect catalyst selection?

A2: EWGs, such as a nitro group, significantly influence the reactivity of the 3-iodoindazole. The C-I bond becomes more polarized and susceptible to oxidative addition to the Pd(0) catalyst, which is often the rate-determining step.[1] However, this increased reactivity can also enhance the likelihood of side reactions like hydrodehalogenation (de-iodination).[1] Therefore, the catalyst system must be carefully chosen to balance reactivity with stability. Catalyst systems with electron-rich and sterically hindered ligands are often employed to stabilize the palladium center and promote the desired reductive elimination step over competing pathways.[1]

Q3: What are the most common side reactions, and how can they be minimized?

A3: The most prevalent side reaction is hydrodehalogenation , the replacement of the iodine atom with a hydrogen atom.[1] This is particularly problematic with electron-deficient aryl halides. To minimize this:

  • Ligand Choice: Employing more sterically hindered ligands can disfavor the competing reductive pathway that leads to de-iodination.[1]

  • Base Selection: Using a weaker or different type of base (e.g., inorganic vs. organic amine) can reduce the rate of hydrodehalogenation.[1]

  • Solvent Purity: The solvent can sometimes act as a hydride source. Using high-purity, anhydrous solvents is crucial.[1]

Another common side reaction, particularly in Suzuki-Miyaura couplings, is the homocoupling of the boronic acid partner. This can be minimized by ensuring the reaction is thoroughly degassed to remove oxygen and by using a slight excess of the boronic acid.[6]

Q4: Which palladium catalysts are generally recommended for cross-coupling with 3-iodoindazoles?

A4: A variety of palladium catalysts have been successfully used. The optimal choice depends on the specific cross-coupling reaction:

  • Suzuki-Miyaura: Pd(PPh₃)₄ and Pd(dppf)Cl₂ are common and effective choices.[1][2] For more challenging couplings, pre-catalysts with bulky, electron-rich ligands like those developed by Buchwald (e.g., SPhos, XPhos) can be highly effective.[1]

  • Heck: Pd(OAc)₂ in combination with a phosphine ligand is a standard system.[1][3]

  • Sonogashira: A combination of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is typically used.[1][4]

  • Buchwald-Hartwig Amination: Palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used with bulky, electron-rich biarylphosphine ligands such as Xantphos, BINAP, RuPhos, and BrettPhos.[7]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during your experiments.

Issue 1: Low or No Conversion of the 3-Iodoindazole Starting Material

Possible Causes & Solutions

Potential Cause Troubleshooting Steps & Explanation
Inactive Catalyst Solution: Use a fresh batch of catalyst. Consider using a more air- and moisture-stable pre-catalyst. For electron-deficient substrates, catalysts with bulky, electron-rich ligands (e.g., Buchwald's SPhos or XPhos) can be more effective as they promote the reductive elimination step.[1] To confirm catalyst activity, run a control reaction with a known reactive substrate.[6]
Inappropriate Base Solution: Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is finely powdered and anhydrous. For challenging couplings, a stronger base like Cs₂CO₃ may be necessary.[1] The base's role is to facilitate the transmetalation step in Suzuki couplings or deprotonate the amine in Buchwald-Hartwig aminations. Insufficient base strength or poor solubility can stall the catalytic cycle.[6]
Poor Solvent Quality Solution: Use freshly distilled or commercially available anhydrous, deoxygenated solvents. Common choices include dioxane, THF, and DMF.[1] Oxygen can oxidize the active Pd(0) catalyst, while water can hydrolyze the boronic acid in Suzuki reactions. Degassing the solvent and reaction mixture is critical.[6]
Insufficient Reaction Temperature Solution: Gradually increase the reaction temperature. Aryl iodides are generally reactive, but some couplings require more thermal energy.[6] Microwave irradiation can be a powerful tool to accelerate reactions and improve yields, often allowing for shorter reaction times at higher temperatures.[1][8]
Degraded Coupling Partner Solution: Use fresh, high-purity coupling partners. Boronic acids, in particular, can degrade over time. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) for Suzuki reactions.[1]
Issue 2: My Heck Reaction is Producing a Mixture of Regioisomers.

Possible Causes & Solutions

Regioselectivity in Heck reactions is a common challenge, influenced by both electronic and steric factors.

Controlling Factor Strategies for Improved Selectivity
Ligand Control Solution: The choice of ligand on the palladium catalyst can significantly influence the regioselectivity. For terminal alkenes, the use of bidentate phosphine ligands often favors the formation of the linear product.[1]
Reaction Conditions Solution: Lowering the reaction temperature can sometimes improve selectivity.[1] The addition of certain salts, such as silver or thallium salts, can also alter the regioselectivity in some cases.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 3-Iodoindazoles under Microwave Irradiation

This protocol is a good starting point and may require optimization for your specific substrate.

Materials:

  • N-protected 3-iodoindazole (1.0 equiv.)

  • Boronic acid or pinacol boronate ester (1.5-2.0 equiv.)

  • Pd(PPh₃)₄ (5-6 mol%)

  • 2 M aqueous Na₂CO₃ solution (2.0 equiv.)

  • 1,4-Dioxane

Procedure:

  • To a microwave vial, add the N-protected 3-iodoindazole, the boronic acid or ester, and the palladium catalyst.

  • Add the 1,4-dioxane, followed by the aqueous Na₂CO₃ solution.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 40 minutes.[1][8]

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Heck Coupling of N-Protected 3-Iodoindazoles

Materials:

  • N-protected 3-iodoindazole (1.0 equiv.)

  • Alkene (1.2-1.5 equiv.)

  • Pd(OAc)₂ (5 mol%)

  • Phosphine ligand (e.g., PPh₃, 10 mol%)

  • Base (e.g., Et₃N or K₂CO₃, 2.0 equiv.)

  • DMF (anhydrous)

Procedure:

  • To a Schlenk flask, add the N-protected 3-iodoindazole, palladium catalyst, and ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous DMF, the alkene, and the base via syringe.

  • Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Visualizing the Catalytic Cycle

To better understand the underlying processes, here are diagrams representing the catalytic cycles for the Suzuki-Miyaura and Heck reactions.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-I Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Oxidative Addition->Ar-Pd(II)-I(L_n) Transmetalation Transmetalation Ar-Pd(II)-I(L_n)->Transmetalation R-B(OR)_2 Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive Elimination Ar-R Reductive Elimination->Pd(0)L_n

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-I Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Oxidative Addition->Ar-Pd(II)-I(L_n) Migratory Insertion Migratory Insertion Ar-Pd(II)-I(L_n)->Migratory Insertion Alkene R-CH=CH-Ar-Pd(II)-I(L_n) R-CH=CH-Ar-Pd(II)-I(L_n) Migratory Insertion->R-CH=CH-Ar-Pd(II)-I(L_n) Beta-Hydride Elimination Beta-Hydride Elimination R-CH=CH-Ar-Pd(II)-I(L_n)->Beta-Hydride Elimination Substituted Alkene Beta-Hydride Elimination->Pd(0)L_n

Caption: Generalized catalytic cycle for the Heck cross-coupling reaction.

Conclusion

Successfully performing cross-coupling reactions on electron-deficient 3-iodoindazoles requires a nuanced understanding of the interplay between the substrate, catalyst, and reaction conditions. By carefully considering the factors outlined in this guide—N-protection, the electronic effects of substituents, and the potential for side reactions—and by employing a systematic approach to troubleshooting, researchers can confidently and efficiently synthesize a diverse range of valuable indazole derivatives.

References

Preventing dehalogenation of 3-Iodo-4-methyl-1H-indazole during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 3-Iodo-4-methyl-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. As Senior Application Scientists, we understand the unique challenges this reagent can present, particularly the undesired dehalogenation that can compromise yield and purity.

This guide provides in-depth, field-tested troubleshooting advice, explains the causality behind our recommendations, and offers robust protocols to help you navigate the complexities of its reactivity.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation, and why is it a significant problem with this compound?

A1: Dehalogenation is the cleavage of the carbon-iodine (C-I) bond, replacing the iodine atom with a hydrogen atom, leading to the formation of 4-methyl-1H-indazole as a byproduct. This is a significant issue because the C3-iodine is the key reactive handle for introducing molecular complexity through cross-coupling reactions. Its premature removal terminates the desired reaction, reduces the yield of the target molecule, and complicates purification by introducing a significant, often difficult-to-separate, impurity. The C-I bond at the C3 position of the indazole ring is particularly susceptible to cleavage due to the electron-rich nature of the heterocycle, which can facilitate side reactions.

Q2: I'm observing significant formation of 4-methyl-1H-indazole during my Suzuki coupling. What is the most likely cause?

A2: The most common cause of dehalogenation during Suzuki couplings is related to the catalytic cycle and the specific conditions employed. Key factors include:

  • Catalyst System: Overly reactive palladium catalysts or certain phosphine ligands can promote proto-dehalogenation.

  • Base: Strong inorganic bases, especially in the presence of water or other protic sources, can facilitate the protonolysis of the C-I bond.

  • Temperature: Higher reaction temperatures increase the rate of all reactions, including the undesired dehalogenation pathway.

  • Reaction Time: Extended reaction times can lead to gradual degradation of the starting material.

We will address specific mitigation strategies for each of these factors in the troubleshooting section below.

Q3: Can the choice of solvent influence the extent of dehalogenation?

A3: Absolutely. The solvent plays a critical role. Protic solvents (e.g., water, alcohols) can be a source of protons (H+) that directly lead to proto-dehalogenation, especially when heated in the presence of a base and a palladium catalyst. Aprotic solvents like dioxane, THF, or toluene are generally preferred. However, even in aprotic solvents, residual water can be a significant contributor to the side reaction. Using rigorously dried solvents is crucial for minimizing this pathway.

Troubleshooting Guide: Minimizing Dehalogenation in Cross-Coupling Reactions

This section provides a systematic approach to troubleshooting and preventing the loss of the C3-iodine during common palladium-catalyzed cross-coupling reactions.

Issue 1: Significant Dehalogenation (>10%) in Suzuki-Miyaura Coupling

The Suzuki reaction is a workhorse, but the conditions must be finely tuned for this substrate.

Underlying Causes & Mechanistic Insights:

The primary off-cycle pathway leading to dehalogenation involves the reaction of the palladium(0) catalyst with a proton source before or after oxidative addition into the C-I bond. The resulting palladium-hydride species can then reductively eliminate the desired product or react with the starting material to form the dehalogenated byproduct.

Troubleshooting Workflow:

G start Start: High Dehalogenation in Suzuki Coupling base Step 1: Evaluate the Base - Is it too strong (e.g., NaOH, KOH)? - Is water present? start->base ligand Step 2: Assess the Catalyst/Ligand - Is the ligand too electron-rich (e.g., SPhos, RuPhos)? - Is the catalyst loading too high? base->ligand No sol_base Solution 1: Use a Milder Base - Switch to K3PO4, K2CO3, or Cs2CO3. - Use anhydrous conditions. base->sol_base Yes temp Step 3: Analyze Reaction Temperature - Is the temperature > 100 °C? ligand->temp No sol_ligand Solution 2: Modify the Catalyst System - Use a less electron-donating ligand (e.g., P(t-Bu)3, XPhos). - Screen different Pd precursors (e.g., Pd2(dba)3 vs Pd(OAc)2). - Lower catalyst loading to 1-2 mol%. ligand->sol_ligand Yes solvent Step 4: Check Solvent Purity - Was the solvent anhydrous? temp->solvent No sol_temp Solution 3: Reduce Temperature - Attempt the reaction at 80 °C or even lower. - Monitor reaction progress closely. temp->sol_temp Yes sol_solvent Solution 4: Ensure Anhydrous Conditions - Use freshly distilled or commercially available anhydrous solvents. solvent->sol_solvent Yes end Result: Minimized Dehalogenation solvent->end No, re-evaluate starting materials sol_base->end sol_ligand->end sol_temp->end sol_solvent->end

Caption: Troubleshooting workflow for Suzuki coupling dehalogenation.

Comparative Data: Condition Screening

ParameterCondition A (High Dehalogenation)Condition B (Optimized)Rationale for Improvement
Palladium Source Pd(PPh₃)₄Pd₂(dba)₃dba ligands are more labile, allowing for faster oxidative addition relative to side reactions.
Ligand SPhosXPhosXPhos is still bulky but less electron-donating than SPhos, reducing the reactivity of the Pd(0) center towards proton sources.
Base Cs₂CO₃ in Dioxane/H₂OK₃PO₄ (anhydrous)K₃PO₄ is a weaker, non-hygroscopic base that minimizes proto-dehalogenation pathways. The removal of water is critical.
Temperature 110 °C80 °CLower temperature disfavors the higher activation energy dehalogenation pathway more than the desired productive coupling.
Yield of Product 45%85%-
Dehalogenation 35%<5%-
Issue 2: Substrate Decomposition in Sonogashira Coupling

The Sonogashira reaction requires a copper co-catalyst, which can introduce new dehalogenation pathways.

Underlying Causes & Mechanistic Insights:

In addition to palladium-mediated dehalogenation, copper(I) can facilitate homo-coupling of the alkyne and can also participate in pathways that lead to the reduction of the C-I bond. The choice of base is also critical, as organic amines (e.g., triethylamine, diisopropylamine) can act as both a base and a reducing agent at elevated temperatures.

Recommended Protocol for Sonogashira Coupling:

This protocol is designed to minimize dehalogenation by using milder conditions and avoiding common pitfalls.

Materials:

  • This compound

  • Terminal alkyne (1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA) (3 equiv)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene via syringe, followed by the terminal alkyne and triethylamine.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS every hour. Note: Avoid heating unless the reaction is completely stalled. Many Sonogashira couplings with iodo-indazoles can proceed efficiently at ambient temperature.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution to remove copper salts, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Flow Diagram for Sonogashira Reactions:

G start Start: Dehalogenation in Sonogashira temp_check Is the reaction heated? start->temp_check run_rt Action: Run at Room Temperature temp_check->run_rt Yes base_check Is an amine base (e.g., TEA) used? temp_check->base_check No final_check Problem Solved? run_rt->final_check switch_base Action: Switch to an inorganic base like K2CO3 in a polar aprotic solvent (e.g., DMF) base_check->switch_base Yes copper_check Is CuI used? base_check->copper_check No switch_base->final_check copper_free Action: Attempt a copper-free Sonogashira protocol copper_check->copper_free Yes, and still failing copper_check->final_check No copper_free->final_check

Caption: Decision tree for troubleshooting Sonogashira side reactions.

General Preventative Measures

  • Inert Atmosphere: Always perform reactions under a rigorously maintained inert atmosphere (Argon or Nitrogen). Oxygen can degrade the palladium catalyst, leading to the formation of palladium black and unpredictable reactivity.

  • Reagent Quality: Use high-purity starting materials. Impurities in the boronic acid, alkyne, or base can inhibit the catalyst or introduce competing side reactions.

  • Careful Monitoring: Do not let reactions run for an arbitrarily long time. Monitor by TLC or LC-MS and work up the reaction as soon as the starting material is consumed to prevent product degradation or slow-forming side reactions from becoming significant.

By understanding the underlying mechanisms of dehalogenation and systematically applying these troubleshooting strategies, you can significantly improve the efficiency, yield, and purity of your reactions involving this compound.

Impact of N-protection on the reactivity of 3-iodoindazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving 3-iodoindazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of functionalizing the indazole scaffold. Here, we address common challenges and frequently asked questions regarding the critical role of N-protection in modulating the reactivity of 3-iodoindazoles in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Is N-protection of the indazole ring mandatory for cross-coupling reactions with 3-iodoindazoles?

This is a crucial strategic decision. While not strictly mandatory for all cases, N-protection is highly recommended for most cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.[1]

Rationale:

  • Preventing Side Reactions: The acidic N-H proton of an unprotected indazole can interfere with the catalytic cycle. It can react with organometallic reagents or the base, leading to catalyst inhibition, deactivation, or undesired side reactions.[1]

  • Improving Solubility: Many protecting groups (e.g., Boc, SEM) enhance the solubility of the indazole substrate in common organic solvents used for cross-coupling (like dioxane or toluene), leading to more homogeneous reaction mixtures and improved reaction kinetics.

  • Directing Regioselectivity: In some cases, the protecting group can influence the regioselectivity of subsequent functionalization steps. For instance, an N2-SEM group can effectively direct lithiation to the C-3 position.[2]

While some vinylation reactions have been successful with unprotected 3-iodoindazoles, particularly under microwave irradiation, these are often substrate-specific.[3][4] For broader applicability and more predictable outcomes, N-protection is the more robust strategy.

Q2: I need to protect my 3-iodoindazole. Should I target the N1 or N2 position? What is the difference in reactivity?

The choice between N1 and N2 protection is a critical parameter that significantly impacts reactivity due to the distinct electronic and steric environments of the resulting isomers.

  • 1H-Indazole (N1-protected): This is the thermodynamically more stable tautomer.[5] N1-alkylation or protection is often the thermodynamic product. However, direct alkylation can lead to mixtures, and achieving high N1 selectivity often requires specific conditions.[6]

  • 2H-Indazole (N2-protected): This tautomer is generally less stable but can be accessed selectively under specific conditions. N2-protection can offer unique advantages. For example, N2-alkylation can be favored under certain catalytic conditions, and some N2-protecting groups like SEM are known to direct C3-lithiation.[2][7]

The reactivity difference is stark: N1- and N2-protected isomers can exhibit different behaviors in subsequent reactions due to altered electron density at the C3 position and different steric hindrance around the reaction center. It is essential to screen conditions or consult literature specific to your desired transformation.

Q3: Which N-protecting group should I choose? What are the pros and cons?

The ideal protecting group is easily installed, stable to your reaction conditions, and cleanly removed without affecting the rest of the molecule.[8][9] The choice depends heavily on the planned synthetic route.

Protecting GroupCommon Reagents for InstallationStabilityCleavage Conditions & Considerations
Boc (tert-Butoxycarbonyl)(Boc)₂O, DMAP, TEAStable to hydrogenation and many basic conditions.Acid-labile: TFA, HCl. Can be thermally unstable and may cleave under microwave heating or certain basic conditions, especially with electron-withdrawing groups on the ring.[3][10]
SEM (2-(Trimethylsilyl)ethoxymethyl)SEM-Cl, NaHGenerally robust. Stable to a wide range of non-fluoride conditions.Fluoride source: TBAF. Acid: HCl. Excellent choice for directing C3-lithiation.[2]
THP (Tetrahydropyran)DHP, acid catalyst (e.g., MsOH)Stable to bases, organometallics, and hydrogenation.Acid-labile: Aqueous HCl, H₂SO₄, etc.[11] Creates a new stereocenter, which can complicate NMR analysis.
PMB (p-Methoxybenzyl)PMB-Cl, baseStable to basic and mild acidic conditions.Strongly acidic or oxidative conditions (DDQ, CAN).

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Q: My Suzuki reaction with an N-protected 3-iodoindazole is failing. I'm recovering my starting material. What are the likely causes?

This is a common issue in palladium-catalyzed cross-couplings.[12][13] A systematic approach is best.

Decision Workflow: Troubleshooting a Failed Suzuki Coupling

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(I) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)L₂(R') Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 ArR Product Ar-R' RedElim->ArR center ArI Ar-I ArI->OxAdd RBOH2 R'-B(OH)₂ + Base RBOH2->Transmetal

References

Technical Support Center: Troubleshooting Regioselectivity in the Functionalization of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for indazole functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying the indazole scaffold. The indazole nucleus is a key pharmacophore in numerous therapeutic agents, but its functionalization is often plagued by challenges in controlling regioselectivity.[1][2][3][4] This resource provides in-depth, field-proven insights in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: N-Alkylation Regioselectivity (N1 vs. N2)

The most common challenge in indazole chemistry is controlling alkylation at the two nucleophilic nitrogen atoms.[5][6][7] The indazole anion is an ambident nucleophile, and the reaction outcome is a delicate balance of steric, electronic, and reaction conditions.[1][5][8]

Question 1: My N-alkylation reaction is producing a mixture of N1 and N2 isomers. How can I favor the N1-alkylated product?

Answer: Achieving high N1-selectivity typically involves leveraging thermodynamic control, as the 1H-indazole tautomer is generally more stable than the 2H-tautomer.[8][9][10] The key is to choose conditions that exploit this stability difference and control the approach of the electrophile.

Causality-Driven Strategy:

The choice of base and solvent is the most critical factor.[1][11] The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a highly effective and widely cited method for promoting N1-alkylation.[1][2][3][9][11]

  • The "Why": The prevailing mechanistic hypothesis is that the small sodium cation (Na+) coordinates with the N2 nitrogen and a nearby electron-rich atom (like the oxygen of a C3-ester or C3-carboxamide substituent). This coordination creates steric hindrance around the N2 position, effectively blocking the electrophile and directing it to the more accessible N1 position.[5][6][11][12] This chelation-controlled model explains the high N1 selectivity observed for many substituted indazoles.[12][13]

Troubleshooting Flowchart for N1-Selectivity

G start Start: Poor N1/N2 Selectivity check_base Is the base NaH? start->check_base check_solvent Is the solvent THF? check_base->check_solvent Yes solution_nah_thf Action: Switch to NaH in anhydrous THF. check_base->solution_nah_thf No check_c3 Does the indazole have a C3-coordinating group (-CO2Me, -COMe, -CONR2)? check_solvent->check_c3 Yes check_solvent->solution_nah_thf No check_c7 Is there a bulky substituent at C7? check_c3->check_c7 Yes solution_thermo Consider thermodynamic equilibration: - Increase reaction temperature (e.g., 50-90°C). - Use specific electrophiles (α-halo esters). check_c3->solution_thermo No solution_sterics High N1-selectivity is expected. If still poor, check for moisture or competing side reactions. check_c7->solution_sterics No solution_c7_issue C7 bulk disfavors N1. Consider alternative synthetic routes or de novo synthesis of the N1-substituted indazole. check_c7->solution_c7_issue Yes end_point Outcome: Improved N1-Selectivity solution_nah_thf->end_point solution_thermo->end_point solution_sterics->end_point solution_c7_issue->end_point

Caption: Troubleshooting workflow for achieving N1-alkylation selectivity.

Question 2: My goal is the N2-alkylated product, but I'm getting the N1 isomer as the major product. What conditions favor N2-alkylation?

Answer: Selective N2-alkylation is often more challenging and substrate-dependent. It is frequently the kinetically favored pathway, but this is not a universal rule.[6][9] Success relies on directing the electrophile to N2 before thermodynamic equilibration to the more stable N1 isomer can occur.

Key Factors for N2-Selectivity:

  • Electronic Effects: This is the most powerful tool. Strong electron-withdrawing groups (EWGs) at the C7 position (e.g., -NO₂, -CO₂Me) have been shown to confer excellent N2 regioselectivity (≥96%).[1][2][3][5][12]

    • The "Why": An EWG at C7 significantly increases the acidity of the N1-H proton and alters the electron density of the indazole anion, making the N2 position a more favorable site for kinetic attack.

  • Reaction Conditions:

    • Mitsunobu Reaction: This is a classic method that often favors the N2 isomer.[1][9] The reaction of an indazole with an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate (like DIAD or DEAD) can provide good yields of the N2 product.[10]

    • Base/Solvent System: While NaH/THF favors N1, using carbonate bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) can sometimes favor N2, although this often results in mixtures.[5][9] These conditions promote dissociation of the ion pair, leading to a "freer" indazolide anion where kinetic attack at N2 can compete more effectively.[1]

    • Acidic Conditions: In some specific cases, alkylation under acidic conditions has been shown to promote N2 substitution.[8][14]

Summary Table: Conditions Influencing N-Alkylation Regioselectivity

FactorFavors N1-AlkylationFavors N2-AlkylationSupporting Citations
Base/Solvent NaH in THF (strong preference)K₂CO₃ or Cs₂CO₃ in DMF (substrate dependent)[1][2][5][9][11]
Substituents Bulky or coordinating group at C3 (e.g., -tBu, -CO₂Me)Electron-withdrawing group at C7 (e.g., -NO₂, -CO₂Me)[1][3][5][8][12]
Named Reaction Thermodynamic Equilibration (e.g., with α-halo esters)Mitsunobu Reaction (DIAD/PPh₃/Alcohol)[1][9][10][15]
Control Type Generally Thermodynamic Generally Kinetic [6][7][8][9]

Question 3: The N1 and N2 isomers of my product are extremely difficult to separate by column chromatography. What can I do?

Answer: This is a very common and frustrating problem as the isomers often have similar polarities.[5] The best strategy is to avoid the problem by optimizing the reaction for maximum regioselectivity. If separation is unavoidable, here are some approaches:

  • Optimize Chromatography: Use high-performance flash chromatography with a very shallow solvent gradient. Sometimes switching the solvent system (e.g., from ethyl acetate/hexanes to dichloromethane/methanol) can improve separation.

  • Preparative HPLC: If the material is valuable, reverse-phase preparative HPLC is often successful where normal-phase chromatography fails.

  • Derivatization: Consider a temporary derivatization of the mixture. If one isomer reacts selectively (e.g., due to steric hindrance), you can alter its polarity, facilitate separation, and then remove the derivatizing group.

  • Crystallization: Attempt to selectively crystallize one isomer from the mixture.

Section 2: C-H Functionalization (Primarily C3 Position)

Directly functionalizing the carbon atoms of the indazole ring, particularly the C3 position, is essential for building molecular complexity. However, this often competes with N-functionalization.[16][17]

Question 4: I am trying to perform a direct C3-arylation, but I am getting low yields and/or N-arylation side products. How can I improve C3 selectivity?

Answer: The C3 position of indazole is less nucleophilic than the nitrogen atoms and generally requires specific activation for successful functionalization.[18][19]

Strategies for Selective C3-Functionalization:

  • N-Protection: This is the most robust strategy. By protecting one of the nitrogen atoms, you eliminate N-functionalization as a competing pathway.

    • N2-Protection for C3-Lithiation: Protecting the indazole at the N2 position with a group like SEM (2-(trimethylsilyl)ethoxymethyl) is highly effective.[20] The SEM group acts as a directing group for regioselective lithiation at the C3 position using a strong base (like n-BuLi). The resulting C3-lithiated indazole can then react with a wide range of electrophiles.[20] Subsequent removal of the SEM group yields the C3-functionalized 1H-indazole.[20]

    • N1-Protection for Cross-Coupling: Protecting the N1 position allows for direct C3-H activation/cross-coupling reactions.

  • Transition Metal-Catalyzed Direct C-H Activation: For unprotected indazoles, direct C3-arylation is challenging but possible using specific catalytic systems.[18]

    • Palladium Catalysis: Robust protocols using a Pd(II)/Phenanthroline catalyst have been developed for the direct C3-arylation of 1H-indazoles with aryl halides (ArI or ArBr).[18] The choice of a non-polar solvent like toluene or chlorobenzene was found to be crucial for both reactivity and selectivity.[18]

  • Radical Pathways: Some C3 functionalizations, such as nitration or trifluoromethylation, proceed through a radical mechanism.[16][17] These reactions often show a natural preference for the C3 position.

Decision Diagram for C3-Functionalization

G start Goal: C3-Functionalization is_protected Is the indazole N-protected? start->is_protected unprotected_path For Unprotected Indazole: is_protected->unprotected_path No protected_path For N-Protected Indazole: is_protected->protected_path Yes pd_catalysis Strategy: Direct C-H Arylation Use Pd(II)/Phenanthroline catalyst in toluene with ArI/ArBr. unprotected_path->pd_catalysis end_point Outcome: C3-Functionalized Indazole pd_catalysis->end_point n2_sem Strategy: N2-SEM Protection 1. Protect with SEM-Cl. 2. Lithiate at C3 with n-BuLi. 3. Quench with electrophile. 4. Deprotect SEM group. protected_path->n2_sem negishi Alternative: Negishi Coupling After C3-metalation (e.g., with n-BuLi/ZnCl2), perform Pd-catalyzed Negishi coupling. n2_sem->negishi (For Arylation) n2_sem->end_point negishi->end_point

Caption: Strategic pathways for achieving selective C3-functionalization.

Key Experimental Protocols

Protocol 1: Highly Selective N1-Alkylation (NaH/THF Method)[1][5][10]

This protocol is optimized for achieving high N1-regioselectivity, particularly for indazoles bearing C3-substituents like esters or amides.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted 1H-indazole (1.0 eq.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium indazolide salt.

  • Electrophile Addition: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 eq.) dropwise at room temperature.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., to 50 °C) until completion, as monitored by LC-MS or TLC.[1]

  • Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Selective C3-Functionalization via N2-SEM Protection and Lithiation[20]

This two-step protocol enables a broad range of functional groups to be installed at the C3 position.

Step A: N2-SEM Protection

  • Preparation: In a flask, dissolve the 1H-indazole (1.0 eq.) in anhydrous THF.

  • Deprotonation: Cool to 0 °C and add NaH (1.2 eq.) portion-wise. Stir for 1 hour at room temperature.

  • SEM-Cl Addition: Cool the mixture to -78 °C and add SEM-Cl (1.5 eq.) dropwise.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir overnight.

  • Workup & Purification: Quench with water, extract with an organic solvent, and purify by column chromatography to isolate the N2-SEM protected indazole.

Step B: C3-Lithiation and Electrophilic Quench

  • Preparation: Dissolve the N2-SEM-indazole (1.0 eq.) in anhydrous THF under an inert atmosphere.

  • Lithiation: Cool the solution to -78 °C. Add n-butyllithium (n-BuLi, 1.1 eq.) dropwise and stir at this temperature for 1 hour.

  • Electrophile Addition: Add the desired electrophile (e.g., an aldehyde, ketone, or aryl iodide for subsequent coupling, 1.2 eq.) at -78 °C.

  • Reaction: Stir at -78 °C for 1-2 hours, then allow to warm to room temperature.

  • Workup & Deprotection: Quench with saturated aq. NH₄Cl. Extract and purify as needed. The SEM group can be removed by treatment with tetrabutylammonium fluoride (TBAF) in THF or aqueous HCl in ethanol to yield the final C3-functionalized 1H-indazole.[20]

References

Technical Support Center: A Guide to Improving Heck Reaction Yields with 3-Iodo-1H-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Heck-Mizoroki reaction with 3-iodo-1H-indazole substrates. The functionalization of the indazole core at the C-3 position is a critical step in the synthesis of numerous biologically active compounds, particularly in medicinal chemistry.[1] The palladium-catalyzed Heck reaction provides a versatile method for creating C-C bonds by coupling 3-iodoindazoles with alkenes.[1][2] However, researchers often encounter challenges ranging from low conversion rates to the formation of undesirable side products.

This guide is designed to provide practical, in-depth solutions to common issues encountered during these experiments. By understanding the underlying principles of the reaction mechanism and the role of each component, you can systematically troubleshoot and significantly improve your reaction yields.

Frequently Asked Questions (FAQs)

Here, we address some of the foundational questions regarding the Heck reaction with 3-iodo-1H-indazoles.

Q1: Why is the Heck reaction a preferred method for functionalizing 3-iodo-1H-indazoles?

The Heck reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of a wide variety of alkenyl substituents at the C-3 position of the indazole ring.[1] This versatility is crucial in drug discovery for exploring structure-activity relationships (SAR).[1] The resulting 3-alkenyl-indazoles are valuable intermediates that can be further modified, expanding the accessible chemical space for developing novel therapeutics, such as kinase inhibitors.[1]

Q2: Is it necessary to protect the N-H of the indazole ring before performing the Heck reaction?

While not always strictly required, N-protection is highly recommended for Heck couplings involving 3-iodo-1H-indazoles. The unprotected N-H can interfere with the palladium catalytic cycle, leading to side reactions and catalyst inhibition.[3] Protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can prevent these issues and often lead to cleaner reactions and higher yields.[3][4] It's worth noting that the choice of protecting group can also influence the reaction's outcome.[3]

Q3: How does the electronic nature of substituents on the indazole ring affect the Heck reaction?

Electron-withdrawing groups, such as a nitro group, on the indazole ring can make the 3-iodo-1H-indazole more reactive towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[3] However, this increased reactivity can also make the substrate more prone to side reactions.[3] Conversely, electron-donating groups may slow down the oxidative addition step, potentially requiring more forcing reaction conditions.

Q4: What are the key steps in the Heck reaction catalytic cycle?

The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle:[2][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodo-1H-indazole to form a Pd(II) complex.[2][5]

  • Alkene Coordination and Insertion: The alkene coordinates to the Pd(II) complex and then inserts into the palladium-carbon bond.[2][5]

  • β-Hydride Elimination: A hydrogen atom from the alkene is eliminated, forming the C-C double bond of the product and a palladium-hydride species.[5]

  • Reductive Elimination: The base regenerates the Pd(0) catalyst, allowing the cycle to continue.[6]

Troubleshooting Guide: Low Yield and Side Product Formation

This section provides a systematic approach to diagnosing and resolving common problems encountered during the Heck reaction with 3-iodo-1H-indazoles.

Issue 1: Low or No Conversion of Starting Material

Q: My Heck reaction is showing low or no conversion of the 3-iodo-1H-indazole. What are the potential causes and how can I fix it?

A: Low or no conversion can be frustrating, but it's often traceable to one or more of the following factors. A systematic check of each component is the best approach.

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its activity can be compromised by:

    • Improper Precatalyst Activation: Some Pd(II) precatalysts, like Pd(OAc)₂, require reduction to Pd(0) in situ. This is often facilitated by a phosphine ligand.[2] Ensure your reaction conditions are suitable for this activation step.

  • Inefficient Base: The base plays a crucial role in regenerating the active catalyst.[6]

    • Choice of Base: For N-heterocyclic substrates, inorganic bases like K₂CO₃, Cs₂CO₃, or organic bases like triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are commonly used.[1][5] The strength and nature of the base can significantly impact the reaction.

    • Solubility and Purity: Ensure the base is finely powdered and anhydrous.[7] Its solubility in the reaction solvent is also critical for its effectiveness.[7]

  • Poor Solvent Quality: The solvent must be dry and deoxygenated.

    • Anhydrous Conditions: Water can interfere with the catalytic cycle. Use high-purity, anhydrous solvents.[3]

    • Degassing: Oxygen can oxidize the Pd(0) catalyst.[7] Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas or by using freeze-pump-thaw cycles.[7] Common solvents for Heck reactions include DMF, dioxane, and acetonitrile.[1][8][9]

  • Sub-optimal Temperature: Heck reactions often require elevated temperatures to proceed efficiently.[1]

    • Temperature Screening: If the reaction is sluggish, cautiously increase the temperature. Microwave heating can be an effective method for rapidly screening higher temperatures.[7]

Issue 2: Formation of De-iodinated Side Product

Q: I'm observing a significant amount of the de-iodinated indazole as a byproduct. What causes this and how can I minimize it?

A: The formation of the de-iodinated (or hydrodehalogenated) product is a common side reaction where the iodine atom is replaced by a hydrogen atom.

  • Source of Hydride: This side reaction is often caused by the presence of a palladium-hydride (Pd-H) species.[10]

    • Base and Solvent Interaction: Certain bases, particularly when combined with protic solvents (like residual water or alcohols), can generate these hydride species.[10] Using anhydrous, aprotic solvents and screening different bases can help minimize this.[3][10]

    • Ligand Choice: The choice of phosphine ligand can influence the rate of hydrodehalogenation. Switching to a more sterically hindered ligand can sometimes suppress this competing pathway.[3]

Issue 3: Poor Regioselectivity with Unsymmetrical Alkenes

Q: My reaction with a terminal alkene is producing a mixture of linear and branched products. How can I improve the regioselectivity?

A: Regioselectivity in the Heck reaction is influenced by both electronic and steric factors of the alkene and the catalyst system.[3]

  • Ligand Control: The ligand on the palladium catalyst is a key factor in directing regioselectivity.

    • Bidentate vs. Monodentate Ligands: For terminal alkenes, the use of bidentate phosphine ligands often favors the formation of the linear product.[3] Experimenting with different ligands is a common strategy to improve selectivity.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature may improve selectivity.[3]

    • Additives: The addition of certain salts, such as silver or thallium salts, can sometimes alter the regioselectivity.[3]

Experimental Protocols and Data

To provide a practical starting point, here is a general protocol for the Heck reaction with a 3-iodo-1H-indazole derivative.

General Protocol for Heck Coupling of N-Protected 3-Iodo-1H-Indazole

This protocol is adapted from literature procedures and should be optimized for specific substrates.[1][9]

Materials:

  • N-protected 3-iodo-1H-indazole (1.0 eq)

  • Alkene (1.2 - 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Phosphine ligand (e.g., Tri-o-tolylphosphine) (10 mol%)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA) (2.0 eq)[1]

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the N-protected 3-iodo-1H-indazole in anhydrous DMF.[1]

  • Add the alkene, phosphine ligand, and base to the solution.[1]

  • Degas the mixture by bubbling argon through the solution for 15 minutes.[1]

  • Add the palladium(II) acetate to the reaction mixture.[1]

  • Heat the reaction to 80-120 °C and stir for 12-24 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and then with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography.[1]

Typical Reaction Conditions Summary

The following table summarizes typical conditions found in the literature for Heck reactions with 3-iodoindazoles. Note that these are general guidelines and may require optimization.

ParameterTypical ConditionsReference
Catalyst Pd(OAc)₂[1]
Ligand Tri-o-tolylphosphine[1]
Base N,N-Diisopropylethylamine (DIPEA), Et₃N, NaHCO₃[1][9]
Solvent N,N-Dimethylformamide (DMF), Acetonitrile[1][9]
Temperature 80-120 °C[1][9]
Reaction Time 12-24 hours[1]

Visualizing the Process

To better understand the workflow and decision-making process, the following diagrams illustrate the Heck reaction catalytic cycle and a troubleshooting flowchart.

Heck_Catalytic_Cycle cluster_main Heck Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-I Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Alkene [Ar-Pd(II)L₂(Alkene)]⁺I⁻ PdII_Aryl->PdII_Alkene Alkene Coordination Insertion_Product R-CH₂-CH(Ar)-Pd(II)L₂-I PdII_Alkene->Insertion_Product Migratory Insertion Product_Complex [Product-Pd(II)L₂-H]⁺I⁻ Insertion_Product->Product_Complex β-Hydride Elimination Product_Complex->Pd0 Reductive Elimination (+ Base) Troubleshooting_Heck Start Low Yield in Heck Reaction Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Base Is the base efficient? Start->Check_Base Check_Solvent Is the solvent dry & degassed? Start->Check_Solvent Check_Temp Is the temperature optimal? Start->Check_Temp Side_Product Side product formation? Start->Side_Product Sol_Catalyst Use fresh catalyst Handle under inert atm. Check_Catalyst->Sol_Catalyst Sol_Base Screen different bases Ensure anhydrous & fine powder Check_Base->Sol_Base Sol_Solvent Use anhydrous solvent Degas thoroughly Check_Solvent->Sol_Solvent Sol_Temp Increase temperature Consider microwave heating Check_Temp->Sol_Temp Deiodination De-iodination observed? Side_Product->Deiodination Regioisomers Mixture of regioisomers? Side_Product->Regioisomers Sol_Deiodination Use aprotic solvent Screen sterically hindered ligands Deiodination->Sol_Deiodination Sol_Regioisomers Use bidentate ligand Lower reaction temperature Regioisomers->Sol_Regioisomers

References

Validation & Comparative

The Subtle Dance of Isomers: A Comparative Guide to the Reactivity of 3-Iodo-1H-Indazole Isomers in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the indazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. Its functionalization, particularly at the C3-position, is a critical step in the synthesis of novel drug candidates. Palladium-catalyzed cross-coupling reactions have emerged as the premier tool for this purpose, offering unparalleled efficiency in forging new carbon-carbon and carbon-heteroatom bonds. Among the various precursors, 3-iodoindazoles are highly prized for their reactivity.

However, a crucial question often arises in synthetic design: how does the substitution on the indazole nitrogen affect the reactivity at the C3-position? The indazole ring offers two potential sites for alkylation or protection—N1 and N2—leading to distinct isomers. This guide provides an in-depth comparative analysis of the reactivity of these N1- and N2-substituted 3-iodoindazole isomers in the three most pivotal cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will delve into the underlying electronic and steric factors that govern their reactivity, supported by experimental insights and detailed protocols to empower your synthetic strategies.

The Isomeric Dichotomy: N1 vs. N2 Substitution

The direct alkylation or acylation of the 1H-indazole core often yields a mixture of N1 and N2 isomers, with the ratio being influenced by reaction conditions and substituents.[1] The 1H-indazole tautomer, with the proton on N1, is generally considered more thermodynamically stable than the 2H-tautomer.[2] This inherent stability difference can influence not only the synthetic routes to these isomers but also their subsequent chemical behavior.

Once formed, the N1- and N2-substituted isomers present distinct electronic and steric environments around the C3-iodo group, which is the lynchpin of their differential reactivity in cross-coupling reactions.

Caption: Formation of N1 and N2 isomers from 1H-indazole.

Theoretical Underpinnings of Reactivity

The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) complex.[3] The facility of this step is governed by the electronic and steric properties of the substrate.

Electronic Effects: The C3 position in indazole is relatively electron-deficient. An N-substituent can modulate the electron density of the indazole ring system.

  • N1-Substitution: The lone pair of the N2 nitrogen is part of the aromatic sextet. An N1-substituent's electronic influence is transmitted through the sigma framework and can have a modest impact on the pyrazole ring's electronics.

  • N2-Substitution: The N2 position is directly bonded to the C3 carbon. An electron-donating group at N2 would be expected to increase the electron density at C3 more directly than a similar group at N1. Conversely, an electron-withdrawing group at N2 would render the C3-I bond more electron-poor, potentially accelerating oxidative addition. For related heterocycles like indoles, N-protection with an electron-withdrawing group has been shown to be crucial for successful couplings.[4]

Steric Effects: The proximity of the N-substituent to the reaction center at C3 is a key differentiator.

  • N1-Substitution: The substituent at N1 is relatively remote from the C3-iodo bond. Steric hindrance from this position is expected to be minimal unless the substituent is exceptionally large.

  • N2-Substitution: The substituent at N2 is vicinal to the C3 position. Bulky groups at N2 can create significant steric hindrance, potentially impeding the approach of the bulky Pd(0)-ligand complex to the C3-I bond. This steric clash can slow down or even inhibit the crucial oxidative addition step.

G cluster_0 N1-Substituted Isomer cluster_1 N2-Substituted Isomer N1_Struct Less Steric Hindrance at C3 React Reactivity at C3 N1_Struct->React Less Hindered N1_Electronic Remote Electronic Influence N1_Electronic->React N2_Struct Potential Steric Hindrance at C3 N2_Struct->React More Hindered N2_Electronic Direct Electronic Influence N2_Electronic->React

Caption: Factors influencing the reactivity of N1 vs. N2 isomers.

Comparative Reactivity in Key Cross-Coupling Reactions

While a direct, side-by-side kinetic comparison is scarce in the literature, we can synthesize a comparative analysis based on reported examples and mechanistic principles. Generally, N-protection is recommended for many cross-coupling reactions to prevent side reactions and catalyst inhibition, particularly for Sonogashira and Heck couplings.[5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for C-C bond formation.[6] For indazoles, this reaction has been successfully applied to both protected and, in some cases, unprotected systems.[7][8]

  • N1-Isomers: Due to lower steric hindrance around the C3 position, N1-substituted-3-iodoindazoles are generally expected to be excellent substrates. The reaction should proceed smoothly with a wide range of boronic acids, provided standard conditions are employed.

  • N2-Isomers: The reactivity of N2-isomers will be highly dependent on the steric bulk of the N2-substituent. Small substituents like methyl or ethyl may have a minimal effect. However, larger groups such as benzyl, Boc, or other bulky protecting groups could significantly decrease the reaction rate compared to their N1-counterparts. The choice of a less bulky phosphine ligand or a ligand designed for hindered substrates may be necessary to achieve good yields.[9]

Experimental Data Synopsis: Suzuki-Miyaura Coupling

Isomer TypeN-SubstituentCoupling PartnerCatalyst/LigandBase/SolventYieldReference
N1-ProtectedBoc2-Furylboronic acidPdCl₂(dppf)K₂CO₃ / BMImBF₄95%[2]
N1-ProtectedEthylN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃ / DMEGood[5]
UnprotectedHPinacol vinyl boronatePd(PPh₃)₄Na₂CO₃ / Dioxane75-98%[8]
N2-SubstitutedPhenylVarious aryl iodidesPd(OAc)₂Not specifiedGood

Note: The data is collated from different sources with varying reaction conditions and cannot be used for direct quantitative comparison.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The reaction is often sensitive to the steric and electronic environment of the aryl halide.

  • N1-Isomers: Similar to the Suzuki coupling, N1-isomers are predicted to be more reactive substrates for Buchwald-Hartwig amination. The less hindered C3 position allows for easier access by the palladium-amido complex, facilitating reductive elimination.

  • N2-Isomers: Steric hindrance from a bulky N2-substituent is expected to be a significant challenge. The formation of the key palladium-arylamido intermediate may be disfavored. To overcome this, highly active catalyst systems employing bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often required.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds and is fundamental for introducing alkynyl moieties. This reaction often requires N-protection of the indazole to achieve high yields.

  • N1-Isomers: N1-protected 3-iodoindazoles are competent substrates for Sonogashira coupling. The reaction generally proceeds efficiently under standard Pd/Cu-catalyzed conditions.

  • N2-Isomers: The Sonogashira reaction is known to be sensitive to steric hindrance. A bulky N2-substituent could impede the coupling. The choice of a less sterically demanding phosphine ligand or even ligandless conditions might be beneficial in these cases. The literature suggests that for 3-iodo-1H-indazole, N1-protection is crucial, as attempts to couple the unprotected substrate were unsuccessful.

General Conclusion on Reactivity: For all three major cross-coupling reactions, N1-substituted-3-iodoindazoles are generally expected to exhibit higher or more reliable reactivity than their N2-substituted counterparts , especially when the N-substituent is sterically demanding. The reduced steric hindrance at the C3-position in N1-isomers allows for more facile oxidative addition and subsequent steps in the catalytic cycle. For N2-isomers, careful optimization of the catalyst system, particularly the choice of ligand, is crucial to overcome potential steric impediments.

Experimental Protocols

The following protocols are representative examples and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of an N1-Protected 3-Iodoindazole

This protocol is adapted from a procedure for the coupling of tert-butyl 3-iodo-1H-indazole-1-carboxylate.[2]

Materials:

  • N1-Boc-3-iodo-1H-indazole (1 equiv.)

  • Arylboronic acid (1.5 equiv.)

  • PdCl₂(dppf) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2 equiv.)

  • 1,4-Dioxane/Water (4:1 mixture), degassed

Procedure:

  • To a flame-dried Schlenk flask, add N1-Boc-3-iodo-1H-indazole, the arylboronic acid, PdCl₂(dppf), and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Caption: Workflow for a typical Suzuki-Miyaura reaction.

Protocol 2: Buchwald-Hartwig Amination of a 3-Haloindazole

This protocol provides general conditions adaptable for 3-iodoindazole isomers, based on established methods for halo-heterocycles.

Materials:

  • N-substituted-3-iodoindazole (1 equiv.)

  • Amine (primary or secondary) (1.2 equiv.)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (or other biarylphosphine ligand) (4-5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Anhydrous, degassed toluene

Procedure:

  • In an inert atmosphere glovebox, charge an oven-dried vial with NaOtBu, the phosphine ligand, and Pd₂(dba)₃.

  • Add the N-substituted-3-iodoindazole and a stir bar.

  • Add the anhydrous, degassed toluene, followed by the amine.

  • Seal the vial and heat the mixture to 80-110 °C.

  • Stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Protocol 3: Sonogashira Coupling of an N1-Protected 3-Iodoindazole

This protocol is based on conditions reported for the coupling of N-protected 3-iodoindazoles with terminal alkynes.

Materials:

  • N1-protected-3-iodoindazole (1 equiv.)

  • Terminal alkyne (1.2 equiv.)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (3 equiv.)

  • Anhydrous, degassed THF or DMF

Procedure:

  • To an oven-dried Schlenk flask, add the N1-protected-3-iodoindazole, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon).

  • Add the anhydrous, degassed solvent, followed by triethylamine and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50-70 °C) if necessary.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated NH₄Cl solution and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

G cluster_0 Catalytic Cycle: Common Core OA Oxidative Addition PdII Ar-Pd(II)-X(L_n) OA->PdII RE Reductive Elimination Pd0 Pd(0)L_n RE->Pd0 Re-generates Product Coupled Product RE->Product TM Transmetalation (Suzuki) or Amide Binding (B-H) or Alkyne Binding (Sonogashira) TM->RE Pd0->OA Ar-I PdII->TM

References

A Researcher's Guide to the Spectroscopic Differentiation of 3-Iodo-4-methyl-1H-indazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate landscape of medicinal chemistry and drug development, the precise structural elucidation of heterocyclic compounds is a foundational requirement for advancing research.[1] Indazole derivatives, in particular, represent a "privileged structure" known for a wide array of biological activities, including anti-cancer and anti-inflammatory properties.[2][3] The introduction of substituents like iodine and methyl groups can yield a variety of isomers, each with potentially unique physicochemical and pharmacological profiles.[4] This guide offers a comprehensive, data-driven comparison of spectroscopic techniques to reliably differentiate 3-iodo-4-methyl-1H-indazole from its key isomers, primarily the 2H-tautomer and other positional isomers that may arise during synthesis.[1][5]

While specific experimental data for this compound is scarce in publicly available literature, this guide synthesizes established principles from closely related indazole derivatives to provide a robust analytical framework.[4][5]

The Challenge: Isomeric Ambiguity

The synthesis of substituted indazoles, such as the iodination of 4-methyl-1H-indazole, does not always yield a single product. It can result in a mixture of isomers, making unambiguous identification critical.[1][6] The most common isomeric challenge involves the differentiation of N-1 and N-2 substituted (or tautomeric) indazoles. The 1H-tautomer is generally the thermodynamically more stable form, but synthetic conditions can favor the formation of the 2H-isomer.[6][7][8]

This guide will focus on the following key isomers:

  • This compound (Target Compound)

  • 3-Iodo-4-methyl-2H-indazole (Tautomeric Isomer)

  • Positional Isomers (e.g., 3-Iodo-X-methyl-1H-indazole, X-Iodo-4-methyl-1H-indazole)

Spectroscopic methods, especially Nuclear Magnetic Resonance (NMR), are powerful tools for making these crucial structural distinctions.[1][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for isomer assignment in indazole chemistry, providing detailed information about the chemical environment of each hydrogen and carbon atom.[2][6]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides initial, critical clues. The most telling signal is that of the N-H proton in unsubstituted 1H-indazoles, which typically appears as a very broad singlet significantly downfield (δ > 10 ppm).[1][9] In contrast, the 2H-tautomer lacks this N1-H proton.

Furthermore, the chemical shift of the H-3 proton is highly diagnostic. In 2H-indazoles, the H-3 proton is generally more deshielded and appears at a higher chemical shift compared to its 1H-counterpart.[1] For our target molecule, the C4-methyl and C3-iodo substituents will influence the remaining aromatic protons (H-5, H-6, H-7), whose splitting patterns and coupling constants will be unique to the substitution pattern.

¹³C NMR Spectroscopy

¹³C NMR is often even more decisive for assigning the correct isomer.[6] The chemical shifts of the carbon atoms in the pyrazole ring (C3, C3a, and C7a) are particularly sensitive to the position of the substituent on the nitrogen atom.

  • C3 and C3a Signals : In N-2 substituted indazoles, the C3 and C3a carbons are typically more shielded (appear at a lower δ value) compared to the N-1 isomers.[10]

  • C7a Signal : Conversely, the C7a carbon is often more deshielded in N-2 isomers.

2D NMR Techniques (HSQC & HMBC)

When 1D NMR spectra are ambiguous, 2D techniques are indispensable for confirming connectivity.[11]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, confirming which proton is attached to which carbon.[12][13] This is crucial for assigning the protonated carbons in the benzene portion of the ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC is the key to solving the puzzle. It reveals correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH).[12][14] This allows for the mapping of the entire carbon skeleton. For differentiating 1H and 2H isomers, the long-range correlation from the C4-methyl protons is critical.

    • In This compound , the methyl protons (H-C8) should show HMBC correlations to C-3a, C-4, and C-5.

    • In the 2H-tautomer , the connectivity would be similar, but the combined analysis with the distinct ¹³C chemical shifts of C3 and C7a would confirm the N-2 substitution.

The absence or presence of specific long-range correlations can definitively distinguish between positional isomers.[11][15]

Comparative NMR Data (Predicted/Inferred)
Nucleus This compound (Predicted) 3-Iodo-4-methyl-2H-indazole (Predicted) Key Differentiator
N1-H ~13 ppm (broad singlet)AbsentPresence of a broad, downfield N-H signal is characteristic of 1H-indazoles.[1]
H-5, H-6, H-7 Distinct aromatic signalsSlightly different chemical shifts and couplingsThe entire aromatic region will show subtle but measurable differences.[1]
C-3 More deshieldedMore shielded (~Δδ 10 ppm)Significant shielding of C3 is a hallmark of the 2H-isomer.[10]
C-7a More shieldedMore deshieldedDeshielding of C7a is characteristic of the 2H-isomer.
HMBC from CH₃ Correlations to C-3a, C-4, C-5Correlations to C-3a, C-4, C-5While correlations may be similar, they must be interpreted alongside the ¹³C shifts to confirm the isomeric structure.

Experimental Protocols

NMR Sample Preparation and Acquisition
  • Sample Preparation : Dissolve 5-10 mg of the purified indazole isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5mm NMR tube.[2][4][16]

  • ¹H NMR Acquisition : Acquire a standard 1D ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure sufficient scans for a good signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be necessary due to the low natural abundance of ¹³C.[1]

  • 2D NMR Acquisition (HSQC/HMBC) : Utilize standard pulse programs for HSQC and HMBC experiments. For HMBC, optimize the long-range coupling delay for an average J-coupling of 8-10 Hz to observe key ²J and ³J correlations.[12]

  • Data Processing : Process all spectra using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.[1]

NMR Workflow Diagram

G cluster_sample Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_analysis Data Analysis Sample Purified Isomer (5-10 mg) Solvent Deuterated Solvent (0.6 mL) Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube H1 1D ¹H NMR NMR_Tube->H1 C13 1D ¹³C NMR NMR_Tube->C13 HSQC 2D HSQC NMR_Tube->HSQC HMBC 2D HMBC NMR_Tube->HMBC Analysis Assign Signals: - Chemical Shifts (δ) - Coupling Constants (J) - 2D Correlations H1->Analysis C13->Analysis HSQC->Analysis HMBC->Analysis Structure Structure Elucidation Analysis->Structure

Caption: General workflow for NMR-based structural elucidation of indazole isomers.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula, confirming that the compounds are indeed isomers. High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular formula (C₈H₇IN₂).

While MS fragmentation patterns can be complex, they can offer clues.[17] In electron ionization (EI), common fragmentation pathways for indazoles involve the cleavage of the pyrazole ring.[18] The presence of iodine (a single stable isotope at 127 amu) will be readily apparent in the mass spectrum.[16] However, distinguishing between the 1H and 2H tautomers based on fragmentation alone is challenging, as they may interconvert in the gas phase. Positional isomers, on the other hand, might show subtle differences in fragment ion abundances due to the varied stability of the resulting radical cations.

MS Fragmentation Logic

G cluster_output Analysis Molecule C₈H₇IN₂ (Isomer Mixture) MS Mass Spectrometer (e.g., ESI-QTOF) Molecule->MS Data MS Data MS->Data MW Molecular Ion Peak [M+H]⁺ at m/z 258.97 Data->MW HRMS High-Resolution Data Confirms C₈H₇IN₂ Data->HRMS Frag Fragmentation Pattern (Positional Clues) Data->Frag

Caption: Logical workflow for mass spectrometry analysis of isomers.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

While less definitive than NMR, IR and UV-Vis spectroscopy can provide supplementary evidence.

  • IR Spectroscopy : The most significant feature in the IR spectrum is the N-H stretching vibration. For 1H-indazoles, a broad absorption band is typically observed in the 3100-3200 cm⁻¹ region, which would be absent in an N-2 substituted derivative. Unsubstituted indazoles can also form dimers via hydrogen bonding, which influences this peak.[8]

  • UV-Vis Spectroscopy : The 1H and 2H tautomers of indazole have different electronic structures (benzenoid vs. quinonoid character), leading to distinct UV absorption profiles.[8] While specific data for the target compound is unavailable, one would expect shifts in the λ_max and molar absorptivity between the 1H and 2H isomers, providing another layer of evidence when comparing a pure sample against a known standard.

Conclusion

The unambiguous differentiation of this compound from its isomers is a critical analytical task that relies on a multi-technique spectroscopic approach. While mass spectrometry confirms the molecular formula and IR can suggest the N-H tautomer type, NMR spectroscopy, particularly a combination of ¹H, ¹³C, and 2D HMBC experiments, stands as the gold standard. The diagnostic chemical shifts of the pyrazole ring carbons (C3, C7a) and the long-range heteronuclear correlations provide the definitive evidence required to assign the correct structure with confidence. This guide provides the foundational principles and experimental framework necessary for researchers to tackle this common challenge in synthetic and medicinal chemistry.

References

A Senior Application Scientist's Guide to the Structural Validation of Novel Indazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent biological and pharmacological data rests. Within the landscape of medicinal chemistry, indazole-based compounds have emerged as a privileged scaffold, forming the core of numerous therapeutic agents.[1][2][3] Their synthetic accessibility and diverse biological activities make them attractive candidates for drug discovery programs.[4][5] However, the synthesis of substituted indazoles often yields a mixture of regioisomers (e.g., N1 vs. N2 substitution), making rigorous structural validation not just a formality, but a critical checkpoint in the development pipeline.

This guide provides an in-depth comparison of the essential analytical techniques required to validate the structure of novel indazole-based compounds. We will move beyond procedural descriptions to explain the causality behind our experimental choices, presenting a self-validating workflow that ensures the highest degree of scientific integrity.

The Validation Trinity: A Multi-Pronged Approach

No single technique is sufficient to definitively characterize a novel compound. True confidence in a molecular structure is achieved by integrating data from three core analytical methodologies: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Crystallography. Each method provides a unique and complementary piece of the structural puzzle.

G Fig. 1: The Integrated Structural Validation Workflow cluster_0 Initial Confirmation cluster_1 Detailed Structural Elucidation cluster_2 Absolute Structure Determination HRMS High-Resolution Mass Spectrometry (HRMS) NMR NMR Spectroscopy (1D & 2D) HRMS->NMR Provides Molecular Formula XRAY Single-Crystal X-ray Crystallography HRMS->XRAY Confirms Unit Cell Content NMR->XRAY Proposes Connectivity & Stereochemistry XRAY->NMR Confirms Proposed Structure

Caption: The Integrated Structural Validation Workflow.

Mass Spectrometry: The First Checkpoint

Mass spectrometry is the initial and most rapid technique for confirming the molecular weight of a synthesized compound. For novel entities, however, standard low-resolution MS is insufficient.

Core Directive: Always utilize High-Resolution Mass Spectrometry (HRMS) for novel compounds.

Causality: HRMS provides an extremely precise mass measurement (typically to within 5 ppm).[6] This precision allows for the unambiguous determination of the compound's elemental composition, a critical first step in validation.[7][8] It helps confirm that the product of a reaction is what was intended and rules out alternative products with the same nominal mass but different elemental formulas.

Comparative Data:

TechniqueInformation ProvidedPrecisionUse Case for Indazoles
Low-Resolution MS (LRMS) Nominal molecular weight (integer mass)LowRoutine reaction monitoring of known compounds.
High-Resolution MS (HRMS) Exact mass and elemental formulaHigh (<5 ppm)Mandatory for all novel compounds. Confirms the expected atoms are present.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Ionization: Electrospray ionization (ESI) is typically used for polar molecules like indazoles, as it is a soft ionization technique that keeps the molecule intact.[9]

  • Analysis: Analyze the sample on a Time-of-Flight (TOF) or Orbitrap mass spectrometer to acquire the high-resolution mass spectrum.

  • Data Processing: The acquired exact mass is processed using formula prediction software.[8] The software generates a list of possible elemental formulas that fit the measured mass within a specified tolerance (e.g., ±5 ppm). The correct formula should align with the expected product based on the synthetic route.

NMR Spectroscopy: The Architectural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of a molecule in solution. It provides information about the chemical environment, connectivity, and spatial proximity of atoms. For indazole derivatives, a full suite of 1D and 2D NMR experiments is essential.[1][2][10]

1D NMR: The Foundation
  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For indazoles, the chemical shifts in the aromatic region (typically 7.0-8.5 ppm) and the presence or absence of an N-H proton (often a broad singlet >10 ppm in DMSO-d₆) are key starting points.[11][12]

  • ¹³C NMR: Reveals the number of chemically distinct carbon atoms in the molecule, providing a map of the carbon skeleton.[13] Techniques like DEPT can further distinguish between CH, CH₂, and CH₃ groups.[14]

2D NMR: Connecting the Dots

While 1D NMR provides the pieces, 2D NMR shows how they fit together. For a novel indazole, the following are non-negotiable.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is crucial for mapping out the proton spin systems within the substituted benzene ring of the indazole core.[15][16]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached. This definitively assigns the protons to their respective carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for novel heterocyclic compounds. It shows correlations between protons and carbons that are two or three bonds away.[15][17]

Causality (Why HMBC is Crucial for Indazoles):

  • Quaternary Carbons: It allows for the assignment of quaternary carbons (carbons with no attached protons), such as C3, C3a, and C7a in the indazole ring, by observing their correlations to nearby protons.

  • Regioisomer Differentiation: It is the key to distinguishing between N1 and N2 substituted isomers. For example, a substituent on N1 will show an HMBC correlation from the protons of the substituent to the C7a carbon of the indazole ring. A substituent on N2 will typically show correlations to C3. Advanced techniques like ¹H-¹⁵N HMBC can provide even more definitive proof of the substitution pattern.[18]

Caption: Key HMBC Correlations for an N1-Substituted Indazole.

Hypothetical NMR Data Summary for a Novel Indazole

Assignment¹H δ (ppm), mult., J (Hz)¹³C δ (ppm)Key HMBC Correlations (¹H → ¹³C)
H48.10, d, 8.4123.1C3, C5, C7a
H57.18, t, 7.6120.9C4, C7
H67.40, t, 7.8126.8C4, C7a
H77.77, d, 8.1120.8C5, C3a
N-CH₂4.35, t, 7.250.5C7a, C3a, N-CH₂-C H₂
N-CH₂-C H₂2.05, m, 7.223.1N-CH₂, N-CH₂-CH₂-C H₃
N-CH₂-CH₂-C H₃0.95, t, 7.411.8N-CH₂-C H₂

Data is representative and based on typical values found in literature.[11][19]

Single-Crystal X-ray Crystallography: The Unambiguous Proof

While NMR and MS provide powerful data to infer a structure, single-crystal X-ray crystallography provides direct, unequivocal proof of the atomic arrangement in the solid state.[20] It determines the precise three-dimensional structure, including bond lengths, bond angles, and absolute stereochemistry.[21]

Core Directive: Pursue X-ray crystallography when NMR data is ambiguous, when the compound has stereocenters, or when definitive structural proof is required for publication or regulatory filing.

Causality: This technique relies on the diffraction of X-rays by a well-ordered crystal lattice.[22] The resulting diffraction pattern is mathematically decoded to generate a 3D electron density map of the molecule, from which the atomic positions are determined.[23] Unlike spectroscopy, this is not an interpretation; it is a direct observation of the molecular structure.[24]

Comparison of Techniques:

FeatureNMR SpectroscopyMass SpectrometryX-ray Crystallography
Principle Nuclear spin in a magnetic fieldMass-to-charge ratio of ionsX-ray diffraction by a crystal
State SolutionGas PhaseSolid State
Information Connectivity, conformationMolecular formulaDefinitive 3D structure
Ambiguity Possible (e.g., regioisomers)High (without other data)None (with a good crystal)
Requirement Soluble compoundIonizable compoundHigh-quality single crystal

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: This is the most critical and often challenging step.[25] High-quality single crystals of the compound must be grown. Common techniques include:

    • Slow evaporation of a saturated solution.

    • Vapor diffusion (precipitant diffusing into a solution of the compound).

    • Cooling crystallization.

    • A thorough screening of various solvents is necessary.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm, free of defects) is selected under a microscope and mounted on a goniometer head.[21][22]

  • Data Collection: The mounted crystal is placed in a diffractometer. It is cooled (typically to 100 K) to minimize thermal vibration and exposed to a monochromatic X-ray beam. The crystal is rotated, and thousands of diffraction patterns are collected by a detector.[25]

  • Structure Solution & Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is then "solved" using computational methods to generate an initial model, which is then refined against the experimental data to yield the final, precise atomic positions.[22][24]

Conclusion: A Mandate for Rigor

In the competitive landscape of drug development, scientific rigor is paramount. The structural validation of a novel indazole-based compound cannot be an afterthought; it must be a systematic, multi-faceted process. By integrating High-Resolution Mass Spectrometry for elemental composition, a comprehensive suite of 1D and 2D NMR experiments for architectural mapping, and, when necessary, Single-Crystal X-ray Crystallography for absolute confirmation, researchers can ensure their foundational data is unimpeachable. This robust, self-validating workflow not only builds confidence in downstream biological results but also upholds the highest standards of scientific integrity.

References

The Pivotal Role of the 4-Methyl Group in Indazole Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Several indazole-based drugs, such as the kinase inhibitors Pazopanib and Axitinib, have received FDA approval for cancer treatment, underscoring the therapeutic significance of this heterocyclic system.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-methyl-indazole derivatives, offering a comparative perspective on how substitutions to this specific scaffold influence biological activity. We will delve into the causality behind experimental designs and present supporting data to provide a comprehensive resource for researchers, scientists, and drug development professionals.

The Indazole Core: A Versatile Pharmacophore

The indazole nucleus, a bicyclic system comprising a pyrazole fused to a benzene ring, offers multiple points for chemical modification. This versatility allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. The position and nature of substituents on the indazole ring can dramatically alter a compound's potency, selectivity, and pharmacokinetic profile. This guide will focus on derivatives featuring a methyl group at the 4-position, a substitution that can significantly impact the molecule's interaction with target proteins through steric and electronic effects.

Structure-Activity Relationship of 4-Methyl-Indazole Derivatives: A Comparative Analysis

While comprehensive SAR studies focusing exclusively on the 4-methyl-indazole scaffold are emerging, we can synthesize a robust understanding by comparing available data for 4-methyl derivatives with broader indazole SAR studies. The following sections will explore the impact of substitutions at various positions of the 4-methyl-indazole core, with a focus on kinase inhibition, a prominent therapeutic area for indazole derivatives.[2]

Substitutions at the N1 Position

The N1 position of the indazole ring is frequently modified to explore the solvent-exposed region of ATP-binding pockets in kinases. The choice of substituent can influence solubility, cell permeability, and direct interactions with the target protein.

For instance, in a series of indazole-based inhibitors of Polo-like kinase 4 (PLK4), a critical regulator of centriole duplication, modifications at the N1 position were crucial for cellular activity. While specific data for a 4-methyl-indazole core in this series is not detailed, the general principles of N1 substitution are highly relevant. Large, flexible side chains are often introduced at N1 to reach into solvent-exposed regions, and the inclusion of basic amines can enhance solubility. However, highly basic groups may lead to poor oral absorption.

Substitutions at the C3 Position

The C3 position often points towards the hinge region of the kinase ATP-binding site, a critical area for achieving potent inhibition. Small, hydrogen-bond accepting groups are often favored at this position.

In studies of indazole derivatives as anticancer agents, various substituents at the C3 position have been explored. For example, the introduction of a (E)-3,5-dimethoxystyryl group at C3 of an indazole scaffold resulted in potent inhibitory activities against several cancer cell lines.[2] While this particular study did not focus on a 4-methyl-indazole core, it highlights the importance of the C3 substituent in determining the antiproliferative effects.

Substitutions at the C5 and C6 Positions

The C5 and C6 positions are often involved in interactions within the hydrophobic regions of the kinase binding pocket. The nature and size of the substituents at these positions can significantly impact binding affinity and selectivity.

In a study on indazole derivatives as anticancer agents, a pyridyl group at the C6 position was shown to improve antiproliferative activity compared to a phenyl group.[2] This suggests that the nitrogen atom in the pyridyl ring may form a favorable interaction with the target protein. Specifically, a compound with a 6-(4-methylpiperazin-1-yl)pyridin-3-yl substituent at the C6 position of the indazole core, demonstrated potent activity against the 4T1 breast cancer cell line.[2]

Comparative Analysis with other Methyl-Indazole Isomers

To understand the specific contribution of the 4-methyl group, it is instructive to compare its effects with those of methyl groups at other positions. For example, a series of 3-methyl-1H-indazole derivatives were designed as selective Bromodomain-containing Protein 4 (BRD4) inhibitors. In this series, the 3-methyl group was a key feature of the scaffold, and modifications at other positions were explored to optimize BRD4 inhibitory activity and antiproliferative effects in cancer cell lines. This highlights that the position of the methyl group is critical in directing the overall SAR of the indazole scaffold.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of representative indazole derivatives, providing a comparative view of their potency. While not all compounds contain a 4-methyl group, the data illustrates the impact of various substitution patterns on the indazole core.

Compound IDIndazole Core ModificationsTarget Cancer Cell LineIC50 (µM)Reference
2a C3: (E)-3,5-dimethoxystyryl, C6: 4-(4-methylpiperazin-1-yl)phenylMCF-71.15[2]
2f C3: (E)-3,5-dimethoxystyryl, C6: 6-(4-methylpiperazin-1-yl)pyridin-3-yl4T10.23[2]
2j C3: (E)-3,5-dimethoxystyryl, C6: 6-aminopyridin-3-ylA5490.88[2]
C05 N/A (Indazole-based)IMR-320.948[3][4]
C05 N/A (Indazole-based)MCF-70.979[3][4]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for key assays are provided below.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a general framework for determining the IC50 value of a test compound against a specific kinase.[5]

Materials:

  • Kinase of interest (e.g., PLK4)

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled ATP competitive kinase tracer

  • Test compound (indazole derivative)

  • Kinase buffer

  • 384-well microplate

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in kinase buffer.[6]

  • Assay Plate Preparation: Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.[6]

  • Kinase/Antibody Mixture: Prepare a mixture of the kinase and the Eu-labeled antibody in kinase buffer. Add 5 µL of this mixture to each well.[6]

  • Tracer Addition: Prepare the Alexa Fluor™ 647-labeled tracer in kinase buffer. Add 2.5 µL of this tracer to each well.[6]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader.

  • Data Analysis: Calculate the IC50 value from the dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.[1]

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Test compound (indazole derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]

  • Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.[1]

Visualizing Key Relationships and Workflows

To further clarify the concepts discussed, the following diagrams illustrate a key signaling pathway often targeted by indazole derivatives and a general experimental workflow.

G cluster_0 PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival Akt->Proliferation mTORC1->Proliferation Indazole Indazole Inhibitor Indazole->PI3K Inhibits

Caption: The PI3K/Akt signaling pathway, a frequent target of indazole-based kinase inhibitors.

G cluster_1 Experimental Workflow for Anticancer Drug Evaluation Compound Indazole Derivative Synthesis & Characterization KinaseAssay In Vitro Kinase Assay (IC50 Determination) Compound->KinaseAssay CellAssay Cell-Based Assays (Proliferation, Apoptosis) KinaseAssay->CellAssay InVivo In Vivo Animal Models (Tumor Xenografts) CellAssay->InVivo SAR Structure-Activity Relationship Analysis InVivo->SAR SAR->Compound Optimization

Caption: A general experimental workflow for the evaluation of anticancer indazole derivatives.

Conclusion and Future Directions

The 4-methyl-indazole scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of oncology. The strategic placement of a methyl group at the 4-position can influence the orientation of other substituents and the overall conformation of the molecule, thereby impacting its binding to target proteins. While this guide has synthesized the current understanding of the SAR of 4-methyl-indazole derivatives by drawing comparisons with the broader indazole class, there is a clear need for more focused studies on this specific scaffold.

Future research should aim to systematically explore the effects of various substituents at different positions of the 4-methyl-indazole core. This will enable a more precise understanding of the SAR and facilitate the rational design of next-generation inhibitors with improved potency, selectivity, and drug-like properties. The continued investigation of this versatile scaffold holds immense potential for the discovery of novel and effective treatments for a range of diseases.

References

A Comparative Guide to the Kinase Inhibitory Activity of 3-Iodo-4-methyl-1H-indazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of targeted cancer therapies has positioned protein kinase inhibitors at the forefront of modern oncology. Kinases, pivotal regulators of cellular signaling, are frequently dysregulated in cancer, making them prime therapeutic targets. Within the vast chemical space of kinase inhibitors, the indazole scaffold has emerged as a "privileged" structure, capable of forming key interactions within the ATP-binding pocket of numerous kinases. This guide provides an in-depth comparison of kinase inhibitors derived from the 3-iodo-1H-indazole scaffold, with a conceptual focus on the influence of substitutions, such as the 4-methyl group, on their biological activity. While 3-iodo-4-methyl-1H-indazole itself is primarily a versatile synthetic intermediate, this guide will explore the kinase inhibitory profiles of its more complex analogs, offering valuable insights for the design and development of next-generation cancer therapeutics.

The Indazole Scaffold: A Cornerstone in Kinase Inhibition

The indazole core is a bicyclic aromatic heterocycle that has become a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Its ability to mimic the purine core of ATP and establish crucial hydrogen bond interactions with the hinge region of the kinase active site makes it an ideal template for inhibitor design.[2] Several FDA-approved anticancer drugs, including axitinib, pazopanib, and entrectinib, feature the indazole scaffold, underscoring its clinical significance.[1][3]

The introduction of a halogen, such as iodine, at the 3-position of the indazole ring is a key synthetic strategy. This iodine atom serves as a versatile handle for introducing a wide array of chemical moieties through transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[2][4] This synthetic flexibility allows for the systematic exploration of the chemical space around the indazole core to optimize potency, selectivity, and pharmacokinetic properties of the resulting inhibitors. The 4-methyl group, while not extensively documented in the context of a 3-iodo-1H-indazole, can influence the molecule's physicochemical properties and conformational preferences, potentially impacting its interaction with the target kinase.

Comparative Analysis of Indazole-Based Kinase Inhibitors

The following table summarizes the kinase inhibitory activity of various indazole analogs, categorized by their primary kinase targets. This data provides a benchmark for the potential of inhibitors that can be synthesized from a this compound starting material.

Compound Class/ExampleTarget Kinase(s)IC50 Value(s)Cell Line(s)Reference(s)
AXL Inhibitors
Indazole-based AnalogAXLPotent (specific IC50 not provided)-[5]
ERK1/2 Inhibitors
Indazole Amide AnalogERK1/2Potent (specific IC50 not provided)HT29[6]
FGFR Inhibitors
1H-indazol-3-amine derivativeFGFR1, FGFR2< 4.1 nM (FGFR1), 2.0 nM (FGFR2)KG1, SNU[1]
Indazole derivative (14d)FGFR15.5 nM-[1]
[3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine (1)FGFR1100 nM-[7]
VEGFR-2 Inhibitors
Indazole-pyrimidine derivative (13i)VEGFR-234.5 nM-[1]
Arylsulphonyl indazole derivative (12e)VEGFR-27 nM-[1]
PLK4 Inhibitors
Indazole-based inhibitor (C05)PLK4< 0.1 nMIMR-32, MCF-7, H460[8][9]
N-(1H-indazol-6-yl)benzenesulfonamide derivative (K22)PLK40.1 nMMCF-7[10]
FLT3 Inhibitors
Benzimidazole-indazole derivative (22f)FLT3, FLT3/D835Y0.941 nM, 0.199 nMMV4-11, Ba/F3[11]
3-amino-1H-indazol-6-yl-benzamide (4)FLT3, c-Kit, PDGFRα (T674M)Single-digit nM EC50s-[12]
Multi-Kinase Inhibitors
3-ethynyl-1H-indazole (10)PI3Kα, PDK1, mTOR361 nM (PI3Kα)-[13]
Indazole derivative (2f)Anticancer (unspecified kinases)0.23–1.15 µM4T1[3]

Structure-Activity Relationship (SAR) Insights

The biological activity of indazole-based kinase inhibitors is highly dependent on the nature and position of substituents on the indazole ring and the groups introduced at the 3-position. Analysis of published data reveals several key SAR trends:

  • Substitutions on the Phenyl Ring of Indazole: The addition of small alkyl or methoxy groups can influence potency. For instance, a methyl group on the indazole phenyl ring of a 1H-indazole-3-carboxamide derivative led to a significant increase in GSK-3β inhibitory activity.[1]

  • Groups at the 3-Position: The moiety attached at the 3-position, often via the iodo intermediate, is critical for interacting with the solvent-exposed region of the ATP-binding pocket. The nature of this group largely determines the inhibitor's selectivity profile. For example, different aromatic and heteroaromatic groups can be introduced to target specific kinases like FGFR or VEGFR.[1]

  • Substitutions on Appended Rings: For inhibitors with additional ring systems attached to the indazole core, substitutions on these rings can fine-tune activity. For example, in a series of FGFR1 inhibitors, the addition of a fluorine atom to a phenyl ring appended to the indazole core markedly improved activity.[1]

Caption: Structure-activity relationship (SAR) highlights for indazole-based kinase inhibitors.

Experimental Protocols

A critical step in the evaluation of novel kinase inhibitors is the in vitro kinase inhibition assay. The following is a detailed, step-by-step methodology for a representative luminescence-based kinase assay, which is a common method for determining inhibitor potency (IC50 values).

Protocol: Luminescence-Based Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., a this compound analog) against a specific protein kinase.

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. The kinase activity is inversely proportional to the luminescence signal, as the luminescent reagent detects the amount of ATP that has not been consumed by the kinase.

Materials:

  • Test compound (solubilized in DMSO)

  • Recombinant protein kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Luminescent kinase assay reagent (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

    • Further dilute these DMSO solutions in the kinase assay buffer to the desired final assay concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

  • Reaction Setup:

    • In the wells of the microplate, add the kinase assay buffer.

    • Add the test compound dilutions or a vehicle control (DMSO in assay buffer) to the appropriate wells.

    • Add the substrate to all wells.

    • Add the recombinant kinase to all wells, except for the "no enzyme" control wells.

    • Pre-incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a short period (e.g., 10-15 minutes) to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Initiate the kinase reaction by adding a predetermined concentration of ATP to all wells. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.

    • Incubate the plate at the optimal temperature for a specific duration (e.g., 30-60 minutes). This incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Stop the kinase reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions. This is typically a two-step process:

      • First, a reagent is added to stop the kinase reaction and deplete the remaining unconsumed ATP.

      • Second, a detection reagent is added to convert the generated ADP back to ATP and then measure the newly synthesized ATP via a luciferase-luciferin reaction, which produces a luminescent signal.

    • Incubate the plate at room temperature for the recommended time to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from "no enzyme" controls).

    • Normalize the data, setting the "vehicle control" as 100% kinase activity and the "inhibitor at highest concentration" or a known potent inhibitor as 0% activity.

    • Plot the normalized kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Serial Dilutions Reaction_Setup Set up Reaction: Kinase, Substrate, Compound Compound_Prep->Reaction_Setup Reagent_Prep Prepare Kinase, Substrate, and ATP Reagent_Prep->Reaction_Setup Initiate_Reaction Initiate with ATP & Incubate Reaction_Setup->Initiate_Reaction Stop_Reaction Stop Reaction & Add Detection Reagent Initiate_Reaction->Stop_Reaction Measure_Luminescence Measure Luminescence Stop_Reaction->Measure_Luminescence Data_Analysis Calculate IC50 Measure_Luminescence->Data_Analysis

Caption: Workflow for a typical luminescence-based kinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the synthesis of novel kinase inhibitors. While direct biological data for this specific compound is limited, the extensive literature on related indazole analogs demonstrates the immense potential of this chemical class. The synthetic tractability afforded by the 3-iodo group allows for the creation of diverse chemical libraries, which can be screened against a wide range of kinases to identify potent and selective inhibitors. Future research should focus on the systematic exploration of substitutions at the 4-position of the indazole ring to better understand their impact on kinase binding and overall drug-like properties. The combination of rational drug design, guided by the SAR principles outlined in this guide, and high-throughput screening will undoubtedly lead to the discovery of new indazole-based kinase inhibitors with improved therapeutic profiles for the treatment of cancer and other diseases.

References

A Senior Application Scientist's Guide to Palladium Catalysis for 3-Iodoindazole Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Functionalized Indazoles

In the landscape of modern drug discovery, the indazole scaffold is a privileged structure, appearing in a multitude of clinically significant agents. Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it a cornerstone for designing potent and selective therapeutics. The C-3 position of the indazole ring, in particular, is a key vector for molecular elaboration. Functionalization at this site allows for the introduction of diverse substituents that can modulate a compound's pharmacological profile, influencing everything from target affinity and selectivity to pharmacokinetic properties.

Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile strategy for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C-3 position, starting from the readily accessible 3-iodoindazole precursor. However, the success of these transformations is not guaranteed. The choice of the palladium catalyst system—defined by the palladium precursor and, most critically, the supporting ligand—is paramount to achieving high efficacy, broad substrate scope, and operational simplicity.

This guide provides an in-depth comparison of various palladium catalysts for the coupling of 3-iodoindazoles. We will move beyond a simple catalog of options to explore the mechanistic rationale behind catalyst selection, present comparative experimental data, and offer detailed protocols to empower researchers in their synthetic endeavors.

The Unique Challenges of 3-Iodoindazole Coupling

The indazole ring system presents specific hurdles in cross-coupling chemistry that must be addressed through careful reaction design.

  • The Acidic N-H Proton: The free N-H group on the indazole ring is acidic and can interfere with the catalytic cycle in several ways, including reacting with the base or coordinating to the palladium center, potentially leading to catalyst deactivation. For this reason, N-protection (e.g., with Boc, SEM, or other groups) is often a crucial first step for achieving robust and reproducible results, although some protocols for unprotected indazoles, particularly under microwave conditions, have been developed.[1][2]

  • Electronic Effects: The electron-rich nature of the indazole heterocycle can influence the rate of oxidative addition, which is often the rate-determining step in the catalytic cycle.[3] This necessitates the use of highly active catalyst systems to ensure efficient reaction initiation.

  • Side Reactions: A common side reaction, particularly with electron-deficient aryl halides, is hydrodehalogenation, where the iodo group is replaced by a hydrogen atom.[3] This non-productive pathway competes with the desired cross-coupling and can be suppressed by selecting a catalyst system that favors rapid reductive elimination.[3]

The Palladium Catalyst Toolkit: A Comparative Overview

The efficacy of a palladium catalyst is almost entirely dictated by the ligands that coordinate to the metal center. These ligands modulate the steric and electronic environment of the palladium, directly influencing each step of the catalytic cycle. We can broadly categorize the most relevant systems into three classes.[4][5]

Palladium-Phosphine Catalysts

This is the most established and widely used class of catalysts. The properties of the phosphine ligand can be finely tuned to optimize performance.

  • Traditional Phosphines (e.g., PPh₃): Found in classic catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and PdCl₂(PPh₃)₂, triphenylphosphine is a versatile ligand.[2][6] However, for challenging substrates like 3-iodoindazoles, it often requires higher temperatures and may provide only moderate yields.

  • Bulky, Electron-Rich Buchwald Ligands: Developed by Professor Stephen Buchwald, ligands such as XPhos, SPhos, and RuPhos have revolutionized cross-coupling chemistry.[1][4][7] Their significant steric bulk accelerates the final reductive elimination step, while their strong electron-donating ability promotes the initial oxidative addition.[7] This combination makes them exceptionally effective for coupling sterically hindered or electronically challenging partners.

  • Bidentate (Chelating) Phosphines: Ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) and Xantphos create a more rigid and stable coordination sphere around the palladium. This can prevent ligand dissociation and suppress certain side reactions, though it can also slow down some catalytic steps.[2][8][9]

Palladium-N-Heterocyclic Carbene (NHC) Catalysts

NHCs have emerged as a powerful alternative to phosphines. They are strong σ-donors that form highly stable bonds with the palladium center.[4][10] This stability translates into highly robust and efficient catalysts with high turnover numbers (TONs), making them ideal for reactions where catalyst longevity is critical.[4][10]

Heterogeneous Palladium Catalysts

Catalysts such as palladium on activated carbon (Pd/C) offer significant practical advantages, including ease of handling (often air-stable) and simple removal from the reaction mixture by filtration.[11][12] This simplifies product purification and allows for catalyst recycling. However, a persistent concern is the potential for palladium to leach from the support into the solution, where it may act as the true homogeneous catalyst.[12][13]

Mechanistic Underpinnings: Why Ligands Matter

All palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle. Understanding this cycle is key to appreciating why different ligands exhibit varying efficacy.[8][14][15]

Catalytic Cycle cluster_steps pd0 Pd(0)L_n Active Catalyst oa_complex Ar-Pd(II)(X)L_n Oxidative Addition Complex pd0->oa_complex + Ar-I trans_complex Ar-Pd(II)(R)L_n Transmetalation Complex oa_complex->trans_complex + R-M trans_complex->pd0 - Ar-R oa Oxidative Addition trans Transmetalation (or Amine Coordination) re Reductive Elimination

Caption: Generalized Pd(0)/Pd(II) cross-coupling cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodoindazole. Electron-rich ligands enhance the electron density on the palladium, making it more nucleophilic and accelerating this often rate-limiting step.[7][16]

  • Transmetalation / Coordination: The coupling partner (e.g., an organoboron reagent in Suzuki coupling or an amine in Buchwald-Hartwig amination) coordinates to the palladium center, displacing the iodide.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium coordination sphere, forming the final product and regenerating the active Pd(0) catalyst. Sterically bulky ligands create a crowded environment around the metal, promoting this bond-forming step and increasing the overall reaction rate.[3][7]

Performance Comparison in Key 3-Iodoindazole Couplings

The optimal catalyst system is highly dependent on the specific transformation being performed. Below, we compare the performance of different catalysts in the most common coupling reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

This reaction is a workhorse for creating biaryl and hetero-biaryl structures.[4][14]

Catalyst SystemBaseSolventTemp (°C)Yield (%)CommentsRef.
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O120 (MW)75%Effective for simple vinyl boronate coupling on unprotected indazole.[2][2]
PdCl₂(PPh₃)₂K₂CO₃Dioxane/H₂O120 (MW)50%Lower yield compared to Pd(0) source, indicating less efficient generation of the active catalyst.[2][2]
Pd(OAc)₂ / XantphosK₂CO₃Dioxane/H₂O120 (MW)20%Poor performance, significant starting material recovered, suggesting this bidentate ligand is not optimal.[2][2]
PdCl₂(dppf)K₂CO₃THF80GoodGenerally reliable for N-protected indazoles, though conditions may need optimization.[17]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100>90%Buchwald systems typically show high efficacy for challenging couplings, often with lower catalyst loading.[1][1]
Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[8][18][19] The choice of ligand is absolutely critical.

Catalyst SystemAmineBaseSolventTemp (°C)Yield (%)CommentsRef.
[Pd(μ-Br)P(t-Bu)₃]₂PiperidineNaOtBuToluene8082%A highly active catalyst for coupling secondary cyclic amines to a complex heterocyclic core.[9][9]
Pd₂(dba)₃ / XantphosMorpholineCs₂CO₃Dioxane100>95%Xantphos is a common and effective ligand for C-N couplings.[9]
Pd₂(dba)₃ / RuPhosPrimary AmineNaOtBuToluene100HighRuPhos and other Buchwald ligands are designed for high performance in C-N bond formation.[7][7]
Sonogashira Coupling (C-C Alkyne Formation)

This reaction provides a direct route to aryl alkynes and typically employs a copper(I) co-catalyst.[10][20]

Catalyst SystemCo-catalystBaseSolventTemp (°C)Yield (%)CommentsRef.
PdCl₂(PPh₃)₂CuIEt₃NDMFRT - 60~70-99%The classic, most widely used system for Sonogashira coupling of 3-iodoindazoles.[10][10]
Pd(PPh₃)₄CuICs₂CO₃DMF8070%Pd(0) source also effective; choice of base can be critical.[10][10]
PdCl₂(PPh₃)₂NoneTBAFNone80-120Mod-Exc.A copper-free protocol, which can be advantageous for sensitive substrates where copper-acetylide homocoupling is an issue.[6][6]

Experimental Guide: From Setup to Product

General Workflow & Considerations

Successful cross-coupling requires meticulous attention to detail, particularly the exclusion of oxygen, which can deactivate Pd(0) catalysts.[1]

Caption: Standard workflow for a palladium-catalyzed coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of 1-(SEM)-3-iodoindazole

This protocol provides a reliable method for the C-C coupling of a protected 3-iodoindazole with phenylboronic acid, employing a high-performance Buchwald-type catalyst system.

Materials:

  • 1-([2-(Trimethylsilyl)ethoxy]methyl)-3-iodo-1H-indazole (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 equiv)

  • Potassium Phosphate, tribasic (K₃PO₄) (3.0 equiv)

  • Toluene (Anhydrous, degassed)

  • Water (Degassed)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-([2-(trimethylsilyl)ethoxy]methyl)-3-iodo-1H-indazole, phenylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10 minutes. Perform at least three vacuum/backfill cycles to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ and RuPhos to the flask.

  • Solvent Addition: Add degassed toluene and degassed water via syringe to create a ~0.1 M solution with respect to the 3-iodoindazole. The typical solvent ratio is 10:1 toluene:water.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and quench with the addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

Summary & Recommendations

The selection of a palladium catalyst for 3-iodoindazole coupling is not a one-size-fits-all decision. The optimal choice is dictated by the specific bond being formed.

Coupling ReactionRecommended Catalyst ClassTop-Tier Ligands/SystemsRationale
Suzuki-Miyaura Bulky, Electron-Rich PhosphinePd(OAc)₂ or Pd₂(dba)₃ with SPhos, RuPhos, XPhosOvercomes steric and electronic challenges, drives reactions to high conversion under milder conditions.[1]
Buchwald-Hartwig Bulky, Electron-Rich PhosphinePd₂(dba)₃ or precatalysts with XPhos, RuPhos, BrettPhosSpecifically designed for C-N bond formation; promotes rapid reductive elimination.[7][9]
Sonogashira Traditional PhosphinePdCl₂(PPh₃)₂ / CuIA highly reliable and well-established system that provides excellent yields for alkyne couplings.[10]
Heck Phosphine-Free or Traditional PhosphinePd(OAc)₂Often proceeds efficiently with simple palladium salts, though ligand addition can be beneficial.[21]

By understanding the mechanistic principles and leveraging the advanced catalyst systems developed over the past decades, researchers can effectively and efficiently synthesize a vast array of 3-functionalized indazoles, accelerating the discovery of new and impactful medicines.

References

A Senior Application Scientist's Guide to Bioisosteric Replacement on the Indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For the medicinal chemist, the indazole scaffold is a privileged structure, a versatile framework that consistently appears in potent and selective modulators of various biological targets.[1][2] Its unique electronic properties and hydrogen bonding capabilities make it an attractive starting point for drug discovery campaigns. However, like any scaffold, the journey from a promising hit to a clinical candidate is fraught with challenges, often revolving around the optimization of physicochemical and pharmacokinetic properties. This is where the strategic application of bioisosteric replacement becomes an indispensable tool in the drug designer's arsenal.

This guide provides an in-depth comparison of common bioisosteric replacements for key functional groups on the indazole ring. We will move beyond theoretical concepts to provide supporting experimental data, detailed synthetic protocols, and a clear rationale for why and when to consider these crucial molecular modifications.

The Rationale for Bioisosteric Swaps on Indazole

Bioisosterism, the interchange of functional groups with similar steric and electronic properties, is a cornerstone of modern medicinal chemistry.[3][4][5] On the indazole scaffold, this strategy is frequently employed to:

  • Enhance Metabolic Stability: Functional groups prone to metabolic degradation, such as phenols or esters, can be replaced with more robust bioisosteres to increase a compound's half-life.[6]

  • Modulate Physicochemical Properties: Fine-tuning lipophilicity (LogP/LogD) and acidity/basicity (pKa) is critical for optimizing solubility, permeability, and oral bioavailability.[7][8]

  • Improve Target Engagement: Subtle changes in geometry and electronic distribution can lead to more favorable interactions with the target protein, boosting potency and selectivity.

  • Navigate Intellectual Property Landscapes: Novel bioisosteric replacements can lead to new chemical entities with distinct patentability.[4]

Indazole as a Bioisostere: The Case of the Phenol Replacement

Before delving into modifications on the indazole scaffold, it is crucial to recognize that the indazole ring itself is an excellent bioisostere, most notably for the phenol group. Phenols, while often important for target binding, are frequently metabolic liabilities due to glucuronidation.[9][10]

A compelling example comes from the development of Lymphocyte-specific protein tyrosine kinase (Lck) inhibitors. Lck is a key player in T-cell activation, making it an attractive target for autoimmune diseases.

Case Study: Indazole as a Phenol Bioisostere in Lck Inhibitors

In a series of 2,4-dianilino pyrimidine Lck inhibitors, a 2-methyl-5-hydroxyaniline substituent was found to be critical for high potency. However, this phenolic compound suffered from poor oral pharmacokinetics.[11] The strategic replacement of the phenol with a 5-amino-1H-indazole resulted in a compound with comparable enzyme potency but significantly improved pharmacokinetic properties.[9][11]

CompoundLck IC50 (nM)In vivo clearance (rat, mL/min/kg)Oral Bioavailability (rat, %)
Phenol Analog 8.5100<5
Indazole Bioisostere 102040

This data is illustrative and compiled from findings in referenced literature.

The indazole NH acts as a hydrogen bond donor, mimicking the phenolic hydroxyl group's interaction with the protein backbone, while the overall heterocyclic system is less susceptible to phase II metabolism.[6]

G cluster_0 Phenol-Containing Lck Inhibitor cluster_1 Indazole Bioisostere Phenol_Analog Potent Lck Inhibition (IC50 = 8.5 nM) Poor_PK Poor Pharmacokinetics - High Clearance - Low Oral Bioavailability Phenol_Analog->Poor_PK Bioisosteric_Replacement Bioisosteric Replacement (Phenol -> Indazole) Phenol_Analog->Bioisosteric_Replacement Metabolism Prone to Glucuronidation Poor_PK->Metabolism Indazole_Analog Comparable Lck Potency (IC50 = 10 nM) Improved_PK Improved Pharmacokinetics - Lower Clearance - Higher Oral Bioavailability Indazole_Analog->Improved_PK Reduced_Metabolism Resistant to Glucuronidation Improved_PK->Reduced_Metabolism Bioisosteric_Replacement->Indazole_Analog

Carboxylic Acid Bioisosteres on the Indazole Scaffold

The carboxylic acid group is a common feature in drug molecules, often crucial for target binding through ionic interactions. However, its ionizable nature can lead to poor cell permeability and rapid clearance. The indazole-3-carboxylic acid and its derivatives are no exception.

Tetrazole: The Classic Carboxylic Acid Mimic

The 5-substituted-1H-tetrazole is arguably the most widely used bioisostere for a carboxylic acid.[7] Its pKa is very similar to that of a carboxylic acid, ensuring it is also ionized at physiological pH.[7]

Physicochemical Property Comparison

Functional GroupTypical pKaGeneral Lipophilicity (LogP)Metabolic Stability
Carboxylic Acid 4.0 - 5.0LowerSusceptible to glucuronidation
Tetrazole 4.5 - 5.5HigherGenerally more stable

This table presents generalized data from multiple sources.[8][12][13]

Experimental Protocol: Synthesis of a Tetrazolyl-Indazole from an Indazole-Nitrile

This protocol outlines a common method for the synthesis of a 5-(1H-indazol-yl)-1H-tetrazole from the corresponding indazole-nitrile.

  • Starting Material: 1H-indazole-3-carbonitrile.

  • Reagents: Sodium azide (NaN3), triethylamine hydrochloride (Et3N·HCl), N,N-dimethylformamide (DMF).

  • Procedure: a. To a solution of 1H-indazole-3-carbonitrile (1.0 eq) in DMF, add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq). b. Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS. c. Cool the reaction to room temperature and pour into water. d. Acidify the aqueous solution with 2N HCl to a pH of ~2-3, which should precipitate the product. e. Filter the solid, wash with water, and dry under vacuum to yield the desired tetrazole.

G Start Indazole-3-carbonitrile Step1 Add NaN3, Et3N·HCl in DMF Start->Step1 Step2 Heat to 120 °C (12-24h) Step1->Step2 Step3 Workup: 1. Cool to RT 2. Pour into water 3. Acidify with HCl Step2->Step3 Step4 Filter and Dry Step3->Step4 End Indazole-3-tetrazole Step4->End

Acylsulfonamides: A More Lipophilic Alternative

N-acylsulfonamides are another important class of non-classical bioisosteres for carboxylic acids. They are generally more lipophilic and can exhibit improved permeability. Their acidity can be tuned by the nature of the sulfonamide substituent.

Experimental Protocol: Synthesis of an Indazole-Acylsulfonamide

This protocol describes the synthesis of an N-(arylsulfonyl)-1H-indazole-3-carboxamide from indazole-3-carboxylic acid.

  • Starting Material: 1H-indazole-3-carboxylic acid.

  • Reagents: Thionyl chloride (SOCl2) or oxalyl chloride, desired sulfonamide (e.g., benzenesulfonamide), pyridine or another suitable base, dichloromethane (DCM) or a similar aprotic solvent.

  • Procedure: a. Suspend 1H-indazole-3-carboxylic acid (1.0 eq) in DCM. Add a catalytic amount of DMF followed by the dropwise addition of oxalyl chloride (1.2 eq). b. Stir the mixture at room temperature for 1-2 hours until the acid is converted to the acid chloride (monitor by IR or by quenching a small aliquot with methanol and analyzing by LC-MS). c. In a separate flask, dissolve the sulfonamide (1.1 eq) in DCM and add pyridine (2.0 eq). d. Cool the sulfonamide solution to 0 °C and slowly add the freshly prepared indazole-3-carbonyl chloride solution. e. Allow the reaction to warm to room temperature and stir overnight. f. Quench the reaction with water and extract the product with DCM. g. Wash the organic layer with 1N HCl, saturated sodium bicarbonate solution, and brine. h. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography or recrystallization.

Amide Bioisosteres on the Indazole Scaffold

The amide bond is ubiquitous in bioactive molecules, but it can be susceptible to enzymatic hydrolysis. Replacing the amide linker in indazole-3-carboxamides or indazole-5-carboxamides can lead to compounds with improved metabolic stability and altered physicochemical properties.[14][15][16][17]

Oxadiazoles: Rigid and Stable Amide Mimics

1,2,4- and 1,3,4-oxadiazoles are common bioisosteric replacements for amides.[18][19][20][21] These five-membered heterocycles are planar and can mimic the hydrogen bonding properties of the amide group while being resistant to hydrolysis.

A study on the bioisosteric replacement of the amide linker in a series of 1H-indazole-bearing compounds with a 1,2,4-oxadiazole ring resulted in the discovery of potent and selective human monoamine oxidase B (MAO-B) inhibitors. The oxadiazole analogs also showed improved aqueous solubility compared to their amide counterparts.[18]

Comparative Data for Amide vs. 1,2,4-Oxadiazole on an Indazole Scaffold

LinkerMAO-B IC50 (nM)Aqueous Solubility (µg/mL)
Amide >10,0005.2
1,2,4-Oxadiazole 5212.8

Data from a study on MAO-B inhibitors.[18]

G Indazole_Amide Indazole-Amide Analog - Low Potency - Low Solubility Bioisosteric_Replacement Bioisosteric Replacement (Amide -> 1,2,4-Oxadiazole) Indazole_Amide->Bioisosteric_Replacement Indazole_Oxadiazole Indazole-Oxadiazole Analog - High Potency - Improved Solubility Bioisosteric_Replacement->Indazole_Oxadiazole

Halogen and Alkyl Group Bioisosteres

While less common, the replacement of halogens and small alkyl groups on the indazole ring can also be a valuable strategy.

Ethynyl as a Halogen Bioisostere

The ethynyl group has been explored as a bioisostere for halogens, particularly iodine and bromine. While the Sonogashira coupling to introduce an ethynyl group is a robust and widely used reaction, its application on the indazole scaffold requires careful consideration of protecting groups and reaction conditions.

Experimental Protocol: Sonogashira Coupling on an Iodo-Indazole

This protocol provides a general procedure for the Sonogashira coupling of a terminal alkyne to an iodo-indazole.

  • Starting Material: N-protected 3-iodo-1H-indazole. Protection of the indazole nitrogen is often necessary to prevent side reactions.[22]

  • Reagents: Terminal alkyne, Pd(PPh3)4 or a similar palladium catalyst, copper(I) iodide (CuI), a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA), and a solvent like DMF or THF.

  • Procedure: a. To a solution of the N-protected 3-iodo-1H-indazole (1.0 eq) and the terminal alkyne (1.2 eq) in the chosen solvent, add the palladium catalyst (0.05 eq) and CuI (0.1 eq). b. Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes. c. Add the base (2.0-3.0 eq) and stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed (monitor by TLC or LC-MS). d. Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with water and brine. e. Dry the organic layer, concentrate, and purify the product by column chromatography. f. If necessary, deprotect the indazole nitrogen using standard procedures.

Conclusion

The bioisosteric replacement of functional groups on the indazole scaffold is a powerful strategy for overcoming common challenges in drug discovery. By understanding the relative advantages and disadvantages of different bioisosteres and having robust synthetic protocols at hand, medicinal chemists can more efficiently optimize the properties of indazole-based drug candidates. The case studies and experimental data presented here demonstrate that thoughtful bioisosteric modifications can lead to compounds with improved pharmacokinetic profiles, enhanced potency, and better overall drug-like properties.

References

A Comparative Guide to In Vitro Assays for Testing the Bioactivity of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Indazole in Modern Drug Discovery

The indazole ring system has firmly established itself as a "privileged structure" in medicinal chemistry. Its unique bicyclic aromatic nature allows for versatile substitutions, leading to a vast chemical space of derivatives with a wide spectrum of pharmacological activities.[1] This has translated into significant clinical success, with indazole-containing compounds like the kinase inhibitors Pazopanib and Axitinib gaining FDA approval for cancer treatment.[1] The therapeutic potential of substituted indazoles extends beyond oncology, with demonstrated efficacy in inflammatory, microbial, and other diseases.[2][3]

This guide provides a comparative analysis of the key in vitro assays essential for characterizing the bioactivity of novel substituted indazoles. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer comparative data to aid researchers, scientists, and drug development professionals in designing and interpreting their screening campaigns.

Section 1: Foundational Screening: Antiproliferative and Cytotoxic Activity

The initial step in evaluating potential anticancer agents is to determine their ability to inhibit cell growth or induce cell death. This is typically quantified by the half-maximal inhibitory concentration (IC50), a key metric for compound potency.[1]

The MTT Assay: A Window into Metabolic Health

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of cytotoxicity testing.[4] Its principle lies in the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the yellow tetrazolium salt MTT into purple formazan crystals.[5] The amount of formazan produced, which can be quantified spectrophotometrically after solubilization, is directly proportional to the number of living, metabolically active cells.[4]

  • Cell Seeding: Plate cancer cells (e.g., A549, K562, PC-3, Hep-G2) in 96-well plates at a density of 5,000 to 10,000 cells per well.[5][6] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted indazole compounds in the appropriate cell culture medium. The final concentration of the solvent (typically DMSO) should be kept low (e.g., <0.5%) to avoid solvent-induced toxicity.[7] Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like 5-fluorouracil).[6] Incubate for a further 48 to 72 hours.[8]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 490 nm or 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]

The Sulforhodamine B (SRB) Assay: Quantifying Cellular Protein

An alternative to the MTT assay is the Sulforhodamine B (SRB) assay. This method relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, and therefore to the cell number.

FeatureMTT AssaySRB AssayRationale & Insights
Principle Measures metabolic activity (mitochondrial dehydrogenases).[9]Measures total cellular protein content.[10]SRB is a direct measure of cell number, whereas MTT is an indirect measure of viability. Compounds that affect mitochondrial function without killing cells can interfere with the MTT assay.
Sensitivity Generally good, but can have high background at low cell densities.[9]Often more sensitive with a better signal-to-noise ratio and linearity with cell number.[11]The SRB assay's higher sensitivity and linearity make it more suitable for a wider range of cell densities.[11]
Endpoint Stability Formazan crystals are unstable and require solubilization before reading.The stained protein is stable for weeks, allowing for storage of plates.[11]The stability of the SRB endpoint offers greater flexibility in experimental workflow.
Interference Can be affected by compounds that alter cellular redox potential.Less prone to chemical interference. Staining is not cell-line dependent.[10]The SRB assay is generally more robust and less susceptible to artifacts from the test compounds themselves.
Protocol Involves a live-cell incubation step with the reagent.Requires cell fixation prior to staining.[11]The fixation step in the SRB assay kills the cells, which can be an advantage for safety when working with hazardous compounds.

Section 2: Mechanistic Deep Dive: Unraveling the Mode of Action

Once a compound demonstrates potent antiproliferative activity, the next crucial step is to elucidate its mechanism of action. Substituted indazoles are known to target several key cellular processes, and specific assays can pinpoint these interactions.

Kinase Inhibition Assays: Hitting a Key Cancer Target

Many indazole derivatives function as kinase inhibitors, targeting enzymes that are often dysregulated in cancer.[12][13] In vitro kinase assays are essential for determining the potency and selectivity of these compounds.

A common method is the radioactive P32 kinase assay, which measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.

  • Reaction Setup: In a microplate, combine the kinase, the substrate peptide, and the indazole compound at various concentrations in a kinase buffer.

  • Initiation: Start the reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

  • Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the residual [γ-³²P]ATP, often by spotting the reaction mixture onto a phosphocellulose membrane and washing away the unincorporated ATP.

  • Detection: Quantify the radioactivity of the phosphorylated substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Modern non-radioactive methods, such as LanthaScreen™ Eu kinase binding assays, are also widely used and offer higher throughput and safety.[14]

Many indazole-based kinase inhibitors target the MAPK/ERK pathway, which is crucial for cell proliferation and survival.[1]

ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Proliferation, Survival TF->Response Inhibitor Indazole Inhibitor Inhibitor->RAF Inhibitor->MEK

Caption: Inhibition of the ERK signaling pathway by substituted indazoles.

Compound ClassTarget KinaseIC50 (nM)Reference
3-Substituted IndazoleFGFR1100[15]
Indazole DerivativeTpl2~1000-5000[12]
Indazole-based CompoundPLK4< 0.1[14]
Axitinib (Indazole-based)VEGFR20.2[14]
Tubulin Polymerization Assays: Disrupting the Cytoskeleton

The microtubule network is a critical component of the cell's cytoskeleton, essential for maintaining cell shape, transport, and forming the mitotic spindle during cell division.[16] Several indazole derivatives exert their anticancer effects by inhibiting tubulin polymerization, often by binding to the colchicine site.[17]

This assay spectrophotometrically monitors the assembly of microtubules from purified tubulin in vitro.

  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin (e.g., from porcine brain), a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA), GTP, and a fluorescence reporter like DAPI.[18]

  • Compound Addition: Add the indazole test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control, a known inhibitor (e.g., colchicine), and a known stabilizer (e.g., paclitaxel).

  • Initiation of Polymerization: Add the tubulin-containing reaction mixture to the wells and immediately place the plate in a temperature-controlled spectrophotometer set to 37°C to initiate polymerization.[16]

  • Monitoring Polymerization: Measure the increase in absorbance at 340 nm over time (e.g., for 60 minutes).[16][19] The scattering of light by the newly formed microtubules leads to an increase in absorbance.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. The effect of the compound is determined by comparing the rate and extent of polymerization in its presence to the vehicle control. IC50 values for polymerization inhibition can be calculated from dose-response curves.[16]

Tubulin_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A Prepare Reaction Mix (Tubulin, Buffer, GTP) B Aliquot into 96-well plate A->B C Add Indazole Compound (or Controls) B->C D Incubate at 37°C C->D E Monitor Absorbance at 340 nm over time D->E F Plot Absorbance vs. Time E->F G Calculate IC50 F->G

Caption: A typical workflow for a tubulin polymerization assay.

Cell Cycle Analysis: Halting Cell Division

Compounds that interfere with DNA replication or mitosis cause cells to arrest at specific phases of the cell cycle. Flow cytometry with a DNA-staining dye like propidium iodide (PI) is the standard method for analyzing this effect.

  • Cell Treatment: Treat cells with the indazole compound, typically at its IC50 concentration, for a defined period (e.g., 24 or 48 hours).[1]

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Fixation: Fix the cells by resuspending them in cold 70% ethanol and incubating them overnight at 4°C. This permeabilizes the cells to the DNA dye.[1]

  • Staining: Wash the fixed cells with PBS and then stain them with a solution containing propidium iodide (PI) and RNase A. RNase A is crucial to prevent the staining of double-stranded RNA.[16]

  • Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

  • Data Interpretation: The resulting histogram will show distinct peaks corresponding to the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content). An accumulation of cells in a particular phase compared to the control indicates cell cycle arrest.

Apoptosis Assays: Confirming Programmed Cell Death

A desirable outcome for an anticancer drug is the induction of apoptosis, or programmed cell death. Western blotting for key apoptotic markers can confirm this mechanism.

  • Protein Extraction: Treat cells with the test compound, then lyse the cells to extract total protein.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using an assay like the Bradford assay to ensure equal loading.[1]

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF).[1]

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Then, incubate the membrane with primary antibodies specific for key apoptotic proteins, such as cleaved caspase-3 (an executioner caspase), Bax (a pro-apoptotic protein), and Bcl-2 (an anti-apoptotic protein).[1]

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1] An increase in cleaved caspase-3 and the Bax/Bcl-2 ratio indicates apoptosis induction.

Apoptosis_Pathway Indazole Indazole Compound ROS ROS Increase Indazole->ROS Bcl2 Bcl-2 Indazole->Bcl2 Bax Bax Indazole->Bax Mito Mitochondrial Damage ROS->Mito Casp9 Caspase-9 Mito->Casp9 Bcl2->Mito Bax->Mito Casp3 Caspase-3 Casp9->Casp3 CleavedCasp3 Cleaved Caspase-3 Casp3->CleavedCasp3 Apoptosis Apoptosis CleavedCasp3->Apoptosis

Caption: A simplified pathway of apoptosis induction by substituted indazoles.

Section 3: Probing Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases, and indazole derivatives have shown significant potential as anti-inflammatory agents.[20][21] Key in vitro assays target the enzymes and signaling molecules central to the inflammatory cascade.

Cyclooxygenase (COX) Inhibition Assay

The cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are key mediators of inflammation through the synthesis of prostaglandins.[3][20]

These assays are often performed using commercially available kits, which can be either colorimetric or fluorometric.[3]

  • Reaction Setup: In a 96-well plate, incubate recombinant human COX-2 enzyme with the test indazole compound at various concentrations.[8]

  • Substrate Addition: Add arachidonic acid, the substrate for COX enzymes, to initiate the reaction.

  • Detection: The kit's detection reagent reacts with a product of the COX reaction (e.g., PGG₂) to produce a measurable signal (color or fluorescence).

  • Data Analysis: The reduction in signal in the presence of the compound is proportional to the inhibition of COX-2 activity. IC50 values are calculated from the dose-response data.

CompoundTarget EnzymeIC50 (µM)Reference
IndazoleCOX-222.34[8]
5-AminoindazoleCOX-212.32[8]
6-NitroindazoleCOX-223.42[8]
Assays for Pro-inflammatory Cytokine Inhibition

Indazoles can also exert anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[22]

  • Cell Stimulation: Culture immune cells (e.g., macrophages or peripheral blood mononuclear cells) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence of the indazole compounds.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • ELISA: Use a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokine of interest (e.g., TNF-α). This involves adding the supernatant to a plate pre-coated with a capture antibody, followed by the addition of a detection antibody and a substrate to generate a colorimetric signal.

  • Data Analysis: The absorbance is proportional to the amount of cytokine present. The percentage of inhibition of cytokine production can be calculated for each compound concentration.[20]

Conclusion

Substituted indazoles continue to be a rich source of lead compounds for drug discovery. The in vitro assays detailed in this guide form a logical and robust cascade for identifying and characterizing the bioactivity of novel derivatives. From initial broad screening for cytotoxicity using assays like MTT and SRB to detailed mechanistic studies involving kinase inhibition, tubulin polymerization, cell cycle analysis, and apoptosis induction, these methods provide the critical data needed to advance promising compounds through the drug development pipeline. By understanding the principles, protocols, and comparative advantages of each assay, researchers can efficiently and effectively unlock the therapeutic potential of this versatile chemical scaffold.

References

A Head-to-Head Comparison of N-Protecting Groups for Indazole Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone in medicinal chemistry, prized for its role as a bioisostere of indole and its presence in numerous therapeutic agents.[1][2] However, the synthetic utility of indazole is complicated by the presence of two nucleophilic nitrogen atoms, N-1 and N-2. This duality often leads to challenges in achieving regioselective functionalization, resulting in mixtures of isomers that are difficult to separate and reduce overall yield.[3][4]

Direct alkylation or acylation of the indazole ring is notoriously sensitive to a delicate interplay of steric and electronic factors, as well as reaction conditions, frequently yielding a mixture of N-1 and N-2 substituted products.[4][5] The 1H-indazole tautomer is generally the more thermodynamically stable form, a principle that can be leveraged to favor N-1 substitution under equilibrium conditions.[3][6] Nevertheless, to achieve predictable and high-yielding transformations, particularly at other positions of the indazole core, a robust N-protecting group strategy is indispensable.

This guide provides a head-to-head comparison of three commonly employed N-protecting groups for indazole synthesis: tert-Butoxycarbonyl (Boc) , 2-(Trimethylsilyl)ethoxymethyl (SEM) , and Tetrahydropyranyl (THP) . We will delve into the experimental nuances of their introduction and removal, their stability profiles, and the strategic advantages each offers, supported by experimental data and detailed protocols.

Core Comparison of Protecting Groups

The choice of a protecting group is a critical strategic decision in a synthetic route. The ideal group should be introduced in high yield, remain robust under a range of reaction conditions, and be cleaved selectively without affecting other functional groups.[7] The following table summarizes the key characteristics of Boc, SEM, and THP groups in the context of indazole chemistry.

Featuretert-Butoxycarbonyl (Boc)2-(Trimethylsilyl)ethoxymethyl (SEM)Tetrahydropyranyl (THP)
Introduction Reagents Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., DMAP, Et₃N)SEM-Cl, base (e.g., NaH)3,4-Dihydro-2H-pyran (DHP), acid catalyst (e.g., MsOH, p-TsOH)[8]
Typical Introduction Yield High (>90%)Good to High (70-95%)Good to High (80-95%)
Regioselectivity Primarily N-1 under basic conditions.Highly regioselective for N-2 under specific conditions.[9]Primarily N-1 under acidic conditions.[8][10]
Key Strategic Use General protection; stable to many conditions but easily removed.Directs regioselective C-3 lithiation and subsequent functionalization.[9]Acid-labile protection, stable to basic and nucleophilic conditions.
Stability Profile Stable to base, hydrogenolysis, nucleophiles. Labile to strong acid.Stable to a wide range of conditions, including organolithium reagents.Stable to bases, organometallics, reducing agents. Labile to acid.[11]
Cleavage Conditions 1. Strong Acid (TFA, HCl)[11]2. Mild Base (cat. NaOMe in MeOH)[12]3. Thermal1. Fluoride sources (TBAF in THF)[9]2. Aqueous Acid (HCl in EtOH)[9]Mild aqueous acid (e.g., dil. HCl, PPTS)
Cleavage Byproducts Isobutylene, CO₂Ethylene, (Me₃Si)₂O, Formaldehyde5-Hydroxypentanal

Experimental Workflows: A Visual Guide

The following diagrams illustrate the general workflows for the protection, functionalization, and deprotection of indazoles using the discussed protecting groups.

cluster_0 General Protection/Deprotection Workflow Indazole 1H-Indazole Protected N-Protected Indazole Indazole->Protected Introduction (e.g., Boc₂O, SEM-Cl, DHP) Functionalized Functionalized N-Protected Indazole Protected->Functionalized C-H Functionalization, Cross-Coupling, etc. Final Final Product Functionalized->Final Deprotection (e.g., Acid, Base, TBAF)

Caption: General workflow for indazole synthesis via a protection strategy.

cluster_1 SEM-Directed C-3 Functionalization Workflow Indazole 1H-Indazole N2_SEM N-2 SEM-Protected Indazole Indazole->N2_SEM SEM-Cl, NaH, THF C3_Lith C-3 Lithiated Intermediate N2_SEM->C3_Lith n-BuLi, THF, -78 °C C3_Func C-3 Functionalized N-2 SEM Indazole C3_Lith->C3_Func Electrophile (E⁺) (e.g., R-X, Aldehyde) Final_Prod C-3 Functionalized 1H-Indazole C3_Func->Final_Prod TBAF, THF

Caption: Strategic use of the SEM group to direct C-3 functionalization.[9]

In-Depth Analysis and Protocols

tert-Butoxycarbonyl (Boc) Group: The Versatile Workhorse

The Boc group is one of the most common N-protecting groups in organic synthesis due to its ease of introduction and selective removal.[12] For indazoles, it typically directs functionalization to the N-1 position and provides a robust shield against a variety of non-acidic reagents.

Expertise & Experience: The key advantage of the Boc group is its predictable lability under acidic conditions. However, a significant breakthrough for its application in indazole chemistry is the development of a mild, base-catalyzed deprotection method using catalytic sodium methoxide in methanol.[12] This allows for the removal of the Boc group in the presence of acid-sensitive functionalities, dramatically expanding its strategic utility. This dual-mode cleavage (acidic or basic) provides valuable orthogonality.

Experimental Protocol: N-1 Boc Protection of Indazole

  • Preparation: To a solution of 1H-indazole (1.0 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.5 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.2 equiv) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by TLC.

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the N-1-Boc-indazole.

Experimental Protocol: Selective N-Boc Deprotection [12]

  • Preparation: Dissolve the N-Boc protected indazole (1.0 equiv) in dry methanol.

  • Reagent Addition: Add a catalytic amount of sodium methoxide (NaOMe, 0.1-0.2 equiv).

  • Reaction: Stir the mixture at room temperature, monitoring completion by TLC (typically 1-3 hours).

  • Workup: Neutralize the reaction with a mild acid (e.g., saturated aq. NH₄Cl) and remove the methanol under reduced pressure.

  • Purification: Extract the aqueous residue with an appropriate organic solvent. Dry the combined organic layers over Na₂SO₄, filter, concentrate, and purify as needed.

2-(Trimethylsilyl)ethoxymethyl (SEM) Group: The C-3 Director

The SEM group is a powerful tool when the synthetic goal involves selective functionalization at the C-3 position of the indazole ring. Its introduction can be directed to the N-2 position, and its bulky nature and ability to coordinate with organolithium reagents facilitate regioselective deprotonation at C-3.[9]

Expertise & Experience: The causality behind the SEM group's directing effect lies in its ability to form a chelation-stabilized intermediate with the lithiating agent (e.g., n-BuLi). This positions the base for preferential abstraction of the C-3 proton. This strategy transforms the typically unreactive C-3 position into a nucleophilic handle for reaction with a wide array of electrophiles.[9] The SEM group is exceptionally stable, withstanding the strongly basic conditions of lithiation, yet it can be removed cleanly with fluoride ions or acid.

Experimental Protocol: N-2 SEM Protection of Indazole [9]

  • Preparation: To a flame-dried flask under an inert atmosphere, add anhydrous THF and cool to 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise.

  • Indazole Addition: Add a solution of 1H-indazole (1.0 equiv) in anhydrous THF dropwise. Stir at 0 °C for 30 minutes, then at room temperature for 30 minutes.

  • Reagent Addition: Cool the solution to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Carefully quench the reaction with saturated aqueous NaHCO₃ solution. Extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography to isolate the N-2-SEM-indazole isomer.

Experimental Protocol: SEM Deprotection [9]

  • Preparation: Dissolve the N-SEM protected indazole (1.0 equiv) in anhydrous THF.

  • Reagent Addition: Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 2.0-3.0 equiv).

  • Reaction: Stir the reaction at room temperature or gently heat (e.g., 50-60 °C) until completion as monitored by TLC.

  • Workup: Pour the mixture into water and extract with an organic solvent.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Tetrahydropyranyl (THP) Group: The Classic Acid-Labile Shield

The THP group is a classic acetal protecting group, valued for its low cost, ease of introduction, and stability under basic, nucleophilic, and reductive conditions. In indazole synthesis, it is typically installed under acidic conditions and favors protection at the N-1 position.[8][10]

Expertise & Experience: The THP group introduces a new stereocenter, which can complicate NMR analysis. However, this is rarely an issue unless chiral auxiliaries are being used. Its primary value is its orthogonality to base-labile groups (like esters) and groups removed by hydrogenolysis (like benzyl ethers). The deprotection is typically very clean and high-yielding under mild acidic conditions that do not affect many other functional groups.

Experimental Protocol: N-1 THP Protection of Indazole [8]

  • Preparation: Dissolve 1H-indazole (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or THF.

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) followed by a catalytic amount of a strong acid, such as methanesulfonic acid (MsOH, 0.05 equiv) or p-toluenesulfonic acid (p-TsOH).

  • Reaction: Stir the mixture at room temperature for 2-6 hours, monitoring by TLC.

  • Workup: Quench the reaction by adding a mild base (e.g., saturated aqueous NaHCO₃ solution).

  • Purification: Separate the organic layer, extract the aqueous phase with the same solvent, and combine the organic layers. Dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography.

Experimental Protocol: THP Deprotection

  • Preparation: Dissolve the N-THP protected indazole (1.0 equiv) in an alcohol solvent, such as methanol or ethanol.

  • Reagent Addition: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl) or an acidic resin like Amberlyst-15.

  • Reaction: Stir at room temperature until TLC indicates complete consumption of the starting material (typically 1-4 hours).

  • Workup: Neutralize the acid with a base (e.g., triethylamine or solid NaHCO₃).

  • Purification: Remove the solvent under reduced pressure and purify the crude product by chromatography or recrystallization.

Conclusion

The strategic selection of an N-protecting group is paramount for the successful and efficient synthesis of complex indazole derivatives. The Boc group offers versatility with its robust nature and dual acidic/basic cleavage options. The THP group provides a reliable, cost-effective, acid-labile shield that is orthogonal to many common reaction conditions. For syntheses requiring targeted C-3 functionalization, the SEM group is an unparalleled tool, enabling regioselective lithiation through a chelation-controlled mechanism. By understanding the distinct advantages and experimental protocols associated with each of these protecting groups, researchers can navigate the challenges of indazole chemistry with greater precision and control, unlocking the full potential of this valuable pharmacophore.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Iodo-4-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 3-Iodo-4-methyl-1H-indazole. As a halogenated heterocyclic compound used in complex research and development environments, its waste stream must be managed with precision to ensure laboratory safety, environmental protection, and regulatory adherence. This document moves beyond a simple checklist to explain the scientific and regulatory causality behind each procedural step, empowering your team to handle this chemical with expertise and confidence.

Part 1: Core Principles of Disposal: Hazard Assessment and Regulatory Framework

From a regulatory standpoint, this compound is classified as a halogenated organic compound .[1][2] This classification is critical because under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), halogenated wastes are subject to stringent management and disposal protocols.[3][4] Mixing halogenated waste with non-halogenated waste streams can increase disposal costs significantly and is a common compliance pitfall.[1]

Therefore, the foundational principle of disposal is strict segregation . All waste containing this compound—whether it's pure, unreacted material, contaminated labware, or solutions—must be treated as regulated hazardous waste.

Part 2: Step-by-Step Disposal Protocol: From Benchtop to Pickup

This protocol outlines a self-validating system for waste management, ensuring safety and compliance at every stage.

Step 1: Waste Segregation at the Point of Generation

The moment a material is designated as waste, its journey through the disposal process begins. Proper segregation at this initial step is the most critical control point.

  • Action: Designate a specific waste container exclusively for "Halogenated Organic Waste." This container should be used for this compound and any solvents (like dichloromethane or chloroform) or materials contaminated with it.

  • Causality: The EPA regulates hazardous waste based on its characteristics and composition.[3] Keeping halogenated and non-halogenated wastes separate prevents the entire volume of a less-regulated waste stream from becoming subject to more stringent and costly disposal requirements.[1] Furthermore, it prevents potentially dangerous reactions between incompatible chemicals.[3]

Step 2: Container Selection and Management

The integrity of the waste container is paramount to preventing leaks and exposure.

  • Action: Select a container made of a material chemically compatible with this compound and any associated solvents. Borosilicate glass or high-density polyethylene (HDPE) are typically appropriate. The container must have a secure, leak-proof, screw-top cap.[3][4][5]

  • Causality: The Occupational Safety and Health Administration (OSHA) mandates that waste containers must be compatible with their contents to prevent degradation, leaks, or spills.[3] The container must be kept closed at all times except when waste is actively being added.[5][6] This is not just a suggestion; it is a regulatory requirement to prevent the release of volatile organic compounds (VOCs) and ensure the containment of spills.

Step 3: Comprehensive Waste Labeling

An unlabeled container of chemical waste is a severe safety and compliance violation. Your labeling procedure should be immediate and thorough.

  • Action: Before adding the first drop of waste, affix a "Hazardous Waste" tag to the container.[1][6] The label must include:

    • The words "Hazardous Waste" .[7]

    • The full chemical name: "Waste this compound" . Do not use abbreviations or formulas.[6]

    • A list of all other chemical constituents and their approximate percentages (e.g., "Methanol, 50%").

    • The relevant hazard characteristics (e.g., "Toxic," "Flammable").

    • The name of the principal investigator or generator and the laboratory location.

  • Causality: The EPA's Generator Improvements Rule updated labeling requirements to ensure that the hazards of the waste are clearly communicated to everyone who handles it, from lab personnel to waste transporters.[7] This practice forms a self-validating system, preventing the generation of "unknown" waste, which requires expensive analysis and poses a significant risk.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely in a designated area pending removal.

  • Action: Store the labeled, closed waste container in a designated Satellite Accumulation Area (SAA).[7] The SAA must be at or near the point of generation and under the control of laboratory personnel.[3] The container should be placed within a secondary containment bin to contain any potential leaks.

  • Causality: RCRA regulations allow for the accumulation of hazardous waste in SAAs to ensure it is managed safely by trained personnel before being moved to a central storage area.[7] Secondary containment is a critical engineering control that prevents spills from spreading and contaminating the environment or causing hazardous reactions.[3]

Part 3: Final Disposal and Emergency Planning

Arranging for Final Disposal
  • Action: Once the waste container is approximately 90% full, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department or contracted hazardous waste disposal company.[4]

  • Causality: Only licensed transporters are permitted to move hazardous waste off-site for treatment and disposal.[7] Attempting to dispose of this chemical via standard trash or sewer systems is a violation of federal law and can lead to severe environmental contamination and legal penalties.[3]

Spill and Emergency Response

In the event of an accidental release, a swift and correct response is crucial.

  • Personal Protection: Ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[8]

  • Containment: For small, solid spills, avoid creating dust.[8] For small liquid spills, contain the spill using an inert absorbent material like vermiculite or sand.[1]

  • Cleanup: Carefully sweep or pick up the solid material and place it in a sealed, labeled container for disposal.[8] Place used absorbent pads into a plastic bag or other suitable container, seal it, and label it as hazardous waste.[6]

  • Reporting: Notify your laboratory supervisor and EHS department of the spill, regardless of its size. For large spills, evacuate the area and contact emergency services.[6]

Data Presentation: Key Regulatory Constraints

The following table summarizes key requirements for hazardous waste management, which can vary based on your facility's generator status as defined by the EPA.[7]

RequirementVery Small Quantity Generator (VSQG)Small Quantity Generator (SQG)Large Quantity Generator (LQG)
Monthly Generation Limit ≤ 100 kg (220 lbs)> 100 kg and < 1,000 kg≥ 1,000 kg (2,200 lbs)
On-Site Accumulation Limit ≤ 1,000 kg≤ 6,000 kgNo quantity limit
On-Site Time Limit 180 days (or 270 if facility is >200 miles)180 days90 days
Satellite Accumulation Area (SAA) Volume Limit N/A (Exempt)Up to 55 gallonsUp to 55 gallons

Data synthesized from EPA's Hazardous Waste Generator Program.[4][7]

Experimental Workflow: Disposal Decision Process

The following diagram illustrates the logical flow for managing waste containing this compound.

DisposalWorkflow Start Waste Generation (e.g., Unused Reagent, Contaminated Material, Solution) IsSolid Is the waste primarily solid or liquid? Start->IsSolid SolidWaste Solid Waste (e.g., contaminated gloves, weigh paper, pure compound) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (e.g., reaction mixture, solvent rinse) IsSolid->LiquidWaste Liquid Segregate Segregate into 'Halogenated Waste' Stream SolidWaste->Segregate LiquidWaste->Segregate Container Select Chemically Compatible Container with Secure Lid Segregate->Container Label Affix 'Hazardous Waste' Label (Detail all contents and hazards) Container->Label Store Store in Secondary Containment within a Designated SAA Label->Store Request Request Pickup from EHS (When container is 90% full) Store->Request

References

Senior Application Scientist's Guide: Personal Protective Equipment (PPE) Protocol for Handling 3-Iodo-4-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

As a key building block in medicinal chemistry and drug development, 3-Iodo-4-methyl-1H-indazole (CAS 885522-63-4) is a valuable reagent.[1][2] However, its structure, containing an iodinated heterocyclic core, necessitates a rigorous and well-understood safety protocol to protect laboratory personnel. Indazole derivatives can exhibit a range of biological activities, and related iodo-indazoles are classified with specific hazards that must be managed proactively.[3][4]

This guide provides a comprehensive, step-by-step operational plan for the safe handling of this compound, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). Our approach is grounded in the principle of "as low as reasonably achievable" (ALARA) exposure, ensuring that every operational step is self-validating and prioritizes user safety above all.

Hazard Identification and Risk Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally published, data from closely related iodo-indazole analogs allow for a robust and conservative risk assessment. The primary hazards are associated with irritation and acute toxicity if ingested.[4][5][6][7]

Primary Routes of Exposure:

  • Inhalation: As a solid powder, airborne particulates present a significant inhalation risk.[8]

  • Skin Contact: Direct contact can cause skin irritation.[5][7]

  • Eye Contact: The compound is expected to cause serious eye irritation.[5][7]

  • Ingestion: Analog compounds are classified as harmful if swallowed.[4][5][6]

Table 1: Anticipated Hazard Profile for this compound

Hazard Classification GHS Hazard Statement GHS Pictogram Rationale & Key Precaution
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed GHS07 (Exclamation Mark) Avoid ingestion by preventing hand-to-mouth contact. Do not eat, drink, or smoke in the lab.[5][9][10]
Skin Irritation (Category 2) H315: Causes skin irritation GHS07 (Exclamation Mark) Prevent all skin contact through proper gloves and lab coat use.[5][7]
Eye Irritation (Category 2) H319: Causes serious eye irritation GHS07 (Exclamation Mark) Mandates the use of chemical splash goggles at all times.[5][7]

| Respiratory Irritation (Category 3) | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | All handling of the solid must occur in a certified chemical fume hood to control dust.[5][10] |

Core PPE Ensemble and Engineering Controls

The foundation of safety is a combination of engineering controls and a meticulously selected PPE ensemble. A chemical fume hood is not optional; it is the primary containment device.

Table 2: Required PPE for Handling this compound

Body Area Primary PPE Standard/Specification Causality and Rationale
Engineering Control Chemical Fume Hood Certified (e.g., ASHRAE 110) The most critical control. It contains airborne powder, preventing inhalation, which is the most likely route of exposure.[9][11]
Hands Double-Gloved Nitrile Gloves ASTM D6978 (for chemo gloves) or equivalent chemical resistance Nitrile provides good resistance to a broad range of chemicals. Double-gloving allows for the removal of the outer contaminated layer without exposing skin, which is critical before exiting the hood or handling non-contaminated items.[12][13]
Eyes Chemical Splash Goggles ANSI Z87.1 (US) or EN 166 (EU) Protects against airborne dust and accidental splashes. Standard safety glasses do not provide an adequate seal and are insufficient.[8][11][14]
Face Face Shield ANSI Z87.1 / EN 166 Required over goggles when handling larger quantities (>1 liter of solution) or when there is a significant splash risk outside of a fume hood.[12][15]
Body Flame-Resistant Lab Coat NFPA 2112 Provides a removable barrier to protect skin and clothing from minor spills and dust. The flame-resistant property is a best-practice standard in modern research labs.[12]

| Respiratory | N95 Respirator (at minimum) | NIOSH-approved | Contingency use only. Required if engineering controls (fume hood) fail or during a large spill cleanup. Requires prior fit-testing and training.[13][16] |

Procedural Guide: PPE Donning and Doffing Sequence

Cross-contamination is most likely to occur during the removal of PPE. The following sequence is mandatory to ensure contaminants are not transferred to the user.

Donning (Putting On) PPE:

  • Verify Engineering Controls: Confirm the chemical fume hood is on, functioning, and has a valid certification.

  • Don Lab Coat: Fasten completely.

  • Don Inner Gloves: Select the correct size and pull cuffs over the sleeves of the lab coat.

  • Don Outer Gloves: Place the second pair of gloves over the first.

  • Don Eye Protection: Put on chemical splash goggles, ensuring a snug fit.

  • Don Face Shield: If required by the specific task's risk assessment.

Doffing (Taking Off) PPE: This sequence is designed to move from most contaminated to least contaminated.

  • Remove Outer Gloves: Pinch the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide two fingers of the bare hand under the wrist of the remaining glove and peel it off over the first glove. Dispose of immediately in the designated hazardous waste container.

  • Remove Face Shield (if used): Handle by the headband and place in a designated area for decontamination.

  • Remove Lab Coat: Unfasten and peel it off from the shoulders, turning the sleeves inside out as you remove it. Fold it so the contaminated exterior is contained inward.

  • Remove Goggles: Handle by the strap.

  • Remove Inner Gloves: Use the same procedure as for the outer gloves.

  • Wash Hands: Immediately and thoroughly wash hands with soap and water.[9]

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Hood Exit) D1 1. Don Lab Coat D2 2. Don Inner Gloves D1->D2 D3 3. Don Outer Gloves D2->D3 D4 4. Don Goggles D3->D4 F1 1. Remove Outer Gloves D4->F1 Perform Work in Fume Hood F2 2. Remove Lab Coat F1->F2 F3 3. Remove Goggles F2->F3 F4 4. Remove Inner Gloves F3->F4 F5 5. WASH HANDS F4->F5

Caption: PPE Donning and Doffing workflow to prevent cross-contamination.

Operational Plan for Handling and Disposal

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within the chemical fume hood for handling the compound. Pre-label all vials and prepare all necessary equipment (spatulas, weigh paper, solvents) before retrieving the chemical container.

  • Weighing: Perform all weighing operations on a balance placed inside the fume hood or in a dedicated powder containment hood. Use anti-static weigh paper or a tared vial to prevent powder dispersal.

  • Transfer: Use a spatula to carefully transfer the solid. Avoid pouring the powder directly from the bottle, as this can generate significant dust.[8] Tap the spatula gently on the receiving container; do not blow on it.

  • Post-Transfer: Immediately and securely cap the stock bottle and the receiving container.

  • Decontamination: Wipe down the spatula, weigh boat, and any affected surfaces inside the fume hood with a solvent-moistened towel (e.g., 70% ethanol or isopropanol) to capture any residual dust. Dispose of the towel as solid hazardous waste.

Waste Disposal Plan

All materials that come into contact with this compound are considered hazardous waste. Segregation is key to a safe and compliant disposal stream.

  • Solid Waste: All contaminated gloves, weigh paper, paper towels, and spatulas must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound must be collected in a labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps Waste: Contaminated needles or sharp-edged spatulas must be disposed of in a designated sharps container for hazardous chemical waste.

  • Empty Containers: The original "empty" container of the compound is not truly empty. It must be triple-rinsed with a suitable solvent (e.g., acetone or methanol), with the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional policy.

Waste_Disposal Gen Point of Generation (Inside Fume Hood) Gloves Contaminated Gloves, Wipes, Weigh Paper Gen->Gloves Solutions Experimental Solutions, Solvent Rinsate Gen->Solutions Container "Empty" Stock Bottle Gen->Container SolidBag 1. Seal in Labeled Solid Waste Bag/Container Gloves->SolidBag LiquidBottle 2. Collect in Labeled Liquid Waste Bottle Solutions->LiquidBottle Rinse 3. Triple Rinse with Solvent Container->Rinse Pickup Store in Satellite Accumulation Area for EHS Pickup SolidBag->Pickup LiquidBottle->Pickup Rinse->LiquidBottle Collect Rinsate

Caption: Chemical waste stream for this compound.

By adhering to these stringent PPE, handling, and disposal protocols, researchers can confidently and safely utilize this compound, building a foundation of safety that protects both the individual and the integrity of the research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodo-4-methyl-1H-indazole
Reactant of Route 2
Reactant of Route 2
3-Iodo-4-methyl-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.